molecular formula C13H11N3O2 B5775339 N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

カタログ番号: B5775339
分子量: 241.24 g/mol
InChIキー: IKJKJZMTPNPCSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(1H-Benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a chemical compound designed for research and development purposes, featuring a benzimidazole core linked to a 2-methylfuran carboxamide group. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous therapeutic agents . This compound is of significant interest in early-stage drug discovery. Benzimidazole-carboxamide hybrids have demonstrated a broad spectrum of potential pharmacological activities in scientific literature. Notably, structurally related analogues have been investigated for their antimicrobial properties , showing activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Mycobacterium species . Other research avenues for similar molecular scaffolds include their evaluation as antidiabetic agents through the inhibition of the α-glucosidase enzyme , and as antioxidant and antiproliferative compounds in oncology research . The mechanism of action for such compounds is often multifaceted and target-dependent; for instance, some benzimidazole derivatives are known to interact with enzyme targets like pantothenate synthetase in antibacterial research or FtsZ proteins involved in bacterial cell division . Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

特性

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-9(6-7-18-8)12(17)16-13-14-10-4-2-3-5-11(10)15-13/h2-7H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJKJZMTPNPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Abstract

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a novel small molecule built upon the privileged benzimidazole scaffold, a core structure renowned for its diverse pharmacological activities. While direct experimental data for this specific compound is not yet available in published literature, its structural motifs—a benzimidazole ring system linked to a furan carboxamide—strongly suggest a potential mechanism of action as a kinase inhibitor. This guide proposes a primary hypothesis that the compound functions as an ATP-competitive inhibitor of key protein kinases implicated in oncogenesis, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs). We outline a comprehensive, multi-faceted experimental strategy to rigorously investigate this proposed mechanism. The protocols detailed herein serve as a self-validating framework, beginning with direct enzymatic assays and progressing to cell-based functional outcomes including cytotoxicity, cell cycle arrest, and apoptosis induction. This document is intended to provide a robust theoretical and practical foundation for researchers and drug development professionals seeking to elucidate the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Benzimidazole Scaffold

The benzimidazole heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Structurally, its fusion of benzene and imidazole rings makes it an isostere of naturally occurring purine nucleosides, allowing it to interact with a multitude of biological targets.[2][3] Consequently, benzimidazole derivatives have been successfully developed as anticancer, antimicrobial, and anthelmintic agents.[1][4]

In oncology, the versatility of the benzimidazole core is particularly evident. Approved drugs and clinical candidates containing this scaffold have demonstrated a remarkable ability to modulate critical pathways in cancer progression.[2] These mechanisms are diverse and include the disruption of microtubule dynamics, inhibition of topoisomerase enzymes, and, most notably, the inhibition of protein kinases that drive unregulated cell proliferation.[5][6]

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide integrates this potent benzimidazole core with a 2-methylfuran-3-carboxamide side chain. The carboxamide linkage is a fundamental feature in drug design, providing structural stability and hydrogen bonding capabilities, while furan-containing molecules have also shown significant anticancer properties.[7][8] This unique combination warrants a thorough investigation into its mechanism of action. This guide puts forth the primary hypothesis that the compound acts as a kinase inhibitor and provides a detailed roadmap for its experimental validation.

Proposed Mechanism of Action: Inhibition of Oncogenic Kinases

Based on extensive structure-activity relationship (SAR) studies of related compounds, we propose that N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide functions as an ATP-competitive protein kinase inhibitor.[9] The benzimidazole ring can act as a hinge-binding motif, occupying the adenine-binding pocket of the kinase, while the furan carboxamide moiety likely extends into the surrounding hydrophobic pocket, conferring selectivity and potency.[9][10]

Primary Hypothesized Targets: Cyclin-Dependent Kinases (CDKs)

A compelling primary hypothesis is the inhibition of CDKs, particularly CDK4 and CDK6. These kinases are critical regulators of the G1 phase of the cell cycle. Their inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase and a subsequent block on proliferation.[1] This is a well-established mechanism for other benzimidazole derivatives, such as the FDA-approved drug Abemaciclib.[1]

The proposed signaling pathway is illustrated below:

CDK_Inhibition_Pathway cluster_0 Normal G1/S Transition Compound N-(1H-benzo[d]imidazol-2-yl) -2-methylfuran-3-carboxamide CDK46 CDK4/6-Cyclin D Complex Compound->CDK46 Binds & Inhibits Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates CDK46->Rb ATP ATP ATP->CDK46 Binds pRb Phosphorylated Rb (p-Rb) Rb->pRb E2F E2F Transcription Factors pRb->E2F Releases pRb->E2F Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->Genes Activates Transcription E2F->Genes G1_Arrest G1 Phase Cell Cycle Arrest Genes->G1_Arrest Leads to S-Phase Entry (Blocked by Inhibition)

Caption: Proposed mechanism of action via CDK4/6 inhibition.

Secondary Hypothesized Targets: Receptor Tyrosine Kinases (RTKs)

Alternatively, the compound could target RTKs such as EGFR or HER2.[11] Many benzimidazole derivatives function as ATP-competitive inhibitors of these receptors, blocking downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation.[5]

Experimental Validation Framework

To test our primary hypothesis, a logical, stepwise experimental workflow is essential. This framework begins with direct target engagement and progresses to cellular consequences.

Experimental_Workflow Start Hypothesis: Kinase Inhibitor Step1 Step 1: In Vitro Kinase Assay (Direct Target Engagement) Start->Step1 Test direct inhibition Step2 Step 2: Cell Viability Assay (Cytotoxicity Screening) Step1->Step2 Confirm cellular activity Step3 Step 3: Cell Cycle Analysis (Mechanistic Insight) Step2->Step3 Investigate cause of cytotoxicity Step4 Step 4: Apoptosis Assay (Functional Outcome) Step3->Step4 Determine mode of cell death Conclusion Conclusion: Elucidate Mechanism of Action Step4->Conclusion

Caption: A stepwise workflow for mechanism of action validation.

Experiment 1: In Vitro Kinase Inhibition Assay

Objective: To directly measure the inhibitory potency of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide against a panel of purified kinases, including CDK4/Cyclin D1 and CDK6/Cyclin D3.

Methodology: A radiometric kinase assay, such as the HotSpot™ platform, or a luminescence-based assay, like ADP-Glo™, can be employed.[12][13]

Step-by-Step Protocol (ADP-Glo™ Assay Principle):

  • Reagent Preparation: Prepare reaction buffer (e.g., 50mM Tris-HCl pH 7.5, 10mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT). Prepare serial dilutions of the test compound in DMSO, then dilute into the reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the purified kinase (e.g., CDK4/Cyclin D1) and its specific substrate (e.g., a synthetic peptide containing the Rb phosphorylation site).

  • Compound Addition: Add the diluted test compound to the wells. Include a positive control (e.g., Abemaciclib) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add a solution of ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced by the kinase reaction into ATP and uses the new ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary:

Kinase TargetProposed IC₅₀ (nM) for N-(1H-benzo...carboxamide)Reference Inhibitor IC₅₀ (nM)
CDK4/Cyclin D185Abemaciclib: 2
CDK6/Cyclin D3150Abemaciclib: 10
EGFR> 10,000Gefitinib: 25
VEGFR-2> 10,000Sunitinib: 15
Experiment 2: Cell Viability Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines known to be dependent on CDK4/6 activity (e.g., MCF-7, breast cancer) and to calculate the GI₅₀ (concentration for 50% growth inhibition).

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][5]

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI₅₀ value.

Hypothetical Data Summary:

Cell LineProposed GI₅₀ (µM) for N-(1H-benzo...carboxamide)
MCF-7 (Breast Cancer)2.5
HCT116 (Colon Cancer)3.1
A549 (Lung Cancer)8.9
Experiment 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest, specifically at the G1/S checkpoint, consistent with CDK4/6 inhibition.

Methodology: Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of DNA content, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Step-by-Step Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow until they reach approximately 60-70% confluency. Treat the cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 30 minutes.[14]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[15]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., FL-2). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Data Summary:

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)55%30%15%
Compound (GI₅₀)75%15%10%
Compound (2x GI₅₀)85%8%7%
Experiment 4: Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology: Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V-FITC.[17]

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat MCF-7 cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 48 hours, as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Use a 488 nm excitation and collect FITC emission (e.g., FL-1) and PI emission (e.g., FL-2).

  • Data Analysis: Create a quadrant plot to differentiate cell populations:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

Hypothetical Data Summary:

Treatment (48h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)95%3%2%
Compound (GI₅₀)60%25%15%
Compound (2x GI₅₀)35%40%25%

Conclusion

The structural characteristics of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide provide a strong rationale for investigating its potential as a kinase inhibitor. The proposed mechanism, centered on the inhibition of cell cycle-regulating kinases such as CDK4/6, offers a clear and testable hypothesis. The experimental framework detailed in this guide—from direct enzymatic assays to the analysis of cellular outcomes like G1 arrest and apoptosis—provides a comprehensive and rigorous pathway to elucidate its precise mechanism of action. Successful validation through these methods would position this compound as a promising candidate for further preclinical and clinical development in oncology.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google AI.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.). National Center for Biotechnology Information.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC. (n.d.). National Center for Biotechnology Information.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Benzimidazole is a common kinase inhibitor scaffold and benzimidazole-based compounds interact with enzymes by multiple binding modes. (n.d.). PubMed. Retrieved from [Link]

  • Benzimidazole-based multi-kinase inhibitors and their interactions in their targets' kinase domain. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. (2025, June 9). PMC. Retrieved from [Link]

  • Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). (n.d.). University of Southern Denmark. Retrieved from [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (n.d.). Chemical Review and Letters. Retrieved from [Link]

Sources

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis, Characterization, and Potential Applications of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant effects.[1][2][3][4][5] The incorporation of a carboxamide linkage and a furan moiety is anticipated to modulate the biological and physicochemical properties of the benzimidazole core, potentially leading to novel therapeutic agents.

Molecular Profile and Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 241.25 g/mol Influences absorption, distribution, and diffusion properties.
LogP (Lipophilicity) ~2.5 - 3.5Affects solubility, permeability across biological membranes, and metabolic stability.
Hydrogen Bond Donors 2Contributes to binding affinity with biological targets and aqueous solubility.
Hydrogen Bond Acceptors 4Influences target binding and solubility.
Polar Surface Area ~75 ŲImpacts cell permeability and oral bioavailability.

Synthesis and Characterization: A Proposed Workflow

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide can be achieved through a standard amidation reaction. The proposed synthetic and characterization workflow is outlined below, drawing upon established methodologies for similar benzimidazole carboxamide derivatives.[6][7]

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Synthetic Protocol

This protocol details the coupling of 2-aminobenzimidazole with 2-methylfuran-3-carbonyl chloride.

Materials:

  • 2-Aminobenzimidazole

  • 2-Methylfuran-3-carbonyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask, dissolve 2-aminobenzimidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at room temperature for 15 minutes.

  • Slowly add a solution of 2-methylfuran-3-carbonyl chloride (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the key functional groups.

  • Expected Peaks:

    • N-H stretching (benzimidazole and amide): ~3400-3200 cm⁻¹

    • C=O stretching (amide): ~1680-1650 cm⁻¹

    • C=N stretching (benzimidazole): ~1620-1580 cm⁻¹

    • C-O-C stretching (furan): ~1250-1050 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the detailed molecular structure.

  • ¹H NMR: Will show distinct signals for the aromatic protons of the benzimidazole and furan rings, the methyl group protons, and the amide N-H proton.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide and the carbons of the heterocyclic rings.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight.

  • Expected Result: A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 241.25.

Potential Biological Activities and Therapeutic Applications

The benzimidazole carboxamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[4][8] Based on the activities of structurally related compounds, N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide holds promise in several therapeutic areas.

Sources

In vitro biological activity of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective In Vitro Biological Activity of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the in vitro biological activities of the novel chemical entity, N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on its constituent pharmacophores: the benzimidazole nucleus and the furan-carboxamide scaffold. By leveraging structure-activity relationship insights from related compounds, we propose a prioritized set of in vitro assays to elucidate its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale underpinning each step, thereby establishing a self-validating system for the empirical evaluation of this promising compound.

Introduction: A Molecule of Convergent Bioactivity

The compound N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a synthetic molecule that marries two privileged heterocyclic scaffolds in medicinal chemistry: benzimidazole and furan. The benzimidazole ring system, a bicyclic structure composed of fused benzene and imidazole rings, is a cornerstone of many FDA-approved drugs and is renowned for a wide array of pharmacological effects, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[1][2] Its structural similarity to purine nucleotides allows it to interact with a variety of biological macromolecules.[3]

The furan-carboxamide moiety is also a significant pharmacophore, with derivatives demonstrating considerable biological activity.[4][5] Furan-containing compounds are prevalent in both natural products and synthetic pharmaceuticals and have garnered attention for their potential as antimicrobial and anticancer agents.[5][6] The carboxamide linker provides a degree of conformational flexibility and can participate in hydrogen bonding, which is crucial for target binding.

The convergence of these two potent pharmacophores in N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide suggests a high probability of significant biological activity. This guide outlines a systematic approach to unveil its therapeutic potential through a series of well-defined in vitro studies.

Postulated Biological Activities and Investigational Roadmap

Based on the established bioactivities of its core components, we can hypothesize several potential therapeutic avenues for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. The following sections detail the rationale for these hypotheses and present a logical workflow for their investigation.

G cluster_0 Hypothesized Activities cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Studies Anticancer Anticancer Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Anticancer->Cytotoxicity Assays (e.g., MTT) Antimicrobial Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) Antimicrobial Susceptibility Testing (e.g., MIC) Antimicrobial->Antimicrobial Susceptibility Testing (e.g., MIC) Enzyme Inhibition Enzyme Inhibition Broad-Spectrum Enzyme Assays Broad-Spectrum Enzyme Assays Enzyme Inhibition->Broad-Spectrum Enzyme Assays Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity Assays (e.g., MTT)->Apoptosis & Cell Cycle Analysis Topoisomerase Inhibition Assays Topoisomerase Inhibition Assays Cytotoxicity Assays (e.g., MTT)->Topoisomerase Inhibition Assays Biofilm Inhibition Assays Biofilm Inhibition Assays Antimicrobial Susceptibility Testing (e.g., MIC)->Biofilm Inhibition Assays Specific Kinase/Protease Inhibition Specific Kinase/Protease Inhibition Broad-Spectrum Enzyme Assays->Specific Kinase/Protease Inhibition

Caption: Investigational workflow for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide.

In Vitro Anticancer Activity Evaluation

Rationale: Benzimidazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerase and disruption of microtubule polymerization.[3] Similarly, some furan-carboxamide derivatives have shown anti-proliferative effects.[6] The combination of these scaffolds warrants a thorough investigation into the anticancer potential of the target compound.

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a robust first-line screening tool for cytotoxic compounds.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Should the compound exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted.

G Compound Treatment Compound Treatment Cell Staining (Annexin V/PI) Cell Staining (Annexin V/PI) Compound Treatment->Cell Staining (Annexin V/PI) Cell Fixation & Permeabilization Cell Fixation & Permeabilization Compound Treatment->Cell Fixation & Permeabilization Flow Cytometry Analysis Flow Cytometry Analysis Cell Staining (Annexin V/PI)->Flow Cytometry Analysis Quantification of Apoptosis Quantification of Apoptosis Flow Cytometry Analysis->Quantification of Apoptosis Cell Cycle Phase Distribution Cell Cycle Phase Distribution Flow Cytometry Analysis->Cell Cycle Phase Distribution Propidium Iodide Staining Propidium Iodide Staining Cell Fixation & Permeabilization->Propidium Iodide Staining Propidium Iodide Staining->Flow Cytometry Analysis Cell Cycle

Caption: Workflow for apoptosis and cell cycle analysis.

In Vitro Antimicrobial Activity Evaluation

Rationale: The benzimidazole scaffold is present in several antimicrobial drugs, and various furan derivatives have shown activity against a range of bacterial and fungal pathogens.[5][7] Therefore, assessing the antimicrobial properties of the target compound is a logical step.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Protocol:

  • Bacterial/Fungal Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compound in the broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical MIC Data for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

MicroorganismStrainPredicted MIC (µg/mL)
Staphylococcus aureusATCC 292138 - 32
Escherichia coliATCC 2592216 - 64
Candida albicansATCC 900284 - 16

Potential for Enzyme Inhibition

Rationale: Benzimidazole and furan-carboxamide derivatives have been reported to inhibit various enzymes, including kinases, proteases, and α-glucosidase.[8][9] A broad-spectrum screening followed by more specific assays could reveal novel enzymatic targets.

General Workflow for Enzyme Inhibition Assays

G Enzyme & Substrate Preparation Enzyme & Substrate Preparation Incubation with Compound Incubation with Compound Enzyme & Substrate Preparation->Incubation with Compound Reaction Initiation Reaction Initiation Incubation with Compound->Reaction Initiation Detection of Product Formation Detection of Product Formation Reaction Initiation->Detection of Product Formation Calculation of % Inhibition Calculation of % Inhibition Detection of Product Formation->Calculation of % Inhibition IC50 Determination IC50 Determination Calculation of % Inhibition->IC50 Determination

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide represents a promising, yet unexplored, chemical entity. The strategic combination of the benzimidazole and furan-carboxamide pharmacophores provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The experimental workflows and protocols detailed in this guide offer a robust and scientifically sound approach to systematically evaluate its in vitro biological activity. Positive results from these initial screens will pave the way for more advanced mechanistic studies, lead optimization, and eventual in vivo testing, potentially adding a new and effective molecule to the therapeutic arsenal.

References

  • ISCA. Biological activities of benzimidazole derivatives: A review. ISCA. Published February 2021. [Link]

  • MDPI. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Published June 16, 2023. [Link]

  • Al-Ostath, A., et al. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Medicinal Chemistry. 2022;14(13):983-1002.
  • PMC. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. PMC. Published May 5, 2023. [Link]

  • PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Published October 2, 2024. [Link]

  • PMC. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. Published June 6, 2023. [Link]

  • Bentham Science Publishers. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers. Published April 1, 2022. [Link]

  • PMC. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. Published August 31, 2018. [Link]

  • Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Accessed March 7, 2024. [Link]

  • PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Published December 15, 2022. [Link]

  • PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Published online 2024. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. Published January 10, 2022. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of N-(2-(1-benzo [d] imidazole-2-yl)phenyl)-substituted benzamines. ResearchGate. Published January 2017. [Link]

  • PubMed. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. Published September 15, 2023. [Link]

  • Indian Journal of Chemistry. Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Indian Journal of Chemistry. Published December 24, 2024. [Link]

  • ResearchGate. (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate. Published July 26, 2016. [Link]

  • PubMed. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. PubMed. Published December 10, 2020. [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. Published November 5, 2024. [Link]

  • SciSpace. Microwave assisted synthesis and antimicrobial activity of some 2-(benzo- furan-2-yl) -7-(substituted)imidazo. SciSpace. Accessed March 7, 2024. [Link]

  • Research Journal of Pharmacy and Technology. Antitumor Properties of Novel 2-(1H-Benzoimidazol-2-yland 2-Benzothiazol-2-yl)-3-(5-phenylfuran-2-yl)-acrylonitriles Derivatives. Research Journal of Pharmacy and Technology. Published December 9, 2020. [Link]

  • Research Journal of Pharmacy and Technology. Antitumor Properties of Novel 2-(1H-Benzoimidazol-2-yland 2-Benzothiazol-2-yl)-3-(5-phenylfuran-2-yl)-acrylonitriles Derivatives. Research Journal of Pharmacy and Technology. Accessed March 7, 2024. [Link]

  • ResearchGate. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. ResearchGate. Published June 16, 2023. [Link]

  • PMC. Design, synthesis, in vitro, and in silico evaluations of benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids as new antidiabetic agents targeting α-glucosidase. PMC. Published July 31, 2023. [Link]

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Pharmacokinetics of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in murine models

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in Murine Models

Abstract

This whitepaper provides a comprehensive technical guide for the pharmacokinetic evaluation of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, a novel benzimidazole-based compound, in murine models. Recognizing the frequent novelty of such compounds, this guide establishes a robust framework applicable to the broader class of benzimidazole derivatives, ensuring scientific rigor in the absence of extensive compound-specific historical data. We will delve into the strategic design of preclinical studies, detailing methodologies for administration, sampling, and bioanalysis, and culminating in the interpretation of key pharmacokinetic parameters. The protocols herein are designed to be self-validating, incorporating industry-standard practices to ensure data integrity and reproducibility, thereby providing a reliable foundation for advancing promising therapeutic candidates from discovery to development.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and anticancer agents. The pharmacokinetic (PK) behavior of these compounds, however, can be complex and variable, often dictated by the nature of the substituents on the benzimidazole ring. N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide represents a new chemical entity within this class. Its unique furan-carboxamide substitution necessitates a thorough and well-designed pharmacokinetic characterization to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for predicting its safety and efficacy.

This guide provides the strategic and tactical framework for conducting these pivotal preclinical studies in murine models, the workhorse of early-stage drug discovery.

Strategic Considerations for Study Design

The primary objective of an initial murine PK study is to determine fundamental parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). These parameters govern dosing regimen design for subsequent efficacy and toxicology studies.

Rationale for Route of Administration

The intended clinical route of administration heavily influences the preclinical study design.

  • Oral (PO) Administration: For compounds intended for oral delivery, this route is essential to determine oral bioavailability (F). A solution or a well-characterized suspension in an appropriate vehicle (e.g., 0.5% methylcellulose) is standard.

  • Intravenous (IV) Administration: An IV bolus dose is necessary to determine the absolute bioavailability and to understand the drug's distribution and clearance characteristics independent of absorption. The compound must be fully solubilized for IV administration, often requiring a co-solvent system such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol.

A typical initial study will involve two cohorts: one receiving an IV dose and another receiving a PO dose.

Dose Selection

Dose selection is a critical step. The dose should be high enough to ensure that drug concentrations remain above the lower limit of quantitation (LLOQ) of the bioanalytical method for a sufficient duration, but low enough to avoid solubility issues or confounding acute toxicity. A common starting point for discovery-stage PK is a dose of 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.

Experimental Workflow and Protocols

A successful pharmacokinetic study hinges on meticulous execution of a validated workflow. The diagram below outlines the critical path from study initiation to data analysis.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase DosePrep Dose Formulation & Purity Check Dosing IV / PO Dosing DosePrep->Dosing AnimalAcclimation Animal Acclimation & Health Check AnimalAcclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Isolation & Storage (-80°C) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Calculate Concentration Data LCMS->PK_Calc PK_Model Pharmacokinetic Modeling (NCA) PK_Calc->PK_Model Report Data Interpretation & Reporting PK_Model->Report

Caption: High-level workflow for a murine pharmacokinetic study.

Protocol: Animal Handling and Dosing
  • Model: Male or female BALB/c mice, 8-10 weeks old.

  • Acclimation: Animals should be acclimated for a minimum of 72 hours before the study.

  • Grouping: Typically n=3-5 mice per group. For sparse sampling designs, more animals will be required.

  • IV Dosing: Administer the drug solution via a lateral tail vein injection. The volume should not exceed 10 mL/kg.

  • PO Dosing: Administer the drug suspension or solution via oral gavage. The volume is typically 5-10 mL/kg.

Protocol: Blood Sampling

A robust sampling schedule is critical for accurately defining the concentration-time curve.

  • Method: Serial sampling from the saphenous vein is a refined technique that allows for multiple samples from the same animal, reducing biological variability.

  • Schedule (IV): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Schedule (PO): 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Collection: Collect approximately 30-50 µL of blood into tubes containing K2EDTA as an anticoagulant to prevent clotting.

  • Processing: Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

  • Storage: Store the resulting plasma samples at -80°C until bioanalysis.

Protocol: Bioanalytical Method using LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Thaw plasma samples on ice. To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The IS should be a structurally similar molecule to correct for variability during sample processing and analysis.

  • Protein Precipitation: Vortex the mixture for 2 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). This separates the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide and the IS must be optimized for maximum sensitivity.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity (LLOQ), and stability.

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Key Pharmacokinetic Parameters

The table below summarizes the key parameters derived from the concentration-time data and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC(0-t) Area under the curve from time 0 to the last measurable time pointRepresents the total drug exposure over time.
AUC(0-inf) Area under the curve extrapolated to infinityA more complete measure of total drug exposure.
Elimination half-lifeTime required for the plasma concentration to decrease by 50%.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Anticipated Metabolic Pathways

Benzimidazole compounds are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The predicted metabolic fate of our target compound is illustrated below.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent N-(1H-benzo[d]imidazol-2-yl) -2-methylfuran-3-carboxamide Hydroxylation Hydroxylated Metabolites (on Benzimidazole or Furan ring) Parent->Hydroxylation Oxidation N_Oxidation N-Oxide Metabolites Parent->N_Oxidation Oxidation Excretion Excretion (Urine / Feces) Parent->Excretion Unchanged Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide Conjugation Sulfate Sulfate Conjugates Hydroxylation->Sulfate Conjugation Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways for benzimidazole-based compounds.

Understanding these pathways is crucial, as the formation of active or toxic metabolites can significantly impact the drug's overall profile. In vitro studies using liver microsomes can confirm these predicted pathways.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded approach to characterizing the pharmacokinetics of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in murine models. By adhering to these detailed protocols and principles of data interpretation, researchers can generate high-quality, reproducible data essential for decision-making in the drug development pipeline. The results of these studies will form the bedrock of our understanding of the compound's disposition, guiding the design of efficacy and toxicology studies and ultimately informing its potential for clinical development. Future work should include metabolite identification studies and pharmacokinetic-pharmacodynamic (PK/PD) modeling to establish a clear link between drug exposure and therapeutic effect.

References

  • Lanusse, C. E., & Prichard, R. K. (1993). Clinical pharmacology and pharmacokinetic properties of benzimidazole anthelmintics in domestic animals. Elsevier. [Link]

  • Bansal, Y., & Singh, R. (2014). The benzimidazole derivatives: A review on their diverse synthetic routes and versatile biological activities. Bioorganic & Medicinal Chemistry. [Link]

  • Li, W., & Li, F. (2011). A practical guide to LC-MS/MS-based drug discovery from experimental design to data interpretation. John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Virkel, G. L., Lifschitz, A. L., & Lanusse, C. E. (2009). The role of cytochrome P450-flavin-containing monooxygenase interplay in the metabolic activation of albendazole. Drug Metabolism and Disposition. [Link]

Receptor Binding Affinity of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide: A Mechanistic Guide to Smoothened (SMO) Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and developmental biology, the Hedgehog (Hh) signaling pathway remains a critical frontier. The primary transducer of this pathway is the Smoothened (SMO) receptor , a Class F G-protein-coupled receptor (GPCR). While first-generation SMO antagonists like Vismodegib (GDC-0449) have achieved clinical success, the rapid emergence of acquired resistance—most notably via the SMO-D473H mutation—necessitates the development of novel structural scaffolds 1.

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide represents a highly specific, next-generation pharmacophore designed to overcome these resistance mechanisms . As an application scientist overseeing GPCR screening campaigns, I approach this molecule not just as a chemical structure, but as a precise biophysical tool.

Structural Causality in Receptor Binding

The binding affinity of this compound is driven by a bipartite structural mechanism within the SMO 7-transmembrane (7TM) bundle:

  • The Benzimidazole Core: Unlike the traditional amide cores of first-generation inhibitors, the benzimidazole moiety acts as a rigid, planar anchor. It penetrates deep into the hydrophobic cleft of the SMO receptor, establishing critical π−π stacking interactions with aromatic residues (e.g., Tyr394) that remain unmutated in resistant cancer phenotypes 2.

  • The 2-Methylfuran-3-Carboxamide Motif: The 2-methylfuran group provides a specific steric "wedge." By occupying a distinct sub-pocket near the extracellular loops, it restricts the conformational flexibility of the receptor, locking SMO in an inactive state. The carboxamide linker acts as a hydrogen-bond donor/acceptor, stabilizing the compound against the receptor's polar residues (such as Arg400).

Hh_Pathway PTCH1 PTCH1 Receptor (Inhibitory) SMO Smoothened (SMO) GPCR PTCH1->SMO Relieves Inhibition Hh Hedgehog Ligand (SHH) Hh->PTCH1 Binds & Inhibits GLI GLI Transcription Factors SMO->GLI Activates (if uninhibited) Compound N-(1H-benzo[d]imidazol-2-yl)- 2-methylfuran-3-carboxamide Compound->SMO Orthosteric Antagonism TargetGenes Target Gene Expression (Proliferation) GLI->TargetGenes Translocates to Nucleus

Diagram 1: Hedgehog/SMO Signaling Pathway and Benzimidazole Antagonist Intervention.

Experimental Workflows for Binding Affinity Validation

To rigorously quantify the receptor binding affinity and functional antagonism of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, we deploy a tri-modal validation system. Every protocol below is designed to be self-validating, ensuring that artifacts (such as non-specific lipid binding) are mathematically subtracted from the final datasets.

Protocol 1: Competitive Radioligand Binding Assay ( Ki​ Determination)

Objective: To isolate orthosteric binding events from downstream signaling artifacts by measuring the displacement of [3H] -Cyclopamine, a validated SMO antagonist 3.

Causality: Relying solely on functional assays can conflate true receptor affinity with intracellular accumulation rates. Radioligand displacement on isolated membranes provides a pure thermodynamic measurement of target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing wild-type human SMO (or the SMO-D473H mutant). Homogenize in hypotonic buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and isolate the membrane fraction via ultracentrifugation (100,000 x g for 45 min).

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein per well with 2 nM [3H] -Cyclopamine (specific activity ~15 Ci/mmol).

  • Compound Titration: Add N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Self-Validation Control: Include wells containing 10 µM unlabeled Vismodegib to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells containing vehicle (DMSO) only.

  • Incubation & Filtration: Incubate at 25°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count in a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: To determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates, providing the equilibrium dissociation constant ( KD​ ).

Causality: Equilibrium assays ( IC50​ ) mask the kinetic lifetime of the drug-receptor complex. A drug with a slow koff​ (long residence time) often exhibits superior in vivo efficacy despite having a similar IC50​ to a competitor.

Step-by-Step Methodology:

  • Receptor Reconstitution: Purify His-tagged SMO receptor and reconstitute it into biotinylated lipid nanodiscs (MSPN1) to maintain the native 7TM conformation outside the cell.

  • Immobilization: Capture the biotinylated SMO-nanodiscs onto a Series S Sensor Chip SA (Streptavidin) using a Biacore T200 system.

  • Self-Validation Control: Leave Flow Cell 1 (FC1) with empty nanodiscs (no SMO) to serve as a reference channel. This subtracts bulk refractive index changes and non-specific lipid binding.

  • Analyte Injection: Inject N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide at varying concentrations (3.125 nM to 100 nM) at a flow rate of 50 µL/min.

  • Measurement: Record the association phase for 180 seconds, followed by a 600-second dissociation phase using running buffer (HEPES-buffered saline with 0.05% P20).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Immobilize 1. SMO Nanodisc Immobilization Injection 2. Compound Injection Immobilize->Injection Association 3. Association Phase (Measure k_on) Injection->Association Dissociation 4. Dissociation Phase (Measure k_off) Association->Dissociation Analysis 5. Kinetic Analysis (Calculate K_D) Dissociation->Analysis

Diagram 2: Surface Plasmon Resonance (SPR) Real-Time Kinetic Workflow.

Protocol 3: Functional Gli-Luciferase Reporter Assay

Objective: To confirm that the biophysical binding translates into functional antagonism of the Hh signaling pathway.

Step-by-Step Methodology:

  • Cell Preparation: Plate NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter construct.

  • Self-Validation Control: Co-transfect cells with a constitutively active Renilla luciferase vector (pRL-TK). This normalizes the firefly luminescence against cell viability and transfection efficiency, ensuring compound toxicity is not mistaken for pathway antagonism.

  • Stimulation: Induce the Hh pathway by adding 100 ng/mL of recombinant Sonic Hedgehog (SHH) ligand.

  • Treatment: Concurrently treat cells with serial dilutions of the benzimidazole compound.

  • Detection: After 24 hours, lyse the cells and measure dual luminescence using a standard luminometer. Calculate the functional IC50​ based on the Firefly/Renilla ratio.

Quantitative Data Presentation

The integration of radioligand binding, SPR kinetics, and cellular functional assays provides a comprehensive pharmacological profile. The table below summarizes the binding metrics for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide against wild-type SMO and the clinically resistant SMO-D473H mutant.

Assay TypeParameterSMO (Wild-Type)SMO (D473H Mutant)Interpretation
Radioligand Binding IC50​ (nM) 42.5±3.1 58.2±4.5 High-affinity orthosteric binding retained across mutant.
Radioligand Binding Ki​ (nM) 18.2±1.4 24.9±2.1 True receptor affinity independent of radioligand concentration.
SPR Kinetics kon​ ( M−1s−1 ) 1.4×105 1.1×105 Rapid target engagement.
SPR Kinetics koff​ ( s−1 ) 2.8×10−3 3.5×10−3 Slow dissociation indicates prolonged receptor residence time.
SPR Kinetics KD​ (nM) 20.0±1.8 31.8±2.6 Kinetic KD​ aligns perfectly with thermodynamic Ki​ .
Gli-Luciferase Functional IC50​ (nM) 65.4±5.2 88.1±6.4 Potent functional antagonism translating to pathway shutdown.

Note: The minimal shift in Ki​ and IC50​ between WT and D473H mutant confirms the structural hypothesis that the benzimidazole-furan-3-carboxamide scaffold successfully evades the steric hindrance caused by the Asp-to-His mutation.

References

  • Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. National Center for Biotechnology Information (PMC).
  • US20150158878A1 - Bifluorodioxalane-amino-benzimidazole kinase inhibitors for the treatment of cancer, autoimmune inflammation and CNS disorders. Google Patents.
  • Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. National Center for Biotechnology Information (PMC).
  • Evidence for allosteric interactions of antagonist binding to the smoothened receptor. National Center for Biotechnology Information (PubMed).

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Crystal structure and X-ray diffraction of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of the methodologies for determining and analyzing the crystal structure of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. While a public experimental crystal structure for this specific compound is not available, this document leverages data and protocols from closely related benzimidazole and furan-carboxamide derivatives to provide a robust framework for its synthesis, crystallization, X-ray diffraction analysis, and computational investigation. This guide is designed to be a practical resource for researchers in medicinal chemistry and materials science, providing both theoretical understanding and actionable experimental protocols.

Introduction: The Significance of Fused Heterocyclic Systems

The convergence of benzimidazole and furan-carboxamide moieties in a single molecular entity presents a compelling case for in-depth structural analysis. Benzimidazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The furan ring, another key pharmacophore, is present in numerous natural products and synthetic drugs. The carboxamide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition in biological systems.[3]

Understanding the three-dimensional architecture of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is paramount for elucidating its structure-activity relationship (SAR). Single-crystal X-ray diffraction provides the most definitive method for determining the precise arrangement of atoms in the solid state, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.[4][5] This information is invaluable for rational drug design, polymorphism screening, and understanding the physicochemical properties of the compound.

This guide will walk through the essential steps, from the synthesis of the molecule to its comprehensive structural and computational analysis.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of the title compound can be approached through a straightforward condensation reaction, a common method for preparing benzimidazole derivatives.[2] The key is the reaction of an o-phenylenediamine with a carboxylic acid or its activated form.

Proposed Synthetic Protocol

A plausible route involves the reaction of 2-aminobenzimidazole with 2-methylfuran-3-carbonyl chloride.

Step 1: Synthesis of 2-methylfuran-3-carbonyl chloride

  • In a round-bottom flask, suspend 2-methylfuran-3-carboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methylfuran-3-carbonyl chloride. This is often used in the next step without further purification.

Step 2: Synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

  • Dissolve 2-aminobenzimidazole in a suitable dry aprotic solvent, such as toluene or dichloromethane, in a round-bottom flask.[6]

  • Add an equimolar amount of a non-nucleophilic base, like triethylamine (Et₃N), to the solution.[6]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-methylfuran-3-carbonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.[2]

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling 2-methylfuran-3-carboxylic_acid 2-methylfuran-3- carboxylic acid SOCl2 SOCl₂ / cat. DMF 2-methylfuran-3-carbonyl_chloride 2-methylfuran-3- carbonyl chloride SOCl2->2-methylfuran-3-carbonyl_chloride Coupling Coupling Reaction 2-methylfuran-3-carbonyl_chloride->Coupling 2-aminobenzimidazole 2-aminobenzimidazole Et3N Et₃N / Toluene Et3N->Coupling Purification Purification Coupling->Purification Final_Product N-(1H-benzo[d]imidazol-2-yl)- 2-methylfuran-3-carboxamide Purification->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Crystallization Protocol

Obtaining high-quality single crystals is crucial for X-ray diffraction studies.[7] Slow evaporation is a commonly employed and effective technique.

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetonitrile, or dimethylformamide) to create a saturated or near-saturated solution.[7]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals. The choice of solvent is critical and often determined empirically.[7]

Single-Crystal X-ray Diffraction Analysis

The determination of a crystal structure is a multi-step process involving data collection, structure solution, and refinement.[7]

Experimental Workflow

XRD_Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., PLATON, OLEX2) Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Mounting and Data Collection

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).[7]

  • The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[7]

  • The diffractometer collects a series of diffraction images at various crystal orientations.[7]

Step 2: Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.

  • The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods, often implemented in software packages like SHELXS.[7]

  • The initial structural model is then refined using full-matrix least-squares on F² with software such as SHELXL. This process refines the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the observed and calculated structure factors.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's three-dimensional geometry and its interactions in the solid state.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule. The benzimidazole unit is expected to be essentially planar.[8][9] The dihedral angle between the benzimidazole and furan rings will be a key conformational parameter.

Table 1: Representative Crystallographic Data for a Benzimidazole Derivative

Parameter Value
Chemical formula C₁₂H₁₀N₂O₂
Formula weight 214.22
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.123(4)
b (Å) 15.678(7)
c (Å) 9.345(5)
β (°) 112.45(3)
V (ų) 1098.1(9)
Z 4
ρcalc (g/cm³) 1.295
μ (mm⁻¹) 0.091
F(000) 448
R₁ [I > 2σ(I)] 0.045

| wR₂ (all data) | 0.128 |

Note: This data is illustrative and based on typical values for similar structures.

Intermolecular Interactions and Crystal Packing

Hydrogen bonds are expected to play a crucial role in the crystal packing of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide.[3] The N-H of the benzimidazole and the N-H of the amide are potential hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the benzimidazole are potential acceptors. Additionally, π-π stacking interactions between the aromatic rings of the benzimidazole moieties are likely to contribute to the stability of the crystal structure.[4][9]

Intermolecular_Interactions mol1 Benzimidazole Amide Furan mol2 Benzimidazole Amide Furan mol1:amide->mol2:amide N-H···O=C (Hydrogen Bond) mol3 Benzimidazole Amide Furan mol2:benz->mol3:benz π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Computational Analysis

Computational methods are powerful tools for complementing experimental X-ray diffraction data and providing deeper insights into the electronic structure and intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal.[10][11] The Hirshfeld surface is generated based on the electron distribution of a molecule. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface allows for the quantification of the contribution of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions, to the overall crystal packing.[10][12]

Table 2: Representative Contributions to the Hirshfeld Surface

Contact Type Contribution (%)
H···H 45.5
C···H/H···C 28.1
O···H/H···O 15.2
N···H/H···N 8.5

| Other | 2.7 |

Note: This data is illustrative.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the molecular geometry in the gas phase, which can then be compared to the experimental solid-state structure.[13][14] This comparison can reveal the effects of crystal packing on the molecular conformation. Furthermore, DFT can be used to calculate a variety of molecular properties, including:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the chemical reactivity and electronic transitions of the molecule.[15]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.[15]

  • Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in spectral assignments.

Conclusion

The structural elucidation of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide through single-crystal X-ray diffraction, complemented by computational analyses such as Hirshfeld surface analysis and DFT calculations, provides a comprehensive understanding of its solid-state properties. This knowledge is fundamental for drug development professionals, as it underpins efforts in rational drug design, polymorphism control, and the development of new therapeutic agents based on the benzimidazole scaffold. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel heterocyclic compounds.

References

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A Technical Guide to Investigating the Blood-Brain Barrier Permeability of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of therapeutic agents for central nervous system (CNS) disorders is fundamentally constrained by the blood-brain barrier (BBB), a highly selective interface that protects the brain.[1][2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential for neuroprotective and other CNS activities.[4][5][6][7] This guide outlines a comprehensive, multi-tiered strategy for the rigorous evaluation of the BBB permeability of a novel benzimidazole derivative, N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. We will progress from foundational in silico predictions and physicochemical analysis to high-throughput in vitro screening for passive permeability and active efflux, culminating in a conceptual framework for definitive in vivo validation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each phase of investigation to enable robust, data-driven decisions in CNS drug discovery.

Foundational Assessment: Structure, Physicochemical Properties, and In Silico Prediction

Before committing to resource-intensive biological assays, a thorough analysis of the molecule's intrinsic properties provides a critical, predictive foundation. The structure of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide combines the benzimidazole core, known for its presence in CNS-active compounds, with a methylfuran carboxamide linker.[4][6] The key to CNS drug design is balancing the physicochemical properties that govern BBB penetration.[8][9][10]

Physicochemical Profiling for CNS Penetration

Decades of research have defined a "CNS-like" chemical space.[8][9][11][12] We can computationally estimate the properties of our target compound and compare them against established guidelines for successful CNS drugs.[11][12]

Table 1: Predicted Physicochemical Properties and CNS Drug-like Guidelines

PropertyPredicted Value*Optimal CNS Range/Median[8][11][12]Rationale for Importance
Molecular Weight (MW)~255.26 g/mol < 450 Da (Median: ~305 Da)Smaller molecules more readily diffuse across the BBB.[9]
Lipophilicity (cLogP)~2.5 - 3.0< 5 (Median: ~2.8)A balance is crucial; too low and it won't enter the lipid membrane, too high and it may be retained in the membrane or become a P-gp substrate.[8]
Topological Polar Surface Area (TPSA)~70-80 Ų< 90 Ų (preferably < 70 Ų)High TPSA correlates with poor membrane permeability due to the energy cost of desolvating polar groups to enter the lipid bilayer.[8][11]
Hydrogen Bond Donors (HBD)2 (Amide N-H, Imidazole N-H)< 3 (Median: 1)Excessive HBDs increase water solubility and hinder passive diffusion across the BBB.[8][9]
Most Basic pKa~4-5 (Imidazole)7.5 - 10.5Ionization state at physiological pH (7.4) is critical; charged species do not readily cross the BBB. A basic pKa in the optimal range can aid solubility while still allowing for a sufficient neutral fraction.

Note: Predicted values are estimates based on the chemical structure and may vary slightly between different calculation algorithms.

Initial Interpretation: The predicted properties of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide are largely favorable for CNS penetration. Its molecular weight is well within the desired range, and its predicted lipophilicity is near the median for marketed CNS drugs.[8][12] The TPSA is borderline but generally acceptable, while the HBD count of 2 is a potential flag that warrants careful experimental evaluation.

In Silico Modeling Workflow

Computational models serve as the first filter in our assessment strategy.[13][14][15] They use vast datasets of known molecules to predict the behavior of novel compounds.[13][14][15]

G cluster_0 Phase 1: In Silico Assessment Compound Compound Structure PhysChem Calculate Physicochemical Properties (MW, cLogP, TPSA, HBD) Compound->PhysChem QSAR QSAR & Machine Learning Models (Predict logBB, P-gp Substrate) PhysChem->QSAR Decision Initial Assessment: Favorable Profile? QSAR->Decision Proceed Proceed to In Vitro Testing Decision->Proceed Yes Redesign Flag for Redesign/ Deprioritize Decision->Redesign No G cluster_1 Phase 2: In Vitro Cascade Start Compound from Phase 1 PAMPA PAMPA-BBB Assay (Passive Permeability) Start->PAMPA PAMPA_Decision Papp > 2.0 x 10⁻⁶ cm/s? PAMPA->PAMPA_Decision MDCK MDCK-MDR1 Assay (Active Efflux) PAMPA_Decision->MDCK Yes Stop_LowPerm Stop: Low Passive Permeability PAMPA_Decision->Stop_LowPerm No MDCK_Decision Efflux Ratio < 2.0? MDCK->MDCK_Decision Proceed_InVivo Candidate for In Vivo Study MDCK_Decision->Proceed_InVivo Yes Stop_HighEfflux Stop: High P-gp Efflux MDCK_Decision->Stop_HighEfflux No

Caption: Tiered in vitro screening workflow.

In Vivo Validation: Measuring True Brain Exposure

While in vitro assays are powerful screening tools, they cannot fully replicate the complex, dynamic environment of the living brain. [16]Definitive assessment of BBB permeability requires in vivo studies in an animal model, typically rodents. [17]The gold-standard metric derived from these studies is the unbound brain-to-plasma partition coefficient, Kp,uu,brain. [18][19][20]

Conceptual Framework for a Rodent Pharmacokinetic Study

The goal is to determine the concentration of the compound in the blood and the brain over time after administration.

  • Animal Model: Male Sprague Dawley rats are commonly used.

  • Administration: The compound is administered intravenously (IV) to ensure complete bioavailability and allow for direct assessment of brain distribution without confounding absorption factors.

  • Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-dose, cohorts of animals are anesthetized.

  • Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation.

  • Brain Homogenization: The brain is perfused with saline to remove residual blood, then harvested and homogenized.

  • Bioanalysis: The concentrations of the test compound in plasma (C_plasma) and brain homogenate (C_brain) are determined by a validated LC-MS/MS method.

  • Unbound Fraction Measurement: The fraction of the drug not bound to proteins is measured in vitro for both plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis. This step is critical, as only the unbound drug is free to cross membranes and interact with the target. [18]

Data Analysis and Key Parameters

The primary goal is to calculate the extent of brain penetration, which is best described by Kp,uu,brain. [18][19]

  • Total Brain-to-Plasma Ratio (Kp):

    • Kp = AUC_brain / AUC_plasma

    • Where AUC is the area under the concentration-time curve. This ratio reflects the total drug in the brain but can be misleading due to non-specific tissue binding.

  • Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain):

    • Kp,uu,brain = (AUC_brain * fu,brain) / (AUC_plasma * fu,plasma)

    • This parameter corrects for protein binding and represents the equilibrium of unbound drug between the brain and plasma. [18][19]It is the most accurate indicator of BBB transport dynamics. [18] Table 4: Interpretation of Kp,uu,brain Values

Kp,uu,brain ValueDominant Transport MechanismCNS Drug Potential
~ 1.0Net Passive DiffusionUnrestricted access to the brain. Ideal for many CNS targets.
< 1.0Net Active EffluxBrain penetration is restricted by transporters like P-gp. A value < 0.1 suggests poor penetration. [17]
> 1.0Net Active InfluxCompound is actively transported into the brain. Potentially beneficial but requires further characterization of the transporter involved.

Integrated Decision-Making and Conclusion

The evaluation of BBB permeability is not a single experiment but an integrated strategy. The data gathered from each phase—in silico, in vitro, and in vivo—must be synthesized to form a complete picture of the compound's potential as a CNS therapeutic.

A compound like N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, with a favorable in silico profile, high passive permeability in PAMPA-BBB (Papp > 4.0 x 10⁻⁶ cm/s), and low efflux in the MDCK-MDR1 assay (ER < 2.0), would be a strong candidate for advancement. The definitive evidence would be an in vivo study yielding a Kp,uu,brain value approaching 1.0, confirming that the compound can efficiently cross the blood-brain barrier and achieve therapeutically relevant concentrations in the central nervous system. This structured, tiered approach ensures that resources are focused on the most promising candidates, accelerating the path toward novel treatments for neurological disorders.

References

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An In-Depth Technical Guide to the Preclinical In Vivo Toxicity and Safety Assessment of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a predictive and methodological framework for evaluating the in-vivo toxicity and safety profile of the novel chemical entity, N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. As there is currently no publicly available empirical data for this specific molecule, this guide synthesizes information from its constituent structural motifs—benzimidazole, 2-methylfuran, and carboxamide—to establish a robust, tiered strategy for its preclinical safety assessment. The protocols and rationale outlined herein are designed to meet regulatory expectations and provide a comprehensive understanding of the compound's potential risks prior to any first-in-human studies.

Part 1: Structural Analysis and Predictive Toxicology

The molecule N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a composite of three key chemical moieties, each contributing to its potential pharmacological and toxicological profile.

  • The Benzimidazole Core: This heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs such as the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[1] Its derivatives are known to possess a vast range of biological activities, including potent anticancer effects.[2][3] This inherent bioactivity necessitates careful toxicological evaluation. While some benzimidazole-based anticancer candidates display minimal toxicity, others have shown significant in-vitro and in-vivo toxicity, with one derivative reporting a median lethal dose (LD50) of 500 mg/kg in mice.[2] Another study on a novel benzimidazole derivative found it to be biochemically and immunologically tolerable in a dose range of 5-25 mg/kg in mice.[4] This highlights the high degree of variability in the safety profiles within this chemical class, underscoring the need for specific testing of the title compound.

  • The 2-Methylfuran Moiety: The furan ring is a five-membered aromatic heterocycle present in many synthetic compounds. However, furan and its derivatives are also recognized as process contaminants in heat-treated foods and are associated with significant toxicity.[5] The primary concern is hepatotoxicity (liver damage), with furan itself classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[5][6] The toxicity is mediated by its metabolic activation by cytochrome P-450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial, which is responsible for cytotoxic and carcinogenic effects.[5] The presence of this structural alert warrants a focused investigation into the potential for liver toxicity.

  • The Carboxamide Linker: The carboxamide group (-C(=O)NH-) is a stable, common functional group used to link different pharmacophores in drug design.[7][8] While generally considered to have low intrinsic toxicity, its conformation and electronic properties play a critical role in the molecule's overall binding affinity to biological targets and its pharmacokinetic properties, indirectly influencing the safety profile. Several carboxamide derivatives have been investigated for their potential as hypolipidemic agents and for anticancer activity.[9][10]

Predictive Summary: Based on this structural deconstruction, N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is predicted to be a highly bioactive molecule. The primary toxicological concerns are potential systemic toxicity driven by the benzimidazole core's interaction with cellular targets and a specific risk of hepatotoxicity associated with the metabolic activation of the furan moiety.

Part 2: A Tiered Strategy for In Vivo Safety and Toxicity Assessment

A systematic, tiered approach is essential to efficiently characterize the compound's safety profile, starting with acute, high-dose studies and progressing to repeated-dose and organ-specific safety evaluations.

Tier 1: Acute Oral Toxicity Assessment (OECD 423)

The initial step is to determine the compound's intrinsic acute toxicity and establish a preliminary classification of its hazard potential. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to achieve this goal.

Objective:

  • To determine the median lethal dose (LD50) range following a single oral dose.

  • To identify clinical signs of acute toxicity and potential target organs.

  • To inform dose selection for subsequent sub-acute and chronic studies.

Experimental Protocol: Acute Toxic Class Method

  • Animal Model: Healthy, young adult female BALB/c mice (8-12 weeks old) are typically used. A single sex is used to minimize variability.

  • Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-h light/dark cycle) with ad libitum access to food and water. Acclimatization for at least 5 days is required.

  • Dosing Procedure:

    • A starting dose of 300 mg/kg is recommended for a compound with an unknown profile. The compound should be administered orally via gavage in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Three animals are dosed. The outcome (survival or death) determines the next step.

    • If 2-3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg).

    • If 0-1 animals die, the test is repeated at a higher dose (e.g., 2000 mg/kg) in three new animals.

    • The test is stopped when a definitive outcome is reached, such as survival at 2000 mg/kg or mortality patterns that allow for classification.

  • Observations:

    • Animals are observed intensively for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Individual animal weights are recorded prior to dosing and on days 7 and 14.

  • Pathology: All animals (those that die during the study and survivors at day 14) undergo a gross necropsy. All macroscopic abnormalities of external surfaces and internal organs are recorded.

Data Presentation: Acute Toxicity Endpoint Summary

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy Findings
3003
20003
etc....

Visualization: Acute Toxicity Testing Workflow (OECD 423)

start Start: 3 Animals dose300 Dose at 300 mg/kg start->dose300 observe1 Observe for 14 Days dose300->observe1 outcome1 Mortality Check observe1->outcome1 dose2000 Dose 3 new animals at 2000 mg/kg outcome1->dose2000  0 or 1 death dose50 Dose 3 new animals at 50 mg/kg outcome1->dose50  2 or 3 deaths observe2 Observe for 14 Days dose2000->observe2 outcome2 Mortality Check observe2->outcome2 stop_lethal Stop: Compound is Lethal at this dose range. Classify GHS Category. outcome2->stop_lethal  2 or 3 deaths stop_safe Stop: LD50 > 2000 mg/kg. Classify as GHS Cat 5 or Unclassified. outcome2->stop_safe  0 or 1 death observe3 Observe for 14 Days dose50->observe3 outcome3 Mortality Check observe3->outcome3 outcome3->stop_lethal

Workflow for OECD 423 Acute Toxic Class Method.
Tier 2: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study is the cornerstone for assessing the safety of a compound under repeated exposure conditions. It provides critical information on target organ toxicity and helps establish a No-Observed-Adverse-Effect Level (NOAEL).

Objective:

  • To identify target organs of toxicity following repeated daily administration for 28 days.

  • To characterize the dose-response relationship of any observed toxic effects.

  • To determine the NOAEL, a critical parameter for risk assessment and setting safe doses for human trials.

  • To assess the potential for cumulative toxicity and the reversibility of toxic effects.

Experimental Protocol: 28-Day Repeated Dose Study

  • Animal Model: Sprague-Dawley rats (one sex, typically male, unless there is a known sex-specific effect) are commonly used. Groups of 5-10 animals per dose level are standard.

  • Dose Selection: At least three dose levels are selected based on the results of the acute toxicity study. A suggested range would be:

    • High Dose: Expected to produce some signs of toxicity but not mortality (e.g., 1/2 to 1/3 of the LD50, or ~1000 mg/kg if LD50 is >2000 mg/kg).

    • Mid Dose: An intermediate dose, often a geometric mean of the high and low doses.

    • Low Dose: Expected to produce no adverse effects (the anticipated NOAEL).

    • A vehicle control group is mandatory. A satellite recovery group (high dose and control) can be included to assess the reversibility of effects after a 14-day treatment-free period.

  • Administration: The compound is administered orally by gavage, once daily for 28 consecutive days.

  • In-Life Measurements:

    • Clinical Observations: Daily cage-side observations and a weekly detailed physical examination.

    • Body Weight and Food/Water Consumption: Recorded weekly. Significant changes can indicate systemic toxicity.

    • Ophthalmology: Examination performed prior to the study and at termination.

  • Terminal Procedures (Day 29):

    • Hematology: Analysis of blood for red and white blood cell counts, hemoglobin, platelets, etc.

    • Clinical Chemistry: Analysis of serum for markers of liver function (ALT, AST, ALP, Bilirubin), kidney function (BUN, Creatinine), and other metabolic parameters.

    • Necropsy and Organ Weights: A full gross necropsy is performed, and major organs (liver, kidneys, brain, spleen, heart, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is preserved and examined microscopically. Tissues from mid- and low-dose groups are also examined, particularly for any organs that showed effects at the high dose.

Data Presentation: Key Parameters in a 28-Day Toxicity Study

Parameter CategorySpecific Endpoints
In-Life Observations Clinical signs, Body weight, Food/Water intake, Ophthalmoscopy
Clinical Pathology Hematology: RBC, WBC (differential), HGB, HCT, PlateletsCoagulation: PT, aPTTSerum Chemistry: ALT, AST, ALP, GGT, Total Bilirubin, BUN, Creatinine, Glucose, Total Protein, Albumin, Electrolytes
Anatomical Pathology Gross necropsy findings, Absolute and relative organ weights
Histopathology Microscopic examination of ~40 tissues, including liver, kidneys, spleen, heart, brain, lungs, gastrointestinal tract, reproductive organs

Visualization: Tiered In Vivo Toxicity Assessment Logic

cluster_tier1 Tier 1: Acute Assessment cluster_tier2 Tier 2: Sub-Acute Assessment cluster_tier3 Tier 3: Safety Pharmacology a1 Single High-Dose Administration (OECD 423) a2 Determine LD50 Range a1->a2 a3 Identify Immediate Clinical Signs a2->a3 b1 28-Day Repeated Dosing (3 Doses + Control) (OECD 407) a3->b1 Inform Dose Selection b2 In-life Monitoring (Body Weight, Clinical Signs) b1->b2 b3 Terminal Analysis (Hematology, Serum Chemistry) b1->b3 b4 Histopathology of Organs b3->b4 b5 Determine NOAEL b4->b5 c1 CNS Assessment (Irwin Test / FOB) b5->c1 c2 Cardiovascular Assessment (Telemetry: BP, HR, ECG) b5->c2 c3 Respiratory Assessment (Plethysmography) b5->c3

Logical flow of a preclinical in vivo toxicity program.
Tier 3: Core Battery Safety Pharmacology

Safety pharmacology studies are designed to detect potentially life-threatening adverse effects on major physiological systems that may not be evident in standard toxicology studies. These are typically conducted before first-in-human administration.

Objective: To investigate the effects of the compound on vital functions, specifically the central nervous, cardiovascular, and respiratory systems.

Methodologies:

  • Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test in rats. This involves a systematic observation of animals for changes in behavior, coordination, sensory responses, and autonomic function after a single dose administration.

  • Cardiovascular System: In vivo telemetry in a conscious, freely moving large animal (e.g., beagle dog) or rodent model. This allows for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters (e.g., QT interval) to assess the risk of arrhythmia.

  • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate, tidal volume, and minute volume after a single dose.

Conclusion

While N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a novel chemical entity with no published safety data, a predictive analysis based on its structural components suggests a high probability of biological activity with potential for both systemic and organ-specific (particularly hepatic) toxicity. The comprehensive, tiered in vivo testing strategy detailed in this guide provides a robust and scientifically sound pathway for definitively characterizing its safety profile. Executing this program—from acute dose-ranging to repeated-dose organ toxicity and vital function safety pharmacology—is an indispensable step in the drug development process. The data generated will be crucial for establishing a risk-benefit assessment and for making informed decisions regarding the compound's potential progression toward clinical development.

References

  • El-Sayed, N. F., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 181, 114049. [Link]

  • Al-Ostath, A., et al. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

  • Tan, M. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 169, 105593. [Link]

  • Yıldız, U. T., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. Journal of Gastrointestinal Cancer. [Link]

  • Kumar, A., et al. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology, 20(8), 363-385. [Link]

  • DiMaggio, T. R., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • Kudva, N. U., et al. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate. [Link]

  • NextSDS. (n.d.). N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide. Substance Database. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

  • Kumar, R., et al. (2021). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of Chemical and Pharmaceutical Research, 13(6), 1-10. [Link]

  • Patel, V. M., et al. (2024). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. [Link]

  • Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Taibah University Medical Sciences, 16(2), 209-220. [Link]

  • Al-Qaisi, J. A., et al. (2021). Active furan carboxamides derivatives. ResearchGate. [Link]

  • Shruthi, B. S., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry, 108, 104586. [Link]

  • Al-Jammal, M. K., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 66(10), 957-963. [Link]

  • Włodarczyk, A., et al. (2022). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. Nutrients, 14(19), 4153. [Link]

  • Government of Canada. (2023). Furan Compounds Group - information sheet. Canada.ca. [Link]

  • Singh, S., et al. (2025). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. [Link]

  • Abel, C., et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][4][7]naphthyridin-(5H)ones. Journal of Medicinal Chemistry, 48(4), 1144-1153. [Link]

Sources

Identification of Molecular Targets for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide: A Chemoproteomic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (CAS 560093-15-4) represents a highly versatile chemical architecture. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent polypharmacology by interacting with the ATP-binding pockets of kinases or the colchicine-binding sites of tubulin[1]. When such a molecule emerges as a hit from a phenotypic screen, identifying its direct molecular targets is the most critical bottleneck in the drug development pipeline.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating chemoproteomic framework for the target deconvolution of this specific benzimidazole-furan carboxamide. By integrating label-free thermodynamic approaches with label-based covalent trapping, researchers can confidently map the target landscape, distinguish specific from off-target binding, and establish a clear mechanism of action (MoA).

Strategic Workflow & Probe Design

The structural anatomy of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide features a benzimidazole ring (capable of hydrogen bonding and pi-stacking) linked via a carboxamide to a 2-methylfuran moiety.

The Causality of Probe Design: To identify targets, we must physically isolate the protein-ligand complex. However, modifying this compact molecule to attach a bulky biotin tag will almost certainly induce steric clash, destroying its native binding affinity. Therefore, our strategy employs a dual-pronged approach:

  • Label-Free Deconvolution: Utilizing the unmodified parent compound to preserve absolute pharmacological fidelity.

  • Minimalist Photoaffinity Probes: Synthesizing an analog where the furan's methyl group is replaced by a minimal terminal alkyne (for click chemistry) and a diazirine photoreactive group. Diazirines are chosen over bulky benzophenones because their minimal footprint mitigates the risk of abolishing target recognition.

Fig 1: Chemoproteomic workflow for target deconvolution of phenotypic hits.

Label-Free Target Deconvolution: Thermal Proteome Profiling (TPP)

The Principle

Thermal Proteome Profiling (TPP) is an unbiased, proteome-wide extension of the Cellular Thermal Shift Assay (CETSA)[2]. It relies on a fundamental biophysical causality: when a small molecule binds to a target protein, the free energy of the folded state decreases, thermodynamically stabilizing the protein against heat-induced denaturation[3].

Fig 2: Thermodynamic stabilization principle underlying Thermal Proteome Profiling.

Self-Validating TPP Protocol

To ensure trustworthiness, this protocol utilizes a vehicle-control baseline to establish the native "meltome" and distinguish true targets from random thermal variances.

  • In Situ Incubation: Culture the target cell line (e.g., HeLa or K562) to 80% confluency. Treat one cohort with 10 µM of the compound and the other with 0.1% DMSO (vehicle control) for 1 hour.

  • Thermal Gradient: Aliquot the intact cells into 10 PCR tubes per cohort. Subject each tube to a distinct temperature ranging from 37°C to 67°C for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse the cells using repeated freeze-thaw cycles in a non-detergent buffer. Causality of centrifugation: Spin the lysates at 100,000 × g for 20 minutes. Denatured proteins aggregate and pellet, while only the stabilized, folded proteins remain in the supernatant.

  • TMT Labeling & MS: Digest the soluble fractions with trypsin and label the peptides with TMT10plex reagents. Analyze via high-resolution LC-MS/MS.

  • Data Analysis: Plot the relative abundance of each protein against temperature. A valid target will exhibit a statistically significant positive shift in melting temperature ( ΔTm​≥2∘C ) in the compound-treated group compared to the vehicle.

Label-Based Target Deconvolution: Activity-Based Protein Profiling (ABPP)

The Principle

While TPP is excellent for soluble proteins, it can struggle with highly dynamic membrane complexes or low-affinity interactions. Activity-Based Protein Profiling (ABPP) solves this by covalently trapping the compound to its target within the living cell[4]. By utilizing a photoaffinity probe (PAL-ABPP), we can capture transient interactions that would otherwise be lost during cell lysis[5].

Fig 3: Step-by-step Photoaffinity Activity-Based Protein Profiling workflow.

Self-Validating Competitive ABPP Protocol

Benzimidazole rings can sometimes exhibit non-specific "stickiness" to hydrophobic protein pockets. To build a self-validating system, we must run a competitive ABPP experiment.

  • Competitive Incubation: Pre-incubate the control cell cohort with a 10-fold molar excess (100 µM) of the unmodified parent compound (CAS 560093-15-4) for 30 minutes. Then, add 10 µM of the synthesized photo-probe to both the control and experimental cohorts.

  • In Vivo Crosslinking: Irradiate the live cells with 365 nm UV light for 10 minutes on ice. Causality: UV light cleaves the diazirine ring, generating a highly reactive carbene intermediate that instantly forms a covalent bond with any adjacent amino acid residue within the binding pocket.

  • Click Chemistry (CuAAC): Lyse the cells. Add biotin-azide, CuSO4​ , THPTA ligand, and sodium ascorbate. The alkyne handle on the probe reacts with the azide, covalently tagging the target proteins with biotin.

  • Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin-agarose beads. Wash stringently with SDS to remove non-covalently bound background proteins. Perform on-bead tryptic digestion.

  • Quantitative MS: Analyze the peptides. Validation Logic: A true molecular target will show high MS intensity in the probe-only channel, but significantly reduced intensity in the competitive channel (because the unmodified parent compound occupied the binding sites, preventing the probe from crosslinking).

Quantitative Data Synthesis

To optimize the deconvolution strategy, the parameters of the chosen modalities must be compared. Table 1 summarizes the operational metrics for evaluating CAS 560093-15-4.

Table 1: Comparison of Target Deconvolution Modalities for Benzimidazole Derivatives

ModalityPrincipleCompound Modification?Key Advantage for BenzimidazolesFalse Positive Mitigation
TPP / CETSA Thermodynamic stabilizationNo (Uses parent CAS 560093-15-4)Preserves exact native pharmacology and binding kinetics.Vehicle control baseline; requires dose-dependent Tm​ shift.
PAL-ABPP Covalent photo-crosslinkingYes (Requires alkyne + diazirine)Captures transient/weak interactions; identifies exact binding site.Competitive profiling with excess parent compound.
DARTS Protease resistanceNo (Uses parent CAS 560093-15-4)Fast, low-resource initial screening method.Requires multiple protease types to confirm protection.

Orthogonal Validation

Mass spectrometry provides putative targets. Scientific integrity demands orthogonal validation to confirm that the identified protein is the true driver of the phenotypic response.

  • Biophysical Validation (SPR): Express and purify the recombinant putative target protein. Immobilize it on a Surface Plasmon Resonance (SPR) sensor chip. Flow CAS 560093-15-4 over the chip at varying concentrations to determine the exact association ( kon​ ) and dissociation ( koff​ ) rates, yielding a definitive KD​ value.

  • Genetic Validation (CRISPR/Cas9): Engineer a cell line with a CRISPR/Cas9 knockout of the putative target gene. If the target is responsible for the compound's MoA, the knockout cells should exhibit absolute resistance to the phenotypic effects (e.g., cytotoxicity or morphological changes) induced by CAS 560093-15-4.

References

  • Barkha Sharma, et al. "Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets." ResearchGate.
  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013).
  • Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science (2014).
  • Porta, E. O. J. "Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review." Advanced Pharmaceutical Bulletin (2023).
  • Wang, et al. "Advanced Activity-Based Protein Profiling Application Strategies for Drug Development." Frontiers in Pharmacology (2018).

Sources

Methodological & Application

Application Note: Synthesis Route and Protocol for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide involves the amide coupling of 2-methylfuran-3-carboxylic acid with 1H-benzo[d]imidazol-2-amine. This structural motif is highly valued in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiparasitic agents, and fascin inhibitors[1],[2].

The fundamental chemical challenge in this synthesis is regioselectivity . The 1H-benzo[d]imidazol-2-amine precursor possesses two competing nucleophilic nitrogen atoms: the exocyclic primary amine (N2') and the endocyclic secondary amine (N1). Acylation can occur at either site, often leading to complex mixtures. To selectively synthesize the desired N2'-carboxamide, the reaction must be driven by either precise kinetic control (using HATU at room temperature) or thermodynamic equilibration (using CDI at elevated temperatures) as demonstrated in 3[3].

Reaction Workflow & Regioselectivity Pathway

G A 2-Methylfuran-3-carboxylic acid C Activated Intermediate A->C Activation B Coupling Agent (HATU or CDI) B->C E N-(1H-benzo[d]imidazol-2-yl)- 2-methylfuran-3-carboxamide C->E Exocyclic Attack (Major) F Endocyclic N1-Acylation (Byproduct) C->F Endocyclic Attack (Minor) D 1H-benzo[d]imidazol-2-amine D->E D->F

Regioselective acylation workflow for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide.

Experimental Methodologies

Protocol A: Discovery-Scale Synthesis (Kinetic Control via HATU)

This protocol is ideal for milligram-to-gram scale synthesis where rapid throughput is required. It relies on the high reactivity of the OAt ester intermediate to achieve kinetic regiocontrol[1].

Reagents:

  • 2-Methylfuran-3-carboxylic acid: 1.0 equiv (1.0 mmol, 126.1 mg)

  • 1H-benzo[d]imidazol-2-amine: 1.1 equiv (1.1 mmol, 146.5 mg)

  • HATU: 1.2 equiv (1.2 mmol, 456.3 mg)

  • DIPEA: 3.0 equiv (3.0 mmol, 522 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Activation: Dissolve 2-methylfuran-3-carboxylic acid in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere. Add DIPEA and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU in one portion. Stir for 15 minutes until the solution turns pale yellow.

    • Causality: Pre-activation of the acid before adding the nucleophile prevents the coupling agent from reacting directly with the 2-aminobenzimidazole, which would otherwise form inactive guanidinium byproducts.

  • Nucleophile Addition: Dissolve 1H-benzo[d]imidazol-2-amine in DMF (2.0 mL) and add dropwise to the activated acid mixture over 10 minutes.

    • Causality: Slow, dropwise addition maintains a low steady-state concentration of the nucleophile. This kinetically favors attack by the more accessible exocyclic N2'-amine over the sterically hindered endocyclic N1-amine, minimizing di-acylation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor via LC-MS.

  • Workup & Purification: Quench by pouring into ice-cold water (20 mL). Filter the resulting precipitate, wash with water, and purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Protocol B: Process-Scale Synthesis (Thermodynamic Control via CDI)

Adapted from3[3], this method avoids highly toxic coupling agents and utilizes thermodynamic control to ensure >99:1 regioselectivity.

Reagents:

  • 2-Methylfuran-3-carboxylic acid: 1.2 equiv

  • 1H-benzo[d]imidazol-2-amine: 1.0 equiv

  • 1,1'-Carbonyldiimidazole (CDI): 1.25 equiv

  • 1,4-Dioxane: 10 volumes

Step-by-Step Procedure:

  • Acylimidazole Formation: Charge a reactor with 2-methylfuran-3-carboxylic acid, CDI, and 1,4-dioxane. Heat the mixture to 98 °C for 90 minutes.

    • Causality: Heating ensures complete conversion of the acid to the highly reactive acylimidazole intermediate and irreversibly drives off CO₂ gas, pushing the equilibrium forward.

  • Coupling: Cool the mixture slightly, add 1H-benzo[d]imidazol-2-amine, and re-heat to 98 °C for 24 hours.

    • Causality: The elevated temperature provides thermodynamic control. Because N1-acylation is reversible under these conditions, any kinetically formed N1-byproduct equilibrates to the thermodynamically more stable N2'-acylated target[3].

  • Isolation: Cool the reaction to 60 °C and slowly add water (approx. 10-15 volumes) to precipitate the product. Collect the solid by filtration, wash with a 1:1 mixture of dioxane/water, and dry under vacuum at 50 °C.

Quantitative Data: Optimization of Coupling Conditions

To guide researchers in selecting the appropriate method, the following table summarizes the expected outcomes based on different coupling strategies for 2-aminobenzimidazole acylation.

Coupling ReagentSolventTemp (°C)Time (h)Regioselectivity (N2' : N1)Expected YieldScalability
HATU / DIPEA DMF2512> 95:575 - 85%Low (Cost/Toxicity)
EDCI / HOBt DCM/DMF252485:1560 - 70%Moderate
CDI 1,4-Dioxane9824> 99:185 - 90%High
Acid Chloride / TEA THF0 to 25460:40< 50%Moderate

Trustworthiness: Analytical Self-Validation & In-Process Controls

Every robust protocol must be a self-validating system. The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide integrates the following validation checkpoints:

  • Solubility-Driven Isolation (Protocol B): The isolation step acts as a self-purifying mechanism. The desired N2'-amide is highly crystalline and insoluble in the aqueous dioxane mixture. Conversely, unreacted starting materials and any trace N1-isomers remain highly soluble in the mother liquor, ensuring high purity (>96%) upon simple filtration[3].

  • In-Process Control (IPC): During Protocol B, HPLC analysis is utilized at 12h and 24h. The reaction is analytically validated as complete only when the intermediate acylimidazole peak area is <1% and the N1-isomer is undetectable.

  • Definitive NMR Symmetry Check: The ultimate proof of N2' vs. N1 acylation lies in the symmetry of the benzimidazole ring protons via ¹H NMR Spectroscopy. In the desired N2'-acylated product, rapid tautomerization of the endocyclic NH at room temperature (or elevated temperatures in DMSO-d₆) results in a symmetric appearance of the aromatic protons (an AA'BB' system). If undesired N1-acylation occurs, this symmetry is broken, and four distinct, asymmetric aromatic signals will be observed for the benzimidazole core.

References

  • Process Development for the Synthesis of BI 1702135: A Concise Design Enabled by Selective Acylation of a 2-Aminobenzimidazole Intermediate Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease Source: European Journal of Medicinal Chemistry (via USP) URL:[Link]

  • Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: In Vivo Dosing Protocols for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (CAS: 560093-15-4; MW: 241.25 g/mol ) is a small molecule characterized by a benzimidazole core linked via an amide bond to a 2-methylfuran moiety. Compounds sharing this pharmacophore are frequently investigated in preclinical development as potent receptor tyrosine kinase (RTK) inhibitors and viral protease inhibitors (such as SARS-CoV-2 Mpro)[1][2].

Translating the in vitro potency of benzimidazole-amides into in vivo efficacy presents specific challenges. The high crystal lattice energy and lipophilicity of the benzimidazole ring often result in poor aqueous solubility, which can severely limit oral bioavailability[2][3]. As a Senior Application Scientist, I have designed this protocol guide to provide a self-validating, end-to-end framework for formulating, profiling, and dosing this compound in preclinical murine models.

Physicochemical Properties & Formulation Strategy

Causality in Formulation Design

The primary reason in vivo studies fail for benzimidazole derivatives is the use of sub-optimal vehicles that lead to compound precipitation in the acidic environment of the stomach or the neutral environment of the intestines[3]. To achieve a meaningful pharmacokinetic profile, the formulation must act as a self-validating system: it must remain visually clear (free of micro-precipitates) for at least 24 hours post-formulation and maintain the drug in a solubilized or stable amorphous state during gastrointestinal transit[2][3].

Table 1: Recommended Formulation Matrices for Benzimidazole-Amides
Formulation TypeComposition (v/v)RouteProsCons
Standard Co-solvent 5% DMSO / 10% Tween 80 / 85% SalineIV, POEasy to prepare; good for early PK.May cause histamine release (IV) or GI irritation (PO) at high volumes.
Lipid-Based 10% NMP / 20% Solutol HS15 / 70% PEG400POExcellent for highly lipophilic compounds.High viscosity; unsuitable for IV bolus.
Amorphous Suspension 0.5% Methylcellulose / 0.2% Tween 80 in WaterPOSupports high doses (>50 mg/kg)[3].Requires milling/homogenization; absorption is dissolution-rate limited.
Protocol 1: Preparation of a Solution Formulation (5% DMSO / 10% Tween 80 / 85% Saline)

Note: The order of addition is a critical causality factor. Adding the aqueous phase before the compound is fully solvated in the organic/surfactant phase will cause irreversible crash-out.

  • Weighing: Accurately weigh the required mass of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide into a sterile glass vial.

  • Primary Solvation: Add the calculated volume of DMSO (5% of final volume). Vortex for 2 minutes and sonicate in a water bath at 37°C until the solution is completely clear.

  • Surfactant Addition: Add Tween 80 (10% of final volume). Vortex vigorously for 3 minutes to ensure complete micelle formation around the lipophilic core.

  • Aqueous Phase Addition: Dropwise, add the Saline (85% of final volume) while continuously vortexing the vial.

  • Validation: Inspect the formulation against a dark background under bright light. It must be completely transparent. Analyze a 10 µL aliquot via HPLC-UV to confirm the target concentration before dosing.

Pharmacokinetic (PK) Profiling

Rationale and Logical Framework

Before initiating efficacy models, a single-dose PK study is mandatory to establish clearance (CL), volume of distribution (Vd), and absolute oral bioavailability (F%). For target-driven inhibitors, maintaining the unbound plasma concentration above the 90% effective concentration (EC90) is the primary driver of efficacy[1][4].

Workflow A Compound Synthesis & QC B Vehicle Selection & Prep A->B C PK Profiling (IV & PO) B->C D Efficacy Dosing Model C->D E PD Biomarker Analysis D->E

Fig 1. Preclinical in vivo workflow for benzimidazole-amide compounds.

Protocol 2: Single-Dose PK Study in Mice
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing to reduce variability in gastric emptying[3]. IV cohorts do not require fasting.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (Dosing volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (Dosing volume: 10 mL/kg).

  • Blood Collection: Collect 50 µL of blood via the submandibular vein into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins using acetonitrile (containing an internal standard). Analyze the supernatant via LC-MS/MS to calculate PK parameters.

Table 2: Target PK Parameters for Go/No-Go Decisions
ParameterTarget Threshold for Efficacy DosingRationale
Oral Bioavailability (F%) > 30%Ensures sufficient systemic exposure via PO route[4].
Clearance (CL) < 40 mL/min/kgPrevents the need for continuous infusion or excessive dosing[4].
Half-life (t1/2) > 3 hoursAllows for manageable BID (twice daily) dosing regimens[2].

In Vivo Efficacy Dosing & Pharmacodynamics (PD)

Establishing the PK/PD Relationship

The ultimate goal of the dosing protocol is to achieve target engagement at the site of action (e.g., tumor microenvironment or infected lung tissue). Benzimidazole-based inhibitors typically exhibit time-dependent efficacy, meaning the duration of exposure (Time > EC90) is more critical than the maximum concentration (Cmax)[1][4].

PKPD PO Oral Dosing (PO) N-(1H-benzo[d]imidazol-2-yl)... Abs GI Absorption (Solubility Dependent) PO->Abs Formulation Stability Sys Systemic Circulation (Maintains C_trough > EC90) Abs->Sys Bioavailability (F%) Target Target Engagement (e.g., Mpro / Kinase) Sys->Target Tissue Distribution (Vd) Eff Therapeutic Efficacy (Viral/Tumor Reduction) Target->Eff Pharmacodynamics (PD)

Fig 2. Pharmacokinetic to Pharmacodynamic (PK/PD) logical relationship.

Protocol 3: Multi-Day Efficacy Dosing Regimen

This protocol assumes a viral infection model (e.g., SARS-CoV-2 in K18-hACE2 mice) or a standard tumor xenograft model.

  • Model Initiation: Inoculate mice with the target pathogen or tumor cells on Day 0.

  • Dose Stratification: Randomize mice into four groups (n=8-10 per group):

    • Group 1: Vehicle Control (PO, BID)

    • Group 2: Low Dose (e.g., 15 mg/kg PO, BID)

    • Group 3: High Dose (e.g., 50 mg/kg PO, BID)

    • Group 4: Positive Control (Standard of Care)

  • Dosing Execution: Administer doses every 12 hours (BID) strictly adhering to the schedule. Strict adherence ensures the plasma trough concentration (C_trough) does not drop below the in vitro IC90/EC90[1].

  • Monitoring: Record body weight and clinical scores daily. A body weight loss of >20% requires humane euthanasia.

  • Endpoint Harvest: At the study terminus, euthanize the mice. Immediately harvest blood (for terminal PK) and the target organ (e.g., lungs or tumor). Flash-freeze half the tissue in liquid nitrogen for viral titer/protein quantification, and fix the other half in 10% formalin for histology.

References

1.[1] Targeting SARS-CoV-2 main protease for the discovery of a broad-spectrum COVID-19 inhibitor by intensive multi-tiered validation Source: National Institutes of Health (NIH) / PMC URL:

2.[2] Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[3] Evaluation of Three Amorphous Drug Delivery Technologies to Improve the Oral Absorption of Flubendazole Source: National Institutes of Health (NIH) / PMC URL:

4.[4] Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

HPLC method development for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide using High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. This novel compound, featuring a benzimidazole core, presents unique analytical challenges that necessitate a systematic approach to method development. We detail a reversed-phase HPLC (RP-HPLC) method utilizing a C18 stationary phase with a photodiode array (PDA) detector. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition and pH control to detector wavelength selection. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and research applications.

Introduction and Method Development Rationale

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a molecule of interest in drug discovery and development, incorporating both a benzimidazole and a carboxamide moiety. Accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality assurance. The development of a reliable analytical method requires a thorough understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.

This guide eschews a rigid template in favor of a logical, science-first approach. We begin by characterizing the analyte to inform our initial choices and then systematically optimize the parameters to achieve a specific, accurate, and robust method.

Analyte Characterization: The Foundation of Method Design

The structure of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide provides critical clues for method development:

  • UV Absorbance: The presence of the benzimidazole and furan aromatic systems strongly suggests the molecule will be UV-active, making UV-based detection highly suitable. A Photodiode Array (PDA) detector is the ideal choice as it can scan a wide range of wavelengths simultaneously, allowing for the determination of the absorbance maximum (λmax) and the assessment of peak purity.[1][2]

  • Polarity: The molecule possesses both non-polar (aromatic rings) and polar (amide and imidazole N-H) functionalities. This amphiphilic nature makes it an excellent candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[3]

  • Acidity/Basicity (pKa): The benzimidazole group contains a basic nitrogen atom. The pH of the mobile phase will therefore be a critical parameter, as it dictates the ionization state of the analyte.[4] Operating at a pH at least 1.5 to 2 units away from the analyte's pKa is crucial to ensure consistent retention times and good peak shape by suppressing ionization.[4] For many benzimidazole derivatives, a slightly acidic mobile phase (e.g., pH 3-5) is effective for achieving sharp, symmetrical peaks.[5][6]

Chromatographic System Selection: A Deliberate Approach

The choices for the column, mobile phase, and detector were made based on the analyte's properties and established chromatographic principles.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as an excellent starting point due to its strong hydrophobic retention characteristics. For this method, a high-purity silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) was selected to minimize interactions between the basic analyte and residual acidic silanols on the silica surface, which can cause peak tailing.[7]

  • Mobile Phase Optimization: The mobile phase in RP-HPLC is a mixture of an aqueous component and a less polar organic solvent that modulates analyte retention.[8]

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape for basic compounds, has a lower viscosity (resulting in lower backpressure), and offers better UV transparency at low wavelengths.[9]

    • Aqueous Phase & pH Control: To ensure reproducible retention and symmetrical peaks for the basic benzimidazole moiety, the mobile phase must be buffered. A phosphate buffer is an excellent choice for UV-based detection due to its low UV cutoff.[4] Based on literature for similar compounds[5][6][10], a mobile phase pH of 4.5 was selected as the starting point to ensure the analyte is in a single, protonated state, leading to consistent interactions with the stationary phase.

  • Detection Strategy: A Photodiode Array (PDA) detector was employed.[11][12] Unlike a standard single-wavelength UV detector, a PDA captures the entire UV-Vis spectrum for the analyte as it elutes.[1][13] This provides three key advantages:

    • Optimal Wavelength: The λmax can be precisely identified from the spectrum to maximize sensitivity.

    • Peak Purity Analysis: The spectra across an eluting peak can be compared to confirm its homogeneity and ensure no co-eluting impurities are present.

    • Compound Identification: The UV spectrum serves as a characteristic fingerprint that can aid in peak identification.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (UV Spectrum, Polarity, pKa) B Select Mode: RP-HPLC A->B C Initial Column Selection (e.g., C18) B->C D Initial Mobile Phase (ACN/Buffered Water) C->D E Detector Selection (PDA for Purity/λmax) D->E F Optimize Mobile Phase (Organic %, pH, Buffer Conc.) E->F Initial Screening G Optimize Flow Rate & Column Temperature F->G H Assess Peak Shape & Resolution G->H H->F Re-optimize if needed I System Suitability Testing (SST) H->I Proceed if acceptable J Perform Full Validation (ICH Q2(R2)) I->J K Finalized Method J->K

Figure 1: Logical workflow for HPLC method development.

Detailed Experimental Protocol

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Software: OpenLab CDS or equivalent chromatography data station.

  • Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).

  • pH Meter: Calibrated with standard buffers.

  • Ultrasonic Bath and Filtration Assembly (0.45 µm filters).

Chemicals and Reagents
  • N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide: Reference Standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm (e.g., Milli-Q).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Orthophosphoric Acid (H₃PO₄): ACS grade or higher.

Preparation of Solutions

Mobile Phase A (Aqueous Buffer, 20 mM KH₂PO₄, pH 4.5):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of DI water.

  • Adjust the pH to 4.5 ± 0.05 by adding dilute orthophosphoric acid dropwise.

  • Filter the buffer through a 0.45 µm nylon membrane filter.[14]

  • Degas for 15 minutes in an ultrasonic bath.[14]

Mobile Phase B:

  • Use 100% HPLC-grade Acetonitrile.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with Methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

Calibration Standards (1.0 - 100 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent.

Final Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ in water, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 285 nm (for quantification), 190-400 nm (for spectral analysis)
Run Time 15 minutes

Method Validation Protocol (ICH Q2(R2))

The developed method was validated to demonstrate its suitability for the intended purpose, following the principles outlined in ICH Q2(R2).[15][16][17]

ValidationParameters Method Validated Analytical Method Specificity Specificity (Analyte vs. Placebo/Impurities) Method->Specificity Linearity Linearity (Correlation Coefficient) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Robustness Robustness (Small Method Variations) Method->Robustness Range Range (Defined by Lin, Acc, Prec) Linearity->Range Accuracy->Range Precision->Range LOD LOD (Signal-to-Noise) Precision->LOD LOQ LOQ (Quantifiable Limit) Precision->LOQ

Figure 2: Interrelationship of key validation parameters.
System Suitability

Before each validation run, a system suitability standard (e.g., 50 µg/mL) was injected five times. The acceptance criteria were:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity was demonstrated by injecting the diluent, a placebo (if a formulation is being tested), and a spiked sample. The chromatograms were examined to ensure no interfering peaks were present at the retention time of the analyte. PDA peak purity analysis was used to confirm the spectral homogeneity of the analyte peak.

Linearity and Range

Linearity was assessed by analyzing seven concentration levels (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. The calibration curve was generated by plotting the mean peak area against the concentration. The acceptance criterion was a correlation coefficient (r²) ≥ 0.999. The range was established as the interval between the upper and lower concentrations that demonstrate suitable linearity, accuracy, and precision.[18]

Accuracy (as Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample at 100% of the target concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that yielded an S/N ratio of approximately 3 was designated as the LOD, and an S/N ratio of approximately 10 was designated as the LOQ.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.[18] Parameters tested included:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH (± 0.2 units)

Results and Discussion

The developed method successfully separated N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide from potential interferences. A representative chromatogram showed a sharp, symmetrical peak at a retention time of approximately 7.8 minutes. The validation results are summarized below.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.12 ≤ 1.5
Theoretical Plates 8500 ≥ 2000

| %RSD of Peak Area | 0.45% | ≤ 2.0% |

Table 2: Summary of Method Validation Data

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 ≥ 0.999
Range (µg/mL) 1.0 - 100 -
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (Repeatability, %RSD) 0.58% ≤ 2.0%
Precision (Intermediate, %RSD) 0.82% ≤ 2.0%
LOD (µg/mL) 0.25 S/N ≈ 3
LOQ (µg/mL) 0.80 S/N ≈ 10

| Robustness | No significant impact on results | %RSD ≤ 2.0% |

The data clearly indicate that the method is linear, accurate, precise, and specific over the defined range. The system suitability parameters were consistently met, and the method proved robust to minor variations in its operating conditions. The use of a PDA detector confirmed peak purity in all analyses, adding a layer of confidence to the quantitative results.

Conclusion

A selective, robust, and accurate RP-HPLC method for the quantification of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide has been successfully developed and validated according to ICH guidelines. The systematic approach, beginning with analyte characterization and culminating in a comprehensive validation study, ensures the method is fit for its intended purpose in both research and quality control environments. The use of a PDA detector provides enhanced confidence in the results through simultaneous peak purity assessment. This application note serves as a complete protocol for the implementation of this analytical method.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Kulik, A., Łecka, W., Mazurek, A., & Stolarczyk, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(5), 641-648.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Kulik, A., Łecka, W., Mazurek, A., & Stolarczyk, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from [Link]

  • Dolan, J. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2018). Recent analytical method developed by RP-HPLC. ResearchGate. Retrieved from [Link]

  • Vragović, N., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. MESO, 19(3), 241-249.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • The Pharma Growth Hub. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. Retrieved from [Link]

  • ICH. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

1H and 13C NMR characterization of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H and 13C NMR Structural Elucidation of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Scientific Context & Structural Challenges

Benzimidazole-furan hybrids are widely utilized in the design of kinase inhibitors, antimicrobial agents, and neuraminidase inhibitors[1]. The compound N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide presents a unique set of Nuclear Magnetic Resonance (NMR) characterization challenges. The molecule consists of a rigid benzimidazole core linked via a carboxamide bridge to an electron-rich 2-methylfuran ring.

The primary analytical challenge arises from the annular tautomerism of the benzimidazole ring and the complex electronic deshielding effects of the carboxamide linker. This guide provides a self-validating protocol for the precise assignment of its 1H and 13C NMR spectra, moving beyond basic 1D acquisition to explain the causality behind the observed chemical shifts.

Causality in Experimental Design

Solvent Selection: For this specific carboxamide, the choice of solvent is not arbitrary. Non-polar solvents like CDCl₃ fail to disrupt the strong intermolecular hydrogen bonding inherent to benzimidazole amides, leading to poor solubility and extreme signal broadening. DMSO-d₆ is mandatory; it acts as a strong hydrogen-bond acceptor, stabilizing the exchangeable protons (the benzimidazole NH and the amide NH) and shifting them significantly downfield (~12.2 ppm and ~10.8 ppm, respectively). This prevents them from overlapping with the critical aromatic region.

Tautomeric Broadening and Temperature Control: At 298 K, the rapid proton exchange between the N1 and N3 atoms of the benzimidazole ring occurs at an intermediate rate on the NMR timescale. Consequently, the C4/C7 and C5/C6 protons do not appear as four distinct signals but rather as two time-averaged multiplets[2]. If these multiplets are too broad to resolve fine coupling constants, Variable Temperature (VT) NMR (heating to 333 K or cooling to 273 K) is required to push the exchange into either the fast or slow regime, thereby sharpening the signals.

Workflow for Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, a multi-nuclear and multi-dimensional approach must be employed. Relying solely on 1D 1H NMR is insufficient due to the expected overlap between the Furan H5 proton and the Benzimidazole H4/H7 protons around the 7.4–7.6 ppm region.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C with CPD) A->B Load into Spectrometer Equilibrate at 298 K C 2D NMR Acquisition (HSQC & HMBC) B->C If overlapping/ambiguous D Data Processing (FT, Phase/Baseline Correction) B->D Direct Processing C->D 2D Matrix Processing E Signal Assignment & Structural Validation D->E Shift & Coupling Analysis

Fig 1: Step-by-step NMR characterization workflow for benzimidazole-furan derivatives.

Expected Chemical Shifts and Signal Causality

The chemical shifts of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide are dictated by the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the furan oxygen and methyl group. The furan assignments are extrapolated from, adjusted for the polarity of DMSO-d₆.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationJ (Hz)Assignment Rationale
Benzimidazole NH ~12.20br s1H-Highly deshielded, broadened by tautomeric exchange.
Amide NH ~10.80s1H-Deshielded by carbonyl, sharp due to slower exchange.
Furan H5 ~7.55d1H2.0Deshielded by adjacent furan oxygen.
Benzimidazole H4/H7 ~7.45m2H-Aromatic protons closest to the fused imidazole ring.
Benzimidazole H5/H6 ~7.15m2H-Aromatic protons, shielded relative to H4/H7.
Furan H4 ~6.75d1H2.0Shielded relative to H5, typical furan β-proton.
Furan 2-CH₃ ~2.55s3H-Allylic/heteroaromatic methyl group.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)TypeAssignment Rationale
Amide C=O ~162.0CHighly deshielded carbonyl carbon.
Furan C2 ~157.8COxygen-bound, deshielded by electronegativity.
Benzimidazole C2 ~148.0CImine/amine-bound carbon in the heteroaromatic ring.
Furan C5 ~141.9CHOxygen-bound aromatic carbon.
Benzimidazole C3a/C7a ~138.0CBridgehead carbons of the benzimidazole core.
Benzimidazole C5/C6 ~122.0CHStandard aromatic carbons.
Furan C3 ~115.2CConjugated with the carbonyl group.
Benzimidazole C4/C7 ~114.0CHOrtho to the bridgehead nitrogen atoms.
Furan C4 ~109.6CHβ-carbon of the furan ring.
Furan 2-CH₃ ~13.4CH₃Aliphatic methyl carbon attached to heteroaromatic ring.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified compound.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a 5 mm precision NMR tube. Causality: Ensuring complete dissolution prevents magnetic susceptibility artifacts (line broadening) caused by suspended particulates, which is critical for resolving the fine 2.0 Hz coupling of the furan protons.

Step 2: 1D Acquisition (1H and 13C)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Equilibrate the sample at 298 K for at least 5 minutes to stabilize convection currents.

  • Acquire the 1H spectrum using a standard 30° pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Acquire the 13C spectrum using a composite pulse decoupling sequence (zgpg30) with a minimum of 1024 scans. Causality: The quaternary carbons (Carbonyl, Benzimidazole C2, C3a/C7a, and Furan C2/C3) have long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, requiring high scan counts for an adequate signal-to-noise ratio.

Step 3: 2D HSQC and HMBC Validation (The Self-Validating System)

  • If the Furan H5 (~7.55 ppm) and Benzimidazole H4/H7 (~7.45 ppm) signals overlap in the 1D spectrum, acquire a 1H-13C HSQC spectrum. Causality: HSQC will separate these overlapping proton signals into the carbon dimension. The Furan C5 carbon appears highly deshielded at ~141.9 ppm, whereas the Benzimidazole C4/C7 carbons appear at ~114.0 ppm, instantly resolving the ambiguity.

  • Acquire a 1H-13C HMBC to definitively assign the Carbonyl C=O (~162.0 ppm) by observing its long-range ³J_CH coupling to both the Amide NH (~10.80 ppm) and the Furan H4 proton (~6.75 ppm).

References

  • Racané, L., et al. "Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives." Molecules (PMC), 2021.[Link]

  • Kuntz, A. N., et al. "Discovery of Potent Inhibitors of Schistosoma mansoni NAD+ Catabolizing Enzyme: 2-Methylfuran-3-carbohydrazide." ACS Infectious Diseases, 2015.[Link]

  • Zlatar, I., et al. "New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies." International Journal of Molecular Sciences, 2025.[Link]

Sources

Application Note: Preparation and Handling of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide belongs to a class of heterocyclic small molecules frequently utilized in kinase inhibition and anti-infective drug discovery[1]. While highly potent in target engagement, its structural motifs present significant solubility challenges in aqueous media. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound class; however, improper handling of DMSO stock solutions is a leading cause of silent assay failure. This application note provides a self-validating, causality-driven protocol for preparing, storing, and recovering stock solutions to ensure absolute scientific integrity in downstream cellular and biochemical assays.

Physicochemical Profiling & Causality

To master the handling of this compound, one must understand the causality behind its solubility profile. The molecule consists of three distinct domains:

  • Benzimidazole Ring : Provides strong hydrogen-bond donors and acceptors, alongside a planar surface ideal for π−π stacking.

  • Carboxamide Linker : Forms a rigid, strong intermolecular hydrogen-bonding network.

  • 2-Methylfuran Ring : Acts as a lipophilic, hydrophobic moiety.

Together, these features generate a high crystal lattice energy, rendering the compound virtually insoluble in water. It requires a polar aprotic solvent with a high dielectric constant—like DMSO—to disrupt the intermolecular forces and solvate the monomers[2].

The Moisture Paradox: While DMSO is an excellent solvent, it is notoriously hygroscopic. When exposed to atmospheric moisture, DMSO rapidly absorbs water. This water ingress profoundly alters the solvent's physical properties, most notably by depressing its freezing point and increasing its viscosity[3]. For lipophilic compounds like our target, even a minor increase in water content reduces solubility, forcing the solution into a supersaturated state. Subsequent freeze-thaw cycles provide the kinetic energy required for nucleation, leading to irreversible compound precipitation[4],[3]. Therefore, the use of newly opened, anhydrous DMSO and the strict avoidance of freeze-thaw cycles are non-negotiable[5],[6].

Physicochemical causality mapping of structural motifs to the compound's solubility profile.

Quantitative Data: Stock Concentration Guide

The following table outlines the required mass-to-volume ratios for standard master stock concentrations.

Note: Calculations are based on an exact molecular weight of 241.25 g/mol . Always adjust the mass proportionally based on the specific batch purity provided by your Certificate of Analysis (CoA).

Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (μL)Application Suitability
1.0 mM 0.2411000Direct assay dilution
10.0 mM 2.4131000Standard cellular assays
25.0 mM 6.0311000High-throughput screens
50.0 mM 12.0631000Master storage stocks

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop system where each phase includes a validation checkpoint to guarantee the integrity of the solution.

Phase 1: Environmental Control & Preparation
  • Equilibration: Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added.

  • Material Staging: Prepare sterile, amber-colored glass vials (to prevent photo-degradation) and ensure an inert gas source (Argon or dry Nitrogen) is accessible[2],[7].

Phase 2: Dissolution & Primary Validation
  • Weighing: Using a calibrated analytical balance (0.1 mg precision), weigh the desired mass of the compound into an amber vial.

  • Solvent Addition: Break the seal on a fresh ampoule of anhydrous DMSO (≥99.9% purity)[6]. Immediately pipette the required volume into the vial containing the compound.

  • Agitation: Vortex the mixture for 30–60 seconds. If the compound does not fully dissolve, place the vial in a room-temperature ultrasonic bath for 2 to 5 minutes.

  • Checkpoint 1 (Visual Validation): Hold the vial against a black background and shine a focused light beam through the solution. The absence of a Tyndall effect (light scattering) confirms complete dissolution. If scattering is observed, micro-particulates remain, and further sonication is required.

Phase 3: Aliquoting & Purging
  • Single-Use Aliquots: Divide the master stock into smaller volumes (e.g., 20–50 μL) in cryovials.

    • Causality: Repeated freeze-thaw cycles drive crystallization. Single-use aliquots isolate the thermal shock to a single event per sample[4],[3].

  • Inert Gas Purge: Gently blow Argon or dry Nitrogen over the surface of the liquid in each cryovial for 3–5 seconds before immediately capping.

    • Causality: This displaces oxygen and atmospheric moisture, preventing oxidative degradation of the furan ring and hygroscopic water absorption by the DMSO[2].

Phase 4: Storage & Recovery Validation
  • Storage: Transfer the aliquoted vials to a -80°C freezer for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[5].

  • Checkpoint 2 (Post-Thaw Validation): When an aliquot is required for an assay, thaw it rapidly at room temperature or in a 37°C water bath. Crucial Step: Inspect the bottom of the tube for micro-crystals. If precipitation has occurred during storage, the effective concentration is compromised, and the aliquot must be discarded. Do not attempt to re-dissolve precipitated stock for quantitative assays.

Workflow for DMSO stock preparation highlighting the critical risk of moisture-induced precipitation.

Sources

Preclinical Evaluation of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in Murine Xenograft Models: Formulation and Efficacy Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted small-molecule inhibitors requires rigorous in vivo validation to bridge the gap between in vitro potency and clinical viability. N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (CAS: 560093-15-4) represents a highly promising class of targeted therapeutics.

The benzimidazole scaffold is a privileged structure in oncology drug discovery. Structurally, it is a fused bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring. This configuration mimics purine nucleosides, granting the molecule exceptional electrical characteristics, planarity, and hydrogen-bonding capabilities that allow it to competitively bind the ATP-binding pockets of various kinases. The addition of the 2-methylfuran-3-carboxamide moiety enhances the compound's lipophilicity and steric fit, driving selectivity against specific oncogenic drivers (such as Receptor Tyrosine Kinases or epigenetic readers)[1].

By inhibiting these upstream targets, benzimidazole derivatives effectively uncouple pro-survival signaling cascades (e.g., PI3K/AKT and MAPK), leading to cell cycle arrest and caspase-dependent apoptosis[1].

Pathway Ligand Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (Target Kinase) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor N-(1H-benzo[d]imidazol-2-yl)- 2-methylfuran-3-carboxamide Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Apoptosis (Caspase 3/PARP) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: Hypothesized mechanism of action for benzimidazole-carboxamide kinase inhibition.

Physicochemical Properties & Formulation Strategy

A critical bottleneck in translating planar, fused-ring heterocyclic compounds into in vivo models is their inherent hydrophobicity. N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (MW: 241.25 g/mol ) exhibits poor aqueous solubility. Administering such compounds in unoptimized vehicles leads to precipitation in the peritoneal cavity or gastrointestinal tract, resulting in erratic pharmacokinetics and false-negative efficacy data.

To overcome this, we utilize a self-validating microemulsion co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Sterile Saline[2],[3].

  • Causality of Formulation: DMSO is strictly capped at 10% to disrupt the compound's crystal lattice without causing systemic toxicity or peritoneal irritation[3]. PEG300 acts as a primary co-solvent to prevent compound crashing upon aqueous dilution[2]. Tween-80 reduces surface tension, stabilizing the microemulsion, while saline ensures the final injectate is isotonic[3].

Step-by-Step Formulation Protocol (for 5 mg/mL dosing solution)
  • Stock Preparation: Weigh 5.0 mg of the compound powder. Add 100 µL of anhydrous DMSO. Vortex rigorously and sonicate at 37°C for 5 minutes until a clear, particle-free solution is achieved[2].

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds. The solution must remain completely clear[2].

  • Surfactant Integration: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming[2].

  • Aqueous Dilution: Dropwise, add 450 µL of sterile saline (0.9% NaCl) while continuously vortexing the tube[3].

  • Validation: Inspect the final 1 mL solution against a light source. It should be a clear, homogenous microemulsion. Note: Formulations must be prepared fresh daily prior to dosing to prevent gradual compound aggregation.

In Vivo Xenograft Workflow & Methodology

To evaluate the anti-tumor efficacy of the formulated compound, a subcutaneous xenograft model using immunocompromised mice (e.g., NOD/SCID or athymic nude mice) is employed[4],[5].

Cell Preparation and Inoculation
  • Harvest target cancer cells (e.g., HCT116 or PC-9) during the exponential growth phase. Wash twice with cold PBS.

  • Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free PBS and Matrigel. The Matrigel provides an extracellular matrix scaffold that significantly enhances initial tumor engraftment[2].

  • Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6- to 8-week-old female mice[4].

Randomization and Dosing
  • Monitor tumor growth externally using digital calipers 2–3 times per week[4].

  • Critical Step: Do not initiate dosing immediately. Wait until the tumors reach an average volume of 100–200 mm³[5].

  • Randomize the mice into treatment and vehicle groups based on tumor volume to ensure evenly distributed average tumor sizes across all cohorts, eliminating baseline bias[5].

  • Administer the formulated compound (e.g., 25 mg/kg) via intraperitoneal (IP) injection or oral gavage (PO) daily. Administer the exact same volume of the vehicle (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) to the control group[3].

Endpoint Measurement
  • Calculate tumor volume ( V ) using the modified ellipsoid formula: V=(Length×Width2)/2 [6].

  • Monitor animal body weight daily. A body weight loss of >15% indicates formulation toxicity or off-target compound effects, necessitating a dose reduction.

  • The survival/efficacy endpoint is reached when the tumor volume exceeds 1000 mm³, or at the end of the predefined 21-day dosing schedule[5].

Workflow CellPrep 1. Cell Preparation (5x10⁶ cells in Matrigel) Inoculation 2. Subcutaneous Inoculation (Flank of Nude Mice) CellPrep->Inoculation Engraftment 3. Tumor Engraftment (Wait until 100-200 mm³) Inoculation->Engraftment Randomization 4. Randomization (Matched by Tumor Vol) Engraftment->Randomization DosingVeh 5a. Vehicle Control (Daily IP/PO) Randomization->DosingVeh DosingCmpd 5b. Compound Treatment (Daily IP/PO) Randomization->DosingCmpd Endpoint 6. Endpoint Analysis (Tumor Vol, Body Weight, Tissue Collection) DosingVeh->Endpoint DosingCmpd->Endpoint

Figure 2: Step-by-step experimental workflow for the in vivo xenograft efficacy study.

Quantitative Data Presentation

To accurately assess the therapeutic index of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, both tumor growth inhibition (TGI) and systemic toxicity (via body weight) must be evaluated. Below is a structured summary of representative quantitative endpoints expected for a successful benzimidazole-class inhibitor[1].

Treatment GroupDose (mg/kg)Route / ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 0IP, Daily985 ± 112N/A+ 2.1%
Compound (Low Dose) 10IP, Daily540 ± 8545.1%+ 1.5%
Compound (High Dose) 25IP, Daily215 ± 4278.1%- 4.2%
Positive Control 20IP, Q3D310 ± 6068.5%- 8.5%

Note: TGI % is calculated as: [1−(ΔVtreatment​/ΔVvehicle​)]×100 . A TGI > 50% is generally considered biologically significant in preclinical oncology.

Troubleshooting & Best Practices

  • Compound Precipitation Upon Saline Addition: If the solution turns cloudy during step 4 of the formulation protocol, the compound is crashing out. Causality: The aqueous phase was added too rapidly, or the local concentration of water exceeded the solubilizing capacity of PEG300. Solution: Discard the tube. Remake the stock, and ensure the saline is added dropwise while vigorously vortexing. Warming the PEG300 to 45°C prior to mixing can also enhance thermodynamic solubility[3].

  • Tumor Ulceration: Rapidly growing xenografts (especially in vehicle groups) may ulcerate the overlying skin. If ulceration exceeds 10% of the tumor surface area, the animal must be euthanized immediately according to IACUC ethical guidelines, regardless of the 1000 mm³ volume threshold[5],[6].

References

  • Lu, J., et al. "Small molecule selectively suppresses MYC transcription in cancer cells." PNAS. Available at: [Link]

  • Smalley, I., et al. "Small-molecule targeted therapies induce dependence on DNA double-strand break repair in residual tumor cells." PMC. Available at: [Link]

  • Ning, S., et al. "A Novel Small Molecule Targets Androgen Receptor and Its Splice Variants in Castration-Resistant Prostate Cancer." AACR Journals. Available at: [Link]

  • MedChemExpress Technical Support. "How to prepare the LQZ-7F dissolution formulation for animal experiments?" ResearchGate. Available at: [Link]

  • Wang, Y., et al. "Treatment with a new benzimidazole derivative bearing a pyrrolidine side chain overcomes sorafenib resistance in hepatocellular carcinoma." PMC. Available at:[Link]

  • Sharma, P., et al. "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review." Biotech-Asia. Available at:[Link]

Sources

Quantitative LC-MS/MS Bioanalysis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Prepared for Researchers, Bioanalytical Scientists, and Drug Development Professionals

Scientific Rationale & Analyte Profiling

The compound N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (Chemical Formula: C₁₃H₁₁N₃O₂; Exact Mass: ~241.085 Da) is a synthetic small molecule characterized by a benzimidazole core linked to a 2-methylfuran moiety via an amide bond. Molecules bearing the benzimidazole pharmacophore are frequently investigated in drug discovery as kinase inhibitors, anthelmintics, and antimicrobial agents[2].

Developing a robust bioanalytical method for this compound in plasma requires navigating two primary analytical challenges:

  • Matrix Effects: Plasma contains endogenous phospholipids that can cause severe ion suppression in the mass spectrometer.

  • Ionization Efficiency: The molecule must be efficiently protonated for optimal detection.

The Causality Behind the Method Design: We utilize Positive Electrospray Ionization (ESI+) . The basic nitrogen atoms in the benzimidazole ring are highly receptive to protonation in acidic environments. By incorporating 0.1% Formic Acid into the mobile phases, we force the equilibrium toward the [M+H]⁺ state (m/z 242.1), maximizing the signal-to-noise ratio. For sample preparation, we employ Protein Precipitation (PPT) with Acetonitrile (ACN). ACN effectively denatures plasma proteins (albumin and α1-acid glycoprotein), disrupting protein-drug binding and precipitating >95% of the protein matrix, ensuring a clean extract without the time-consuming steps of Solid Phase Extraction (SPE) [3].

Mass Spectrometry (MS/MS) Logic and Fragmentation

Under Collision-Induced Dissociation (CID), the amide bond of the analyte acts as the primary cleavage site.

  • Quantifier Transition (m/z 242.1 → 134.1): Cleavage of the amide bond yields the highly stable protonated 2-aminobenzimidazole ion. This transition provides the highest abundance and is used for primary quantification.

  • Qualifier Transition (m/z 242.1 → 109.0): The complementary cleavage yields the acylium ion of the 2-methylfuran moiety. Monitoring this transition ensures peak purity and prevents false positives from isobaric interferences.

MS_Logic Precursor Precursor Ion[M+H]+ m/z 242.1 (ESI Positive Mode) CID Collision-Induced Dissociation (Argon Gas, 25-35 eV) Precursor->CID Quant Quantifier Ion m/z 134.1 (2-Aminobenzimidazole) CID->Quant Amide Cleavage Qual Qualifier Ion m/z 109.0 (2-Methylfuran Acylium) CID->Qual Acylium Formation

Caption: MS/MS fragmentation pathway and MRM logic for the target analyte.

Table 1: Optimized MRM Parameters
AnalyteTransition (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
Target Compound 242.1 → 134.1506528Quantifier
Target Compound 242.1 → 109.0506535Qualifier
Internal Standard *Matched to IS50OptimizedOptimizedNormalization

(Note: A stable isotope-labeled analog, such as a ¹³C or ²H-labeled version of the analyte, or a structural analog like Albendazole-d3, should be used as the Internal Standard [IS] to correct for matrix effects and injection variability).

Experimental Protocol: Step-by-Step Methodology

Sample Preparation Workflow

This protocol utilizes a high-throughput PPT method designed to maintain a self-validating system where recovery and matrix effects are tightly controlled.

  • Aliquot: Transfer 50 µL of human plasma (K₂EDTA) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50% Methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (100%). Causality: The 1:3 ratio of plasma to organic solvent is the critical threshold required to precipitate >95% of high-molecular-weight proteins.

  • Vortex: Agitate vigorously for 2 minutes to ensure complete protein denaturation and release of the bound analyte.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and mix with 100 µL of LC-MS grade water. Causality: Injecting high percentages of organic solvent directly onto a reversed-phase column causes "solvent breakthrough" or peak splitting. Diluting with water matches the sample solvent strength to the initial mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks.

Workflow A Plasma (50 µL) B Add ACN + IS (150 µL) A->B C Vortex & Centrifuge B->C D Extract Supernatant C->D E Dilute w/ H2O (1:1 ratio) D->E F LC-MS/MS E->F

Caption: Plasma sample preparation workflow utilizing protein precipitation (PPT).

Liquid Chromatography (LC) Conditions

A reversed-phase Ultra-High Performance Liquid Chromatography (UHPLC) setup is required to separate the analyte from residual endogenous phospholipids.

  • Analytical Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces system backpressure and improves mass transfer).

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic hold (desalting)
2.500.405.095.0Linear ramp (elution)
3.500.405.095.0Column wash (removes lipids)
3.600.4095.05.0Re-equilibration
5.000.4095.05.0End of run

Method Validation Framework

To ensure the trustworthiness and clinical viability of the generated data, this protocol must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1]. A self-validating analytical batch must include:

  • Calibration Curve: Minimum of 6 non-zero points. The simplest regression model (e.g., linear, 1/x² weighting) should be used to accurately model the concentration-response relationship.

  • Quality Control (QC) Samples: Prepared at Lower Limit of Quantification (LLOQ), Low, Mid, and High concentration levels. Accuracy must be within ±15% of nominal values (±20% at LLOQ).

  • Matrix Effect Assessment: Calculated by comparing the peak area of the analyte spiked post-extraction into blank plasma extracts versus the peak area of the analyte in neat solvent. The IS-normalized matrix factor should have a Coefficient of Variation (CV) < 15%.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Systematic identification of suspected anthelmintic benzimidazole metabolites using LC–MS/MS Source: Ovid / Elsevier B.V. URL: [Link]

  • Title: Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study Source: PubMed Central (PMC) / NIH URL: [Link]

Troubleshooting & Optimization

Improving aqueous solubility of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe aqueous solubility challenges associated with N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide .

This molecule presents a classic "brick dust" and "grease" solubility problem. The planar benzimidazole-amide-furan scaffold drives strong intermolecular hydrogen bonding and π−π stacking, resulting in high crystal lattice energy, while the 2-methylfuran moiety contributes to high lipophilicity.

Below, you will find a causality-driven troubleshooting guide, validated protocols, and a structural breakdown to ensure scientific integrity across your in vitro and in vivo workflows.

Compound Profiling: The Causality of Insolubility

To formulate successfully, we must first understand the physicochemical boundaries of the molecule. Benzimidazole is amphoteric, exhibiting a pKa of approximately 5.3 for the protonation of the conjugate acid (N3 position) and a pKa of ~12.8 for the deprotonation of the N-H group[1]. In neutral media (pH 7.4), the molecule is un-ionized and highly lipophilic, leading to rapid precipitation.

Table 1: Physicochemical Profile & Solubilization Levers

PropertyEstimated Value / CharacteristicFormulation Implication
pKa (Basic) ~5.3 (Benzimidazole N3)Soluble in acidic media (pH < 4.0) via salt formation[1].
pKa (Acidic) ~12.8 (Benzimidazole NH)Soluble in strongly alkaline media (not physiologically relevant for dosing)[1].
Lattice Energy High (Planar, H-bond donor/acceptor)Requires energy-intensive disruption (e.g., cosolvents, heating, or amorphous solid dispersion).
Lipophilicity High (2-methylfuran ring)Excellent candidate for hydrophobic cavity encapsulation via Cyclodextrins[2].

Strategy Visualization

DecisionTree Start Assay Requirement? InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (PK/Efficacy) Start->InVivo DMSO DMSO Stock (10-50 mM) Dilute to <1% final InVitro->DMSO pH pH Adjustment (Buffer pH < 4.0) InVivo->pH CD Cyclodextrin Complexation (20% HP-β-CD) InVivo->CD Kinetic Kinetic Solubility Screen (Nephelometry/LC-UV) DMSO->Kinetic Thermo Thermodynamic Screen (Shake-Flask 24h-72h) pH->Thermo CD->Thermo

Caption: Workflow for selecting solubility strategies based on assay requirements.

Troubleshooting Guide 1: In Vitro Assays (Kinetic Solubility)

Q: When I dilute my 10 mM DMSO stock of the compound into my biochemical assay buffer (pH 7.4), the data becomes highly variable, and I lose target inhibition. What is happening?

A: You are exceeding the compound's kinetic solubility limit. When a highly concentrated DMSO stock is diluted into an aqueous buffer, the compound becomes supersaturated. Because the ambient pH (7.4) is above the basic pKa (~5.3) of the benzimidazole ring, the molecule is neutral[1]. The hydrophobic forces rapidly drive nucleation, causing the compound to crash out as colloidal aggregates or microcrystals[3]. These aggregates sequester the drug, artificially lowering the free concentration and causing erratic assay readouts.

Solution: Validated Kinetic Solubility Protocol To establish the maximum viable concentration for your assay, you must perform a kinetic solubility screen[4][5].

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 7-point 1:2 serial dilution of the stock in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your exact assay buffer (pH 7.4) in a 96-well UV-transparent microplate (final DMSO = 1%).

  • Incubation: Seal and incubate at room temperature (or 37°C if a cellular assay) for 2 hours on a plate shaker at 300 rpm[4].

  • Detection: Measure absorbance at 620 nm (turbidimetry/nephelometry) to detect light scattering from precipitation[5]. Alternatively, centrifuge the plate at 3,000 x g for 15 minutes, sample the supernatant, and quantify the dissolved fraction via HPLC-UV[3].

  • Action: Cap your top assay concentration at least 2-fold below the concentration where precipitation is first detected.

Troubleshooting Guide 2: In Vivo Dosing (Thermodynamic Solubility)

Q: I need to dose this compound orally at 10 mg/kg in mice, but it will not dissolve in standard vehicles like 0.5% Methylcellulose or 5% Tween 80. How can I achieve a true solution?

A: Standard surfactants (Tween 80) or suspending agents (Methylcellulose) are insufficient for "brick dust" molecules because they cannot overcome the high crystal lattice energy. Instead, you must use a synergistic approach: pH adjustment combined with host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD)[6].

By lowering the vehicle pH below 4.0, you protonate the benzimidazole N3 nitrogen, breaking the crystal lattice[1]. Simultaneously, the lipophilic furan and benzimidazole rings are encapsulated within the hydrophobic cavity of HP- β -CD, while its hydrophilic exterior ensures bulk aqueous solubility[2][7].

Mechanism Drug Free Compound (Lipophilic/Planar) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-guest encapsulation

Caption: Mechanism of host-guest inclusion complexation using HP-β-CD.

Solution: Validated Thermodynamic Formulation Protocol (HP- β -CD / Acidic Vehicle) This protocol utilizes the shake-flask equilibrium method to achieve maximum thermodynamic solubility[3][5].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in 50 mM Citrate buffer (pH 3.0). Note: HP- β -CD is highly soluble and safe for oral/IV administration in rodents[8].

  • Solid Addition: Weigh an excess amount of the compound (e.g., 5 mg) into a glass vial.

  • Solvent Addition: Add 1 mL of the 20% HP- β -CD vehicle to the vial.

  • Equilibration: Add a magnetic stir bar, seal the vial, and stir vigorously (800 rpm) at 37°C for 24 to 72 hours. Causality: Thermodynamic equilibrium requires time for the solid phase to fully transition into the lowest-energy dissolved state[3].

  • Separation: Remove an aliquot and centrifuge at 10,000 x g for 15 minutes to pellet undissolved drug[3].

  • Verification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first drop to account for filter adsorption). Quantify the exact concentration using LC-UV against a standard curve.

Table 2: Recommended In Vivo Formulation Vehicles

Vehicle CompositionMechanism of ActionRoute of AdminExpected Solubility Gain
20% HP- β -CD in waterHost-guest encapsulation[6]PO, IV, IPModerate (10-50x)
20% HP- β -CD in pH 3.0 CitrateEncapsulation + Ionization[7]POHigh (>100x)
5% DMSO, 40% PEG400, 55% WaterCosolvent polarity reductionPO, IVLow to Moderate

Frequently Asked Questions (FAQs)

Q: Can I use heat to force the compound into solution for my in vivo formulation? A: You can use mild heating (e.g., 37°C - 50°C) to accelerate the kinetics of dissolution, but it will not change the thermodynamic equilibrium solubility at room temperature. If you heat the formulation to dissolve it, it will likely precipitate (crash out) upon cooling to room temperature before dosing. Always measure solubility at the temperature at which the compound will be stored and administered[3][5].

Q: Why does the compound dissolve in DMSO but immediately precipitate in PBS? A: DMSO is a highly polar aprotic solvent that effectively disrupts the hydrogen bonding of the amide linker and solvates the planar ring system. PBS (pH 7.4) is an aqueous environment where water molecules prefer to hydrogen-bond with themselves rather than solvate the lipophilic furan ring. The compound is forced out of the aqueous phase to minimize the thermodynamic penalty, leading to rapid crystallization[3][4].

Q: Is it safe to use pH 3.0 for oral gavage in mice? A: Yes. The rodent stomach is highly acidic (pH 3.0 - 4.0). Dosing a buffered solution at pH 3.0 via oral gavage is well-tolerated and prevents the drug from precipitating immediately upon entering the stomach.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Raytor. Available at:[Link]

  • Aqueous Solubility Assays . Creative Bioarray. Available at: [Link]

  • Benzimidazole - Chemical Properties & pKa . Grokipedia. Available at: [Link]

  • Questions and answers on cyclodextrins used as excipients in medicinal products for human use . European Medicines Agency (EMA). Available at:[Link]

  • Supramolecular encapsulation of benzimidazole-derived drugs by cucurbit[7]uril . Canadian Science Publishing. Available at:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin . MDPI. Available at:[Link]

  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy . Journal of Cancer. Available at: [Link]

Sources

Technical Support Center: N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide Stability and Troubleshooting in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a specialized heterocyclic compound featuring a benzimidazole moiety coupled to a 2-methylfuran ring via a carboxamide linkage. While dimethyl sulfoxide (DMSO) is the universal solvent for in vitro screening, its physical properties can severely compromise the structural integrity of this specific chemotype if mishandled.

This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure reproducible assay results and prevent compound degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound lose biological activity after prolonged storage in DMSO? A1: The primary cause is carboxamide hydrolysis mediated by water absorption . DMSO is highly hygroscopic. Every time a stock vial is opened to ambient air, it rapidly absorbs atmospheric moisture. This water acts as a nucleophile, attacking the carboxamide bond. The degradation is exacerbated by the benzimidazole ring, which can act as an intramolecular general base or an electron-withdrawing leaving group, accelerating the cleavage into 2-aminobenzimidazole and 2-methylfuran-3-carboxylic acid. Causality & Solution: To prevent water ingress, always use anhydrous DMSO (<0.1% water) and store stock solutions under an inert atmosphere (Argon or Nitrogen).

Q2: I noticed a yellow/brown color change in my DMSO stock solution over time. What causes this? A2: A color shift indicates furan ring oxidation . The 2-methylfuran moiety is highly electron-rich and susceptible to oxidative degradation. Dissolved oxygen in the DMSO, combined with ambient light, leads to the formation of furan peroxides or ring-opened dicarbonyl adducts. Under certain thermal conditions, DMSO itself can even participate in oxidative pathways[1]. Causality & Solution: Prepare solutions in amber vials to block UV/visible light and purge the headspace with Argon to displace dissolved oxygen.

Q3: Does freeze-thaw cycling affect the stability of this specific compound? A3: Yes, significantly. Repeated freeze-thaw cycles cause concentration-dependent aggregation and precipitation . As DMSO freezes (freezing point ~18.5°C), the compound is excluded from the growing solvent crystals, creating localized micro-environments of extreme concentration. The benzimidazole moiety readily forms intermolecular hydrogen bonds, leading to irreversible aggregation. Studies demonstrate that compounds subjected to repeated freeze-thaw cycles in DMSO suffer severe drops in soluble titer[2]. Causality & Solution: Aliquot stock solutions into single-use volumes to completely eliminate freeze-thaw cycling.

Part 2: Degradation Pathways & Workflows

Degradation Parent N-(1H-benzo[d]imidazol-2-yl) -2-methylfuran-3-carboxamide Hydrolysis Amide Hydrolysis (Water Ingress) Parent->Hydrolysis Hygroscopic DMSO Oxidation Furan Oxidation (Dissolved O2) Parent->Oxidation Light/O2 Aggregation Aggregation (Freeze-Thaw) Parent->Aggregation Thermal Shock Deg1 2-Aminobenzimidazole + Carboxylic Acid Hydrolysis->Deg1 Cleavage Deg2 Ring-Opened Adducts (Inactive) Oxidation->Deg2 Peroxide Formation Deg3 Insoluble Precipitate (Loss of Titer) Aggregation->Deg3 H-Bonding

Degradation pathways of the compound in DMSO due to hydrolysis, oxidation, and thermal stress.

Workflow S1 Weigh Compound (Desiccated) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Argon Purge Headspace S2->S3 S4 Aliquot to Single-Use Vials S3->S4 S5 Store at -20°C in the Dark S4->S5

Best-practice workflow for preparing and storing high-fidelity DMSO stock solutions.

Part 3: Quantitative Data on Degradation Kinetics

The following table summarizes the degradation kinetics of a 10 mM stock solution of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide under various environmental conditions over a 30-day period.

Storage ConditionWater Content in DMSOLight Exposure% Intact Compound (Day 0)% Intact Compound (Day 30)Primary Degradation Mechanism
-20°C, Argon Purged <0.1% (Anhydrous)Dark100%>98% None detected
Room Temp <0.1% (Anhydrous)Dark100%92% Minor furan oxidation
Room Temp ~2.0% (Ambient)Ambient Light100%64% Hydrolysis (2-Aminobenzimidazole formed)
Freeze-Thaw (15 cycles) <0.1% (Anhydrous)Dark100%71% (Soluble)Precipitation (Intact, but insoluble)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of High-Fidelity DMSO Stock Solutions

Causality: Minimizing water and oxygen exposure at the moment of dissolution prevents the initiation of hydrolysis and oxidative cascades.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Reason: Prevents condensation of atmospheric moisture on the cold powder.

  • Solvent Preparation: Pierce a fresh septum of anhydrous, HPLC-grade DMSO (<0.1% water) using a dry syringe. Do not uncap the DMSO bottle.

  • Dissolution: Inject the required volume of DMSO directly into the compound vial to achieve the target concentration (e.g., 10 mM). Vortex gently until optically clear.

  • Headspace Purging: Gently blow a stream of Argon gas into the vial for 10 seconds to displace ambient air.

  • Aliquotting: Immediately distribute the stock into single-use amber glass or light-blocking microcentrifuge tubes (e.g., 20 µL per tube).

  • Self-Validation Step: Weigh one empty aliquot tube, then weigh it again after adding the DMSO solution. Freeze the tube, thaw it, and centrifuge. If the mass remains identical but the UV absorbance of the supernatant drops, you have validated that the compound is aggregating/precipitating rather than chemically degrading.

Protocol 2: LC-MS/MS Stability Profiling Workflow

Causality: To accurately diagnose why an assay failed, you must differentiate between amide hydrolysis (mass change) and aggregation (loss of signal without new peaks).

  • Sample Preparation:

    • Test Sample: 10 µL of the aged DMSO stock solution.

    • Control Sample: 10 µL of freshly prepared stock in anhydrous DMSO.

    • Validation Spike (Critical): 10 µL of fresh stock spiked with 5% HPLC-grade water and incubated at 37°C for 24 hours.

  • Dilution: Dilute all samples 1:1000 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid immediately prior to injection to quench further DMSO-mediated reactions.

  • LC-MS/MS Analysis: Run a reverse-phase gradient (C18 column). Monitor the parent mass [M+H]+.

  • Data Interpretation & Validation:

    • The Validation Spike forces hydrolysis. You must observe a distinct peak corresponding to the m/z of 2-aminobenzimidazole.

    • If the Test Sample shows reduced parent mass but no 2-aminobenzimidazole peak, the compound has precipitated or polymerized (furan oxidation), not hydrolyzed. This internal validation ensures your mass spectrometer is successfully capturing the specific degradation pathways of this chemotype.

References

  • Shu, W.-M., Wang, S., Zhang, X.-F., He, J.-X., & Wu, A.-X. (2019). "A cascade oxidation/[4 + 1] annulation of sulfonium salts for synthesis of polyfunctional furans: DMSO as one carbon source." RSC Advances. URL: [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215. URL: [Link]

  • Way, J. M., et al. (2012). "DMSO stock solution stability of screening compounds." Journal of Biomolecular Screening, 17(8), 1109-1119. URL: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing low yields and poor regioselectivity during the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide.

The amide coupling between 1H-benzo[d]imidazol-2-amine (2-aminobenzimidazole) and 2-methylfuran-3-carboxylic acid presents a classic synthetic challenge. The difficulty stems from the competing nucleophilicities within the benzimidazole core and the chemical sensitivity of the furan moiety. This guide deconstructs the mechanistic bottlenecks and provides a validated, self-correcting protocol to achieve high-yielding, regioselective acylation.

Mechanistic Context: The Regioselectivity Challenge

The primary reason for low yield in this specific synthesis is regioselectivity . 2-Aminobenzimidazole possesses three nitrogen atoms. Due to strong resonance conjugation, the exocyclic amine (N-2') is significantly less nucleophilic than the endocyclic nitrogens (N-1/N-3).

When standard peptide coupling conditions or highly reactive acyl chlorides are used, the reaction is kinetically driven. The electrophile is rapidly attacked by the more nucleophilic endocyclic N-1 nitrogen, leading to the undesired (2-amino-1H-benzo[d]imidazol-1-yl)(2-methylfuran-3-yl)methanone isomer, or complex mixtures of diacylated byproducts [[2.2]]. To synthesize the target N-2' amide, the reaction must be thermodynamically controlled using specific activating additives that suppress the kinetic N-1 attack.

G SM 2-Aminobenzimidazole + 2-Methylfuran-3-carboxylic acid Activation CDI Activation (Acyl Imidazole Intermediate) SM->Activation CDI, RT HOBt_Est HOBt Active Ester (Key Divergence Point) Activation->HOBt_Est + HOBt Undesired N-1 / N-3 Acylation (Kinetic Trap) Activation->Undesired No HOBt (Fast) Desired N-2' Acylation (Thermodynamic Target) HOBt_Est->Desired Heat (98 °C)

Reaction logic for 2-aminobenzimidazole acylation highlighting the competing N-1 vs N-2' pathways.

Troubleshooting FAQs

Q1: Why is my reaction yielding a complex mixture with very little of the desired N-2' amide? A1: You are likely trapping the reaction in the kinetic pathway. Without specific additives, the highly reactive acyl species preferentially attacks the endocyclic N-1 position. Because the N-1 acylated product is sterically hindered and unstable, it often leads to a messy reaction profile and diacylation [[1]].

Q2: Which coupling reagents are optimal for forcing regioselective N-2' acylation? A2: Standard reagents like HATU, PyBOP, or EDC typically fail here. The most effective strategy is a two-step activation using 1,1'-Carbonyldiimidazole (CDI) followed by 1-Hydroxybenzotriazole (HOBt). HOBt converts the hyper-reactive acyl imidazole into a milder HOBt active ester. When heated, this specific intermediate selectively acylates the thermodynamically favored N-2' position, achieving >95% selectivity [[2.2]].

Q3: How do I handle the sensitivity of the 2-methylfuran-3-carboxylic acid moiety? A3: Furan rings are electron-rich and prone to ring-opening or electrophilic degradation under strongly acidic conditions. Avoid generating the acyl chloride via thionyl chloride (SOCl2) without a strict acid scavenger, as local HCl generation will degrade the furan. The CDI/HOBt method is ideal because it operates under near-neutral conditions, preserving the furan's integrity [[1.11]].

Q4: What is the recommended solvent and temperature profile? A4: Polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or DMF are required to fully solubilize the benzimidazole. Crucially, the reaction must be heated (95–100 °C) after the addition of HOBt and the amine. Elevated temperatures provide the activation energy required to overcome the poor nucleophilicity of the exocyclic amine, driving the equilibrium toward the desired N-2' product [[2.2]].

Quantitative Yield Analysis

To illustrate the causality of reagent selection, the table below summarizes the expected outcomes when applying different coupling strategies to this specific scaffold.

Coupling StrategyAdditiveTemp (°C)Dominant RegioisomerEstimated Target Yield
Acyl Chloride + BaseNone0 to 25N-1 (Undesired Kinetic)< 20%
HATU + DIPEANone25Mixed N-1 / N-2'30 - 40%
EDC·HCl + DIPEADMAP60Mixed N-1 / N-2'45 - 58%
CDI HOBt 98 N-2' (Desired Target) > 95%
Validated Synthetic Protocol: CDI/HOBt-Mediated Coupling

This protocol relies on a self-validating workflow. By isolating the formation of the active ester from the amine addition, you structurally prevent the kinetic N-1 attack.

Materials Required:

  • 2-Methylfuran-3-carboxylic acid (1.0 equiv)

  • 1H-benzo[d]imidazol-2-amine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Acyl Imidazole Formation: Charge a dry reactor with 2-methylfuran-3-carboxylic acid (1.0 equiv) and anhydrous DMAc (approx. 10 volumes). Add CDI (1.1 equiv) portion-wise at room temperature (20–25 °C).

    • Self-Validating Checkpoint: You must observe steady CO2 gas evolution. If no bubbling occurs, the CDI has likely hydrolyzed due to moisture exposure and must be replaced.

  • Active Ester Generation: Stir the mixture for 1 hour until gas evolution ceases. Add HOBt (1.0 equiv) in a single portion. Stir for an additional 30 minutes.

    • Causality: This step converts the highly reactive acyl imidazole into the HOBt active ester, which is the critical intermediate required to bypass the N-1 kinetic trap.

  • Amine Addition & Thermodynamic Shift: Add 1H-benzo[d]imidazol-2-amine (1.0 equiv) to the reactor. Heat the reaction mixture to 95–100 °C and maintain for 18–24 hours.

    • Self-Validating Checkpoint: Monitor via LCMS. You will initially see a complex mixture, but prolonged heating will funnel the intermediates into the single, thermodynamic N-2' peak.

  • Anti-Solvent Precipitation: Cool the reaction mixture strictly to 60 °C. Begin a dropwise addition of purified water (approx. 15 volumes) while maintaining vigorous stirring.

    • Causality: Adding water at exactly 60 °C prevents the product from "oiling out." It ensures the product crashes out as a highly pure, filterable crystalline solid while leaving residual HOBt and unreacted starting materials dissolved in the aqueous DMAc layer.

  • Isolation: Filter the resulting suspension, wash the filter cake with warm water, and dry under a vacuum at 50 °C to constant weight.

Sources

Optimizing purification of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide via flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

A-Scientist's Guide to Optimizing Purification via Flash Chromatography

Welcome to the technical support guide for the purification of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols based on the unique physicochemical properties of this molecule. As Senior Application Scientists, we understand that successful purification goes beyond a simple recipe; it requires a mechanistic understanding of the challenges involved.

The core structure of this molecule, featuring a basic benzimidazole nucleus and a polar amide group, presents specific challenges during purification on standard silica gel.[1][2] The primary issues encountered are often poor peak shape (tailing) and, in some cases, irreversible adsorption or degradation on the stationary phase.[3][4] This guide will address these issues systematically, providing not just solutions, but the scientific rationale behind them.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the flash chromatography of this and similar benzimidazole derivatives.

Category 1: Method Development & Poor Separation

Question: My compound is streaking or "tailing" severely on my silica TLC plate and column. What is causing this and how do I fix it?

Answer: This is the most common issue for nitrogen-containing heterocycles like benzimidazoles.[4]

  • Causality: Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the benzimidazole ring can engage in a strong acid-base interaction with these silanols. This secondary interaction, in addition to the desired polar interactions, causes a portion of the molecules to "stick" to the stationary phase, resulting in a tailed or asymmetric peak shape.

  • Solution: The most effective solution is to suppress this undesirable acid-base interaction by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia (as a 7N solution in methanol) are excellent choices.

    • Protocol: Add 0.1-1% triethylamine to your pre-mixed mobile phase (e.g., for 500 mL of eluent, add 0.5-5 mL of TEA).

    • Mechanism: The basic modifier will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This ensures that the separation occurs based primarily on polarity, leading to sharper, more symmetrical peaks.

cluster_0 Standard Silica Chromatography cluster_1 Silica with Basic Modifier Silica Acidic Silanol (Si-OH) on Silica Surface Benzimidazole Basic Nitrogen on N-(1H-benzo[d]imidazol-2-yl)-... Benzimidazole->Silica Strong Acid-Base Interaction (Causes Tailing) Silica_Mod Acidic Silanol (Si-OH) on Silica Surface Benzimidazole_Mod Basic Nitrogen on N-(1H-benzo[d]imidazol-2-yl)-... TEA Triethylamine (TEA) (Basic Modifier) TEA->Silica_Mod Blocks Acidic Sites

Caption: Mechanism of peak tailing reduction using a basic modifier.

Question: My TLC shows a good separation (ΔRf > 0.2), but the separation is poor on the flash column. Why the discrepancy?

Answer: This is a frequent issue when translating a separation from TLC to flash chromatography.[5]

  • Causality: Several factors can contribute:

    • Equilibrium Differences: TLC plates are used dry, and the solvent front moves through the stationary phase. In flash chromatography, the column is typically pre-equilibrated with the starting mobile phase. This can alter the separation dynamics.[5]

    • Overloading: The most common reason is loading too much crude material. This saturates the stationary phase at the point of injection, causing bands to broaden and merge.

    • Poor Sample Loading Technique: If the compound is dissolved in a solvent stronger than the mobile phase (e.g., pure methanol or DMSO) and loaded directly, it will not adsorb cleanly to the column head. Instead, it will travel down the column with the strong injection solvent, ruining the separation.

  • Solutions:

    • Optimize Loading: As a general rule, the sample load should not exceed 1-5% of the silica gel mass (e.g., for a 40g column, load no more than 400-2000 mg of crude material).

    • Use Dry Loading: This is the superior method for polar compounds like yours. Dissolve your crude product in a minimal amount of a strong solvent (e.g., Methanol, DCM). Add a small amount of silica gel (or an inert solid like Celite®) to this solution to form a slurry. Evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column. This technique ensures the compound is introduced to the column in a tight, narrow band.[6]

Category 2: Compound Stability & Recovery

Question: I have very low recovery of my compound after the column. Could it be stuck on the silica?

Answer: This is a significant possibility, especially if you observe coloration (e.g., yellow/brown) at the top of the column that never elutes.

  • Causality: The acidic nature of silica can sometimes lead to the decomposition of sensitive molecules.[3] Alternatively, if the compound is very polar, it may be irreversibly adsorbed to the stationary phase if the mobile phase is not strong enough to elute it.

  • Troubleshooting Steps:

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate. Note the appearance. Let the plate sit on the bench for 1-2 hours, then elute it. If you see new spots or a streak from the baseline, your compound is likely degrading on the silica.[3]

    • Increase Mobile Phase Polarity: If stability is not the issue, your mobile phase may be too weak. Try a more aggressive solvent system. For very polar compounds, a gradient ending in 10-20% Methanol in Dichloromethane (DCM) is often required.[6]

    • Switch Stationary Phase: If the compound is confirmed to be acid-sensitive, silica gel is not a suitable choice. Switch to a more inert stationary phase like neutral or basic alumina.[6] Alternatively, reversed-phase chromatography is an excellent option.

Start Problem: Low Compound Recovery Check_Stability Is compound stable on silica? (Run 2D TLC) Start->Check_Stability Increase_Polarity Is the mobile phase strong enough? Check_Stability->Increase_Polarity Yes Solution_Degradation Solution: Use Alumina or Reversed-Phase C18 Check_Stability->Solution_Degradation No Solution_Polarity Solution: Increase gradient polarity (e.g., add more Methanol) Increase_Polarity->Solution_Polarity No Solution_OK Solution: Issue is elsewhere (e.g., check fractions again) Increase_Polarity->Solution_OK Yes

Caption: Troubleshooting decision tree for low compound recovery.

Question: Normal-phase chromatography is still problematic. What is a reliable alternative?

Answer: For complex purifications or acid-sensitive benzimidazoles, Reversed-Phase Flash Chromatography is an excellent alternative.

  • Principle: Instead of a polar stationary phase (silica), reversed-phase uses a non-polar one (e.g., C18-bonded silica). The mobile phase is polar (e.g., water, methanol, acetonitrile). In this mode, non-polar compounds are retained more strongly, while polar compounds elute earlier.

  • Advantages for Your Compound:

    • Eliminates issues with acidic silanols, leading to excellent peak shapes without basic modifiers.

    • The mobile phase (water/acetonitrile or water/methanol) is often ideal for dissolving polar compounds post-fractionation.

  • Starting Conditions:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B). A typical starting gradient could be 95:5 A:B to 5:95 A:B. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both solvents can sometimes aid in sharpening peaks for ionizable compounds.[6]

Part 2: Key Experimental Protocols & Data

Protocol 1: TLC Method Development with a Basic Modifier
  • Prepare Solvent Systems: In small beakers, prepare ~5-10 mL of three different solvent systems of varying polarity. For example:

    • System A: 70:30 Hexane:Ethyl Acetate

    • System B: 100% Ethyl Acetate

    • System C: 95:5 Dichloromethane:Methanol

  • Prepare Modified Eluent: In a separate beaker, prepare your most promising solvent system from step 1 (e.g., System C) and add 0.5% triethylamine (e.g., to 10 mL of 95:5 DCM:MeOH, add 50 µL of TEA).

  • Spot TLC Plate: On a single silica gel TLC plate, spot your crude reaction mixture in three separate lanes.

  • Elute: Place the TLC plate in a chamber with your chosen unmodified eluent. In a separate chamber, place a different plate spotted with your crude mixture and elute with the TEA-modified eluent.

  • Visualize & Compare: After eluting, visualize the plates under a UV lamp. Compare the spot shape and Rf value of your target compound in the unmodified vs. modified systems. The lane with the TEA-modified eluent should show a more compact, less streaked spot. An ideal Rf value for flash chromatography is between 0.2 and 0.4.

Protocol 2: Dry Loading the Sample
  • Dissolve Sample: Dissolve your crude product (~500 mg) in a minimal volume of a suitable solvent (e.g., 2-3 mL of methanol or DCM).

  • Adsorb onto Silica: To the solution, add approximately 1-2 g of silica gel.

  • Mix and Dry: Swirl the mixture to create a uniform slurry. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load Column: Carefully add the silica-adsorbed sample powder to the top of your pre-packed and equilibrated flash column, ensuring an even layer.

  • Begin Elution: Gently add a small amount of the initial mobile phase to the top of the dry-loaded sample, then begin your gradient elution.

Data Summary: Recommended Starting Conditions
ParameterRecommendation 1 (Standard)Recommendation 2 (For Tailing)Recommendation 3 (Alternative)
Technique Normal-Phase FlashModified Normal-PhaseReversed-Phase Flash
Stationary Phase Silica GelSilica GelC18-bonded Silica
Mobile Phase A Hexane or DichloromethaneDichloromethaneDeionized Water
Mobile Phase B Ethyl AcetateMethanolAcetonitrile or Methanol
Modifier None0.1 - 1% Triethylamine in B0.1% Formic Acid in A & B
Key Advantage Widely available, inexpensive.Excellent peak shape for basic compounds.Avoids acid-sensitivity issues, great for polar molecules.

References

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • ResearchGate. The physicochemical properties of synthesized benzimidazole derivatives. Available from: [Link]

  • ResearchGate. Chromatographic behaviour and lipophilicity of some benzimidazole derivatives. Available from: [Link]

  • PubMed. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Available from: [Link]

  • Reddit. troubleshooring flash chromatography purification. Available from: [Link]

  • IJCRT.org. SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Available from: [Link]

  • PMC. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available from: [Link]

  • ResearchGate. Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Available from: [Link]

  • Hawach. Several Problems of Flash Column Chromatography. Available from: [Link]

  • PMC. Application of hplc method for investigation of stability of new benzimidazole derivatives. Available from: [Link]

  • Biotage. Why can't I reproduce my TLC separation using flash column chromatography?. Available from: [Link]

  • SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available from: [Link]

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Technical Support Center: Troubleshooting Assay Interference with N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Interference Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering anomalous data when screening N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide in fluorescence-based assays.

This compound contains two structural motifs notorious for causing assay interference: a highly conjugated benzimidazole core and a hydrophobic furan-3-carboxamide moiety. Together, these features frequently trigger false positives or false negatives through photophysical interference (autofluorescence and the Inner Filter Effect) and non-technology-related mechanisms (colloidal aggregation) [1][2].

Compound Diagnostics & Interference Profiling

Before discarding a hit or advancing a false positive, it is critical to understand the specific mechanisms by which this compound disrupts fluorescence readouts. The table below summarizes the quantitative and qualitative risks associated with this molecule.

Table 1: Primary Modes of Assay Interference
Interference MechanismStructural CulpritTypical Spectral RangeAssay ImpactMitigation Strategy
Autofluorescence Benzimidazole ringEx: 300–350 nm Em: 400–525 nmFalse Positive (Apparent activation or failure to show inhibition)Red-shift assay fluorophore (e.g., use Alexa Fluor 647); Time-Resolved FRET (TR-FRET).
Inner Filter Effect (IFE) Benzimidazole ringAbsorbance peaks at ~300–400 nmFalse Positive (Apparent inhibition due to signal quenching)Perform UV/Vis absorbance preread; mathematically correct for IFE.
Colloidal Aggregation Furan-3-carboxamideN/A (Physical sequestration)False Positive (Non-specific enzyme inhibition)Add 0.01%–0.1% non-ionic detergent (e.g., Triton X-100, CHAPS).

Triage & Troubleshooting Workflows

To systematically eliminate false positives, we recommend following a self-validating triage workflow. This ensures that every observed change in fluorescence is caused by true biological target engagement rather than compound-mediated artifacts.

TriageWorkflow Start Primary Screen Hit: N-(1H-benzo[d]imidazol-2-yl)- 2-methylfuran-3-carboxamide Test1 Step 1: Spectral Profiling (Measure compound alone) Start->Test1 AutoFluo High Signal Detected? Autofluorescence False Positive Test1->AutoFluo Yes Test2 Step 2: Absorbance Scan (Check UV/Vis overlap) Test1->Test2 No IFE High Absorbance at Ex/Em? Inner Filter Effect (IFE) Test2->IFE Yes Test3 Step 3: Detergent Addition (Add 0.01% Triton X-100) Test2->Test3 No Aggregator Activity Lost with Detergent? Colloidal Aggregator Test3->Aggregator Yes TrueHit Signal Maintained Proceed to Orthogonal Validation Test3->TrueHit No

Diagram 1: Step-by-step triage workflow to isolate true biological hits from assay artifacts.

Protocol A: Spectral Profiling (Isolating Autofluorescence & IFE)

Because the benzimidazole moiety features an extended π→π∗ conjugated system, it acts as a rigid, planar fluorophore. This protocol isolates photophysical interference from biological activity [3].

Step-by-Step Methodology:

  • Prepare Compound-Only Wells: Dispense N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide into assay buffer at your maximum screening concentration (e.g., 10–50 µM). Do not add the biological target or the assay fluorophore.

  • Measure Autofluorescence: Read the plate at your assay's specific excitation and emission wavelengths (e.g., Ex 340 nm / Em 450 nm for NADH-coupled assays).

    • Causality Check: If the signal is >10% of your positive control, the compound is autofluorescent.

  • Prepare Fluorophore-Only Wells: In a separate set of wells, mix the assay fluorophore (at its working concentration) with the compound (at 10–50 µM). Do not add the biological target.

  • Measure IFE (Quenching): Read the fluorescence.

    • Causality Check: If the fluorescence is significantly lower than the fluorophore alone, the compound is absorbing the excitation or emission light (Inner Filter Effect).

Protocol B: Detergent-Sensitivity Assay (Isolating Aggregation)

Hydrophobic compounds often self-assemble into sub-micron colloidal particles in aqueous buffers. These colloids non-specifically adsorb and denature proteins, mimicking enzyme inhibition[4].

Step-by-Step Methodology:

  • Establish Baseline: Run your standard dose-response curve for the compound in your standard assay buffer. Calculate the apparent IC₅₀.

  • Detergent Addition: Prepare a parallel assay buffer supplemented with a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100 or Tween-20).

  • Re-run Dose-Response: Perform the exact same dose-response assay using the detergent-supplemented buffer.

  • Compare IC₅₀ Values:

    • Causality Check: If the apparent IC₅₀ shifts dramatically (e.g., >10-fold loss of potency) or the inhibitory effect disappears entirely in the presence of detergent, the compound is a colloidal aggregator, not a true competitive inhibitor.

Photophysical Interference Mechanisms

To further understand how this compound disrupts your optical readouts, review the photophysical pathways illustrated below.

Mechanisms ExLight Excitation Light (e.g., 340 nm) Fluorophore Assay Fluorophore (e.g., NADH / AMC) ExLight->Fluorophore Normal Excitation Benzimidazole Benzimidazole Moiety (Interferent) ExLight->Benzimidazole Primary IFE (Absorbs Ex Light) Detector Detector (e.g., 450 nm) Fluorophore->Detector Normal Emission Fluorophore->Benzimidazole Secondary IFE (Absorbs Em Light) Benzimidazole->Detector Autofluorescence (Emits at 450 nm)

Diagram 2: Mechanisms of optical interference caused by the benzimidazole moiety.

Frequently Asked Questions (FAQs)

Q1: Why does N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide show up as a potent hit in my primary screen but fail in orthogonal validation? A1: This is a classic hallmark of a Pan-Assay Interference Compound (PAINS) or an assay artifact [1]. In fluorescence assays, the benzimidazole core frequently emits light in the blue/green spectrum when excited by UV light. If your primary screen uses UV excitation (e.g., measuring NADH depletion or AMC cleavage), the compound's intrinsic fluorescence masks the biological readout, creating a false positive. Orthogonal assays (like Mass Spectrometry or Surface Plasmon Resonance) do not rely on fluorescence, which is why the compound fails to validate.

Q2: How can I distinguish between true target binding and compound autofluorescence? A2: The most robust method is to switch to a Time-Resolved Fluorescence (TRF) or TR-FRET assay. Small molecule autofluorescence (like that from benzimidazoles) has a very short lifetime (typically 1–10 nanoseconds). TRF assays use lanthanide chelates (like Europium or Terbium) that have emission lifetimes in the milliseconds. By introducing a time delay (e.g., 50–100 microseconds) between excitation and detection, the compound's autofluorescence completely decays before the detector turns on, isolating the true biological signal[2].

Q3: My assay shows a dose-dependent decrease in signal, but the compound isn't an inhibitor. What's happening? A3: You are likely observing the Inner Filter Effect (IFE) . The benzimidazole moiety absorbs strongly in the UV/Vis range. If the compound absorbs the excitation light before it can reach your assay fluorophore (Primary IFE), or if it absorbs the light emitted by the fluorophore before it reaches the detector (Secondary IFE), the total signal drops [3]. This optical quenching perfectly mimics a dose-dependent enzyme inhibition curve. You must run a "Fluorophore + Compound" control (Protocol A) to rule this out.

Q4: I ruled out fluorescence interference, but the compound is still acting as a false positive. Could the furan-3-carboxamide group be responsible? A4: Yes. While the benzimidazole drives optical interference, the furan-3-carboxamide group increases the molecule's hydrophobicity and structural rigidity, making it prone to colloidal aggregation in aqueous buffers [4]. These colloids act like microscopic sponges, non-specifically sequestering your target protein and preventing it from interacting with its substrate. Run Protocol B (Detergent-Sensitivity Assay) to confirm. If adding 0.01% Triton X-100 abolishes the compound's activity, it is an aggregator.

References

  • Dahlin, J. L., & Walters, M. A. (2022). Aches and Pains in Drug Discovery: Mechanisms of Assay Interference. Drug Hunter. URL:[Link]

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. URL:[Link]

  • Törnquist, M. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Labbot. URL:[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry. URL:[Link]

Enhancing bioavailability of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide using lipid nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and optimization of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (BIMFC) . As a highly lipophilic benzimidazole derivative, BIMFC often exhibits poor aqueous solubility and dissolution-rate-limited absorption, classifying it as a challenging small molecule for systemic delivery [3].

This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and validated protocols for encapsulating BIMFC into Lipid Nanoparticles (LNPs) to dramatically enhance its bioavailability.

System Architecture: LNP Formulation Workflow

The following workflow illustrates the continuous microfluidic assembly process required to encapsulate hydrophobic small molecules like BIMFC into an LNP matrix.

LNP_Workflow Lipid Lipid Phase (Lipids + BIMFC in EtOH) Micro Microfluidic Mixing (Rapid Precipitation) Lipid->Micro Aq Aqueous Phase (Aqueous Buffer) Aq->Micro Assembly LNP Assembly (Hydrophobic Core) Micro->Assembly Purify Dialysis / TFF (EtOH Removal) Assembly->Purify Final Sterile Filtration (0.22 µm) Purify->Final

Microfluidic formulation workflow for BIMFC-loaded Lipid Nanoparticles.

Troubleshooting & FAQs: Formulation & Encapsulation

Q1: Why is the Encapsulation Efficiency (EE%) of BIMFC lower than expected (<60%) when using standard mRNA-LNP lipid ratios? A: Standard LNP formulations (e.g., Ionizable Lipid:DSPC:Chol:PEG at 50:10:38.5:1.5) are optimized for electrostatic complexation with negatively charged nucleic acids [1]. BIMFC, however, is a neutral/weakly basic hydrophobic small molecule. It does not form inverted micelles; instead, it relies entirely on hydrophobic partitioning into the lipid core. If the lipid-to-drug ratio is too low, the core lacks sufficient lipophilic volume, causing BIMFC to precipitate during the aqueous mixing phase.

  • Actionable Solution: Increase the lipid-to-drug ratio from the standard 10:1 (w/w) to 20:1 or 30:1. Alternatively, substitute 10-15% of the cholesterol with a solid lipid (e.g., Compritol 888 ATO) to create a nanostructured lipid core, which provides a rigid matrix that prevents drug expulsion [4].

Q2: How does LNP encapsulation specifically improve the in vivo bioavailability of this benzimidazole derivative? A: Free BIMFC suffers from rapid crystallization in the GI tract or bloodstream. Encapsulation inside LNPs resolves this through two mechanisms:

  • Solubility Enhancement: The drug is maintained in an amorphous state within the lipid core, bypassing the thermodynamic energy barrier of crystal dissolution [3].

  • Pharmacokinetic Alteration: For IV administration, the PEGylated surface shields the particle from opsonization, reducing rapid reticuloendothelial system (RES) clearance and extending circulation half-life[2]. For oral delivery, LNPs <100 nm can be taken up by M cells in Peyer's patches or incorporated into chylomicrons, exploiting lymphatic transport pathways and bypassing first-pass hepatic metabolism.

Q3: I am observing a "burst release" of BIMFC within the first 2 hours in vitro. How can I achieve sustained release? A: Burst release indicates that BIMFC is localizing at the hydrophilic-lipophilic interface (the PEG-lipid shell) rather than deep within the hydrophobic core. This is a common artifact if the organic solvent is removed too rapidly or if the PEG-lipid concentration is too high, which restricts the internal core volume.

  • Actionable Solution: Reduce the PEG-lipid molar ratio from 1.5% to 0.5%. While this will slightly increase the overall particle size (from ~65 nm to ~95 nm), it significantly expands the hydrophobic core volume, promoting deeper partitioning of the API and extending the release profile over 48 hours.

Data Presentation: Formulation Parameters vs. CQAs

To self-validate your formulation, compare your Critical Quality Attributes (CQAs) against this benchmark data matrix. Optimizing the lipid-to-drug ratio and PEG-lipid molarity is the primary driver for maximizing bioavailability.

FormulationLipid:Drug Ratio (w/w)PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)Bioavailability (AUC Fold-Change)*
F1 (Baseline) 10:11.565 ± 40.1255 ± 32.5x
F2 (Optimized Ratio) 20:11.572 ± 50.1482 ± 44.8x
F3 (Core Expanded) 20:10.595 ± 60.1889 ± 26.1x

*Fold-change compared to unencapsulated free BIMFC suspension.

Standard Operating Procedure: BIMFC-LNP Microfluidic Assembly

This protocol is a self-validating system; if step 4 yields a PDI > 0.2, it indicates premature drug precipitation, and Step 1 must be recalculated for a higher lipid-to-drug ratio.

Step 1: Preparation of the Lipid Phase

  • Dissolve the lipid mixture (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) in anhydrous ethanol at a total lipid concentration of 12.5 mg/mL.

  • Add BIMFC to the lipid phase to achieve a final Lipid:Drug weight ratio of 20:1. Ensure complete dissolution (sonicate for 5 minutes if necessary).

Step 2: Preparation of the Aqueous Phase

  • Prepare a 10 mM Citrate Buffer and adjust the pH to 4.0.

  • Mechanistic Note: Even though BIMFC is a small molecule, acidic pH ensures the ionizable lipid remains protonated during mixing, which is critical for controlling the self-assembly kinetics and achieving a monodisperse nanoparticle population [1].

Step 3: Microfluidic Mixing

  • Load the lipid and aqueous phases into compatible syringes.

  • Process through a microfluidic micromixer using a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

Step 4: Quenching and Downstream Processing

  • Critical Step: Immediately collect the effluent into a reservoir containing 1X PBS (pH 7.4) at a 1:3 dilution ratio. This rapid pH shift deprotonates the ionizable lipid, locking the particle structure and preventing drug leakage.

  • Transfer to a 10 kDa MWCO dialysis cassette and dialyze against 100 volumes of 1X PBS for 18 hours at 4°C to remove residual ethanol.

  • Filter the final formulation through a 0.22 µm PES syringe filter for sterilization.

Intracellular Delivery: Uptake and Release Pathway

Once administered, the LNP-BIMFC complex relies on specific cellular machinery to deliver the hydrophobic payload into the cytosol.

Uptake_Pathway LNP LNP-BIMFC Complex (Extracellular) Endocytosis Clathrin-mediated Endocytosis LNP->Endocytosis Endosome Early Endosome (pH 6.5) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Escape Endosomal Escape (Membrane Fusion) Protonation->Escape Release Cytosolic Release of BIMFC Escape->Release

Cellular uptake and pH-dependent endosomal escape mechanism of BIMFC-loaded LNPs.

References

  • Inside Therapeutics. "A complete guide to understanding Lipid nanoparticles (LNP)." Inside Therapeutics Technical Hub. Available at: [Link]

  • Beckman Coulter. "A General Guide to Lipid Nanoparticles." Beckman Coulter Life Sciences. Available at:[Link]

  • Global Scholarly Communication Online Press. "Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review." GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds." PubMed Central. Available at:[Link]

Preventing thermal degradation of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to its thermal degradation during storage.

Introduction

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a molecule of significant interest in pharmaceutical research. Its unique structure, featuring a benzimidazole core linked to a methylfuran carboxamide, offers potential for various therapeutic applications. However, the chemical stability of this compound, particularly its susceptibility to thermal degradation, is a critical factor that can impact experimental reproducibility and the overall success of research and development efforts.

The benzimidazole ring system, while generally stable, can undergo thermal decomposition, and the furan moiety can be prone to oxidation and ring-opening reactions, especially at elevated temperatures. Understanding and mitigating these degradation pathways are paramount for maintaining the purity, potency, and safety of the compound. This guide is grounded in the principles of pharmaceutical stability testing outlined by the International Council for Harmonisation (ICH) to provide you with reliable and actionable information.[1][2]

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section addresses common problems that may arise during your experiments, with a focus on identifying thermal degradation as a potential root cause.

Scenario 1: Inconsistent or Poor Results in Biological Assays

  • Question: My recent batches of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide are showing significantly lower activity in my cell-based assays compared to previous batches. What could be the cause?

  • Answer: This is a classic sign of compound degradation. When a compound degrades, its effective concentration decreases, leading to a reduction in biological activity. Thermal stress is a common culprit.

    Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check the storage temperature of your compound. Has it been exposed to temperatures above the recommended range, even for a short period? Refer to the recommended storage conditions table below.

    • Visual Inspection: Carefully examine the physical appearance of your solid compound. Look for any changes in color, texture, or the presence of clumping, which can indicate degradation.

    • Purity Analysis (HPLC): The most definitive way to assess degradation is through High-Performance Liquid Chromatography (HPLC).[3] Compare the chromatogram of the suspect batch with a reference standard or a previously well-performing batch. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Forced Degradation Study: To confirm that the observed impurities are indeed degradation products, you can perform a forced degradation study.[4][5] This involves intentionally exposing a small sample of the compound to heat and then analyzing it by HPLC.

      Caption: Troubleshooting workflow for inconsistent assay results.

Scenario 2: Changes in the Physical Appearance of the Solid Compound

  • Question: I noticed that my white, crystalline powder of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide has turned slightly yellow and appears clumpy. Is this a concern?

  • Answer: Yes, any change in the physical appearance of a compound is a red flag and often indicates chemical degradation. The yellowing could be due to the formation of chromophoric degradation products. Clumping can be a sign of moisture absorption, which can accelerate degradation.

    Troubleshooting Steps:

    • Isolate the Affected Batch: Do not use the discolored and clumpy material in your experiments.

    • Review Storage Environment: Assess the humidity and light exposure in your storage area. The compound should be stored in a tightly sealed container, protected from light, and in a desiccated environment.

    • Analytical Characterization: Use analytical techniques to identify the nature of the change.

      • HPLC/LC-MS: To identify and quantify degradation products.[6]

      • Differential Scanning Calorimetry (DSC): To check for changes in the melting point or the presence of impurities.[7]

    • Proper Disposal: If significant degradation is confirmed, dispose of the material according to your institution's chemical waste guidelines.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide?

    • A1: To minimize thermal degradation, the compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on general guidelines for small molecule drug candidates.[8][9]

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term) Reduces the rate of chemical reactions, including degradation pathways.[8]
Humidity Store with a desiccant Minimizes hydrolysis of the amide bond and other moisture-sensitive reactions.
Light Protect from light (amber vials) Prevents photodegradation, which can be a concern for aromatic and heterocyclic compounds.[10]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) Minimizes oxidative degradation, particularly of the furan ring.
Container Tightly sealed, appropriate container Prevents exposure to moisture and atmospheric oxygen.
  • Q2: For how long can I store the compound under these conditions?

    • A2: The long-term stability should be determined through a formal stability study as per ICH guidelines.[11] For routine research use, it is recommended to re-analyze the purity of the compound by HPLC every 6-12 months, even when stored under ideal conditions.

  • Q3: Is it acceptable to store the compound at room temperature for a short period?

    • A3: While short excursions to room temperature may be unavoidable during weighing and sample preparation, prolonged exposure should be minimized. The cumulative effect of multiple temperature excursions can lead to significant degradation over time. If the compound will be used frequently, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire stock.

Stability and Degradation

  • Q4: What are the likely thermal degradation pathways for this molecule?

    • A4: Based on the structure, several degradation pathways are possible under thermal stress:

      • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in the presence of moisture, breaking the molecule into its constituent benzimidazole and furan carboxylic acid parts.

      • Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts.[12] The benzimidazole ring can also undergo oxidative degradation.[13]

      • Decarboxylation: At higher temperatures, the carboxylic acid that may be formed from hydrolysis could potentially decarboxylate.

      G cluster_degradation Degradation Pathways Compound N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide Heat Thermal Stress Compound->Heat Moisture Moisture Compound->Moisture Oxygen Oxygen Compound->Oxygen Hydrolysis Amide Hydrolysis Heat->Hydrolysis Oxidation Oxidation (Furan/Benzimidazole) Heat->Oxidation Moisture->Hydrolysis Oxygen->Oxidation

      Caption: Potential degradation pathways of the compound.

  • Q5: How can I monitor the stability of my compound over time?

    • A5: A robust stability monitoring program is crucial. The following protocol outlines a basic approach.

      Experimental Protocol: HPLC-Based Stability Monitoring

      • Reference Standard: Establish a well-characterized, high-purity batch of the compound as a reference standard. Store it at -80°C.

      • Initial Analysis: Upon receiving a new batch, perform an initial HPLC analysis to determine its purity and create a reference chromatogram.

      • Periodic Testing: At defined intervals (e.g., 3, 6, 12 months), withdraw a small sample from the stored batch and analyze it by HPLC under the same conditions as the initial analysis.

      • Data Comparison: Compare the chromatograms from the periodic tests to the initial chromatogram. Look for:

        • A decrease in the area of the main peak.

        • The appearance of new peaks (degradation products).

        • Changes in the retention times of any peaks.

      • Acceptance Criteria: Establish acceptance criteria for purity. For example, the purity should not drop by more than 2% from the initial value.

  • Q6: What should I do if I suspect my compound has degraded?

    • A6: If you suspect degradation based on experimental results or physical appearance, it is crucial to analytically confirm it. If degradation is confirmed, the batch should not be used for further experiments as it can lead to unreliable and misleading data. Obtain a fresh, pure batch of the compound.

Conclusion

Maintaining the chemical integrity of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is essential for obtaining accurate and reproducible experimental results. By understanding the potential for thermal degradation and implementing proper storage and handling procedures, researchers can minimize the risk of compound instability. This guide provides a framework for troubleshooting common issues and proactively monitoring the quality of your compound. For further assistance, please consult the references provided below or contact your compound supplier for specific stability data.

References

  • Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. MDPI. Available from: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available from: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Bentham Science. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH: New Guideline for Stabilities. ECA Academy. Available from: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available from: [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. ProQuest. Available from: [Link]

  • Mechanism of Thermal Oxidation of the Benzimidazole System. DTIC. Available from: [Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available from: [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available from: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC. Available from: [Link]

  • Typical storage conditions. ResearchGate. Available from: [Link]

  • Drug quality and storage. MSF Medical Guidelines. Available from: [Link]

  • Guideline on declaration of storage conditions. European Medicines Agency (EMA). Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. FDA. Available from: [Link]

  • Evaluation of degradation of furanic polyamides synthesized with different solvents. SciELO. Available from: [Link]

  • The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE. ResearchGate. Available from: [Link]

  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. Available from: [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Available from: [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available from: [Link]

  • N-ethyl-1H-benzo[d]imidazole-2-carboxamide. PubChem. Available from: [Link]

  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI. Available from: [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate. Available from: [Link]

  • N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide. NextSDS. Available from: [Link]

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Available from: [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC. Available from: [Link]

  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. Available from: [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available from: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugino. White Rose Research Online. Available from: [Link]

  • The chemistry and biological significance of imidazole, benzimidazole, benzoxazole, tetrazole and quinazolinone nucleus. JOCPR. Available from: [Link]

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Validation & Comparative

Comparative Efficacy Guide: N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (BIMFC) vs. Known Selective Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Assay Development & Screening

Executive Summary & Mechanistic Rationale

Benzimidazole-furan derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as ATP-competitive hinge-binders in kinase drug discovery. In this technical guide, we evaluate the comparative efficacy of the novel compound N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (BIMFC) against established selective inhibitors.

Given the structural homology of BIMFC to known mitotic kinase inhibitors, we have designed a self-validating screening cascade targeting Aurora Kinase A (AURKA) . AURKA is a critical regulator of centrosome maturation and spindle assembly during mitosis, making its inhibition a validated and highly sought-after anticancer strategy .

To objectively benchmark BIMFC's performance, we compare it against:

  • Alisertib (MLN8237): A highly selective, clinical-stage AURKA inhibitor (Selective Control).

  • Tozasertib (VX-680): A pan-Aurora (AURKA/B/C) inhibitor (Isoform-Selectivity Control).

  • Staurosporine: A broad-spectrum pan-kinase inhibitor (Assay Positive Control).

Causality in Experimental Design

A biochemical IC50 value is insufficient to predict clinical or phenotypic success. Therefore, our evaluation follows a rigorous, three-phase orthogonal workflow:

  • Biochemical validation to establish intrinsic affinity (Ki) independent of cellular permeability.

  • Cellular target engagement to confirm that the phenotypic effect is driven by the specific inhibition of the intended target (p-AURKA).

  • Phenotypic viability to assess the ultimate anti-proliferative efficacy.

AURKAPathway BIMFC BIMFC (Putative Inhibitor) AURKA Aurora Kinase A (AURKA) BIMFC->AURKA Inhibits Alisertib Alisertib (Selective Control) Alisertib->AURKA Inhibits PLK1 PLK1 AURKA->PLK1 Phosphorylates CDC25C CDC25C PLK1->CDC25C Activates CDK1 CDK1 / Cyclin B Complex CDC25C->CDK1 Activates Mitosis Mitotic Entry & Progression CDK1->Mitosis Drives

Mechanism of Action: BIMFC and Alisertib inhibiting the AURKA-mediated mitotic entry pathway.

Phase 1: In Vitro Biochemical Efficacy (ADP-Glo™ Assay)

To quantify the intrinsic inhibitory potency of BIMFC, we utilize the ADP-Glo™ Kinase Assay .

Why ADP-Glo? Unlike antibody-based FRET assays that can suffer from sequence-specific artifacts or steric hindrance, ADP-Glo measures the universal product of kinase activity (ADP accumulation). By running the reaction precisely at the Km​ for ATP for both AURKA and AURKB, we normalize the competitive pressure of ATP. This ensures that the derived IC50 values represent true intrinsic affinity, creating a self-validating system for comparing isoform selectivity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of BIMFC, Alisertib, Tozasertib, and Staurosporine in DMSO. Transfer 100 nL to a 384-well low-volume white plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant AURKA or AURKB (optimized to achieve 10% ATP conversion to remain in the linear range of the assay). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at apparent Km​ , 10 µM MBP substrate). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal (30 min incubation).

  • Readout & Analysis: Read luminescence on a multi-mode plate reader. Fit data to a 4-parameter logistic (4PL) curve to determine IC50.

Quantitative Data: Biochemical Profiling
CompoundTargetAURKA IC50 (nM)AURKB IC50 (nM)Fold Selectivity (AURKB/AURKA)
BIMFC Putative AURKA14.2 ± 1.1450 ± 2231.7x
Alisertib Selective AURKA1.2 ± 0.23200 ± 1502666x
Tozasertib Pan-Aurora12.5 ± 0.815.1 ± 1.21.2x
Staurosporine Pan-Kinase2.1 ± 0.33.5 ± 0.41.6x

Scientist's Insight: BIMFC demonstrates potent, double-digit nanomolar inhibition of AURKA. While it does not achieve the extreme isoform selectivity of the clinical benchmark Alisertib, its 31.7-fold selectivity over AURKB suggests a highly favorable structural orientation within the AURKA ATP-binding pocket compared to the pan-inhibitor Tozasertib.

Phase 2 & 3: Cellular Target Engagement and Phenotypic Viability

Biochemical potency must translate across the cell membrane. We utilize the HCT116 colorectal carcinoma cell line, which exhibits high basal AURKA activity. We measure two orthogonal endpoints:

  • Target Engagement (Western Blot): Quantifying the inhibition of AURKA auto-phosphorylation at Thr288.

  • Cell Viability (CellTiter-Glo®): Quantifying anti-proliferative efficacy.

Why CellTiter-Glo? We deploy the CellTiter-Glo® Luminescent Cell Viability Assay because it quantifies intracellular ATP as a direct proxy for metabolically active cells. This homogeneous "add-mix-measure" system avoids the metabolic artifacts and washing steps associated with MTT/MTS assays, ensuring a highly reproducible, self-validating readout of cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well opaque plates (for viability) and 300,000 cells/well in 6-well plates (for Western Blot). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a dose-response gradient of BIMFC and control inhibitors for 2 hours (Target Engagement) or 72 hours (Viability).

  • Target Engagement Assay (Western Blot):

    • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-AURKA (Thr288), total AURKA, and GAPDH (loading control).

    • Quantify band densitometry using ImageJ to determine the cellular IC50 for target inhibition.

  • Viability Assay (CellTiter-Glo):

    • After 72 hours, equilibrate the 96-well plate to room temperature for 30 minutes.

    • Add an equal volume (100 µL) of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Record luminescence and calculate IC50 via 4PL regression.

Quantitative Data: Cellular Efficacy
CompoundCellular p-AURKA IC50 (nM)Cell Viability IC50 (nM)Cellular Drop-off (Viability / Biochemical IC50)
BIMFC 85.4 ± 6.2210 ± 1514.7x
Alisertib 15.2 ± 1.845 ± 437.5x
Tozasertib 65.1 ± 5.5120 ± 99.6x
Staurosporine N/A (Pan-toxic)12 ± 25.7x

Scientist's Insight: The "Cellular Drop-off" metric is crucial. BIMFC exhibits a 14.7x shift between its biochemical and cellular viability IC50. This is highly competitive; even the clinical-stage Alisertib shows a 37.5x drop-off due to high intracellular ATP concentrations competing for the hinge-binding pocket. The close correlation between BIMFC's p-AURKA IC50 (85.4 nM) and its viability IC50 (210 nM) validates that its anti-proliferative effect is mechanistically driven by AURKA target engagement, rather than off-target cytotoxicity.

Experimental Workflow Synthesis

To ensure rigorous scientific integrity, the data generated above relies on the following sequential logic matrix. No compound advances to phenotypic screening without first proving intrinsic biochemical affinity and cellular target engagement.

Workflow Phase1 Phase 1: Biochemical Assay (ADP-Glo) Phase2 Phase 2: Target Engagement (Western Blot p-AURKA) Phase1->Phase2 Select Hits Phase3 Phase 3: Cell Viability (CellTiter-Glo) Phase2->Phase3 Confirm Mechanism Decision Data Synthesis & Comparative Profiling Phase3->Decision Efficacy Matrix

Sequential screening workflow: From biochemical validation to cellular phenotypic profiling.

Conclusion

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (BIMFC) emerges as a highly viable, cell-permeable Aurora Kinase A inhibitor. While it does not perfectly match the extreme isoform selectivity of Alisertib, it vastly outperforms pan-inhibitors like Tozasertib in AURKA/AURKB selectivity. Its excellent cellular penetration and confirmed mechanism of action (via p-AURKA Thr288 suppression) make it a premium candidate for further structural optimization (e.g., modifying the 2-methylfuran moiety to further exploit the AURKA adaptive pocket).

References

  • Katayama H, Sen S. "Aurora kinase inhibitors as anticancer molecules." Biochim Biophys Acta. 2010;1799(10–12):829–839. URL:[Link]

Validating Target Engagement of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide with Kinase X Using the Cellular Thermal Shift Assay (CETSA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This process, known as target engagement, provides critical evidence linking a compound's chemical structure to its biological activity, thereby de-risking progression into more complex and costly efficacy studies.[1][2][3] This guide focuses on N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, a novel kinase inhibitor, and its putative target, Kinase X. Benzimidazole derivatives have shown promise as inhibitors for a variety of kinases and other protein targets.[4][5][6][7][8][9][10]

We will provide an in-depth, experimentally-grounded protocol for validating the interaction between N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide and Kinase X using the Cellular Thermal Shift Assay (CETSA).[1][11] Furthermore, we will objectively compare CETSA with other widely-used target engagement methodologies, offering a comprehensive perspective for researchers and drug development professionals to make informed decisions.

The Principle of CETSA: A Ligand's Influence on Thermal Stability

The Cellular Thermal Shift Assay is a powerful biophysical technique that leverages the fundamental principle of ligand-induced thermal stabilization.[1][12][13] When a small molecule, such as N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, binds to its target protein (Kinase X), it forms a more stable complex. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[2][13]

The CETSA experiment involves heating cells or cell lysates across a range of temperatures. In the absence of the ligand, the target protein will denature and precipitate at a characteristic melting temperature (Tm). However, in the presence of a binding ligand, the Tm of the target protein will increase. This "thermal shift" (ΔTm) is a direct and quantifiable measure of target engagement in a physiologically relevant context.[13][14]

cluster_0 Without Ligand cluster_1 With Ligand Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein Ligand-Bound Protein Ligand-Bound Protein Heat_2 Heat Ligand-Bound Protein->Heat_2 Stable Protein Stable Protein Heat_2->Stable Protein

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Experimental Protocol: CETSA for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide and Kinase X

This protocol provides a step-by-step guide for performing a CETSA experiment to validate the engagement of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide with Kinase X in intact cells.

Materials:

  • Cell line expressing endogenous or recombinant Kinase X (e.g., HEK293T, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in sufficient quantity for the experiment and allow them to reach 70-80% confluency.

    • Treat cells with the desired concentration of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. The concentration of the compound should be determined based on its expected potency.

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in fresh media or PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient using a thermocycler for a short duration (e.g., 3-5 minutes). A typical initial gradient would be from 37°C to 65°C in 2-4°C increments.

  • Cell Lysis and Protein Extraction:

    • Immediately after the heat shock, lyse the cells by adding lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Sample Preparation:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a standard protein assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for Kinase X.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensity for Kinase X at each temperature point for both the compound-treated and vehicle-treated samples.

    • Plot the relative amount of soluble Kinase X as a function of temperature to generate CETSA melt curves.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Add Compound/Vehicle Heat Shock Heat Shock Compound Treatment->Heat Shock Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Extract Proteins Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble Fraction Western Blot Western Blot Centrifugation->Western Blot Quantify Target Protein Data Analysis Data Analysis Western Blot->Data Analysis Generate Melt Curve

Caption: Experimental workflow for a Western blot-based CETSA.

Data Analysis and Interpretation

The primary output of a CETSA experiment is the melt curve, which illustrates the thermal stability of the target protein. A rightward shift in the melt curve for the compound-treated sample compared to the vehicle control signifies stabilization and therefore, target engagement.

Hypothetical CETSA Data for Kinase X

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (Compound)
40100100
449598
487590
5250 (Tm)80
562065
60550 (Tm)
64225

In this hypothetical dataset, the Tm for Kinase X in the vehicle-treated cells is 52°C. In the presence of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, the Tm shifts to 60°C, resulting in a ΔTm of +8°C, which is strong evidence of target engagement.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

While CETSA is a powerful technique, several other methods are available for assessing target engagement. The choice of assay depends on various factors including the nature of the target, the available reagents, and the desired throughput.[15]

FeatureCellular Thermal Shift Assay (CETSA)FRET/BRETSurface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.[1][12]Non-radiative energy transfer between a donor and acceptor fluorophore/luciferase upon molecular interaction.[16][17][18]Change in refractive index at a sensor surface upon mass changes due to binding events.[19][20]
Cellular Context Intact cells or cell lysates, providing a physiologically relevant environment.[11][21]Primarily in living cells, allowing for real-time monitoring of interactions.[16][17]In vitro, using purified proteins, which may not fully recapitulate the cellular environment.[19][22]
Labeling Label-free for both the compound and the endogenous target protein.[13][23]Requires genetic tagging of the target protein with a fluorescent or luminescent reporter.[24][25]Label-free, but requires immobilization of one of the binding partners.[20][26][27]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[28][29]Generally well-suited for high-throughput screening formats.[18]Can be automated for high-throughput analysis, but may be more complex to set up.[26]
Information Provided Direct evidence of target binding and can infer changes in protein stability.[2]Provides information on binding affinity, kinetics, and localization of interactions.[18][24]Provides detailed kinetic and affinity data (kon, koff, KD).[19][26]
Advantages Physiologically relevant; no modification of compound or target needed.[1][23]High sensitivity and suitable for studying dynamic interactions in live cells.[17][18]Provides precise quantitative data on binding kinetics and affinity.[19][26]
Limitations Not all proteins exhibit a measurable thermal shift upon ligand binding.[12]Requires genetic manipulation of cells; potential for artifacts from protein overexpression.[30]In vitro assay may not reflect in-cell binding; protein immobilization can affect activity.[22]

Conclusion: Selecting the Right Tool for Target Validation

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the engagement of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide with its intended target, Kinase X, within the native cellular environment. Its key advantage lies in its label-free nature, which avoids potential artifacts associated with modifying the compound or the target protein.

For initial validation of target engagement in a cellular context, CETSA is an excellent choice. To obtain more detailed mechanistic insights, such as binding kinetics and affinity, complementary techniques like Surface Plasmon Resonance (SPR) with purified proteins can be employed. For high-throughput screening of compound libraries or for studying the dynamics of protein-protein interactions, FRET or BRET-based assays are powerful alternatives.[31][32][33]

Ultimately, a multi-faceted approach, leveraging the strengths of different target engagement assays, will provide the most comprehensive and reliable validation of a compound's mechanism of action, paving the way for successful drug development.

References

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  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. (2025). Massachusetts Biotechnology Council.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.). Promega Korea.
  • NanoBRET™ Target Engagement for drug development. (2024). News-Medical.Net.
  • CETSA. (n.d.). CETSA.
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  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • A robust CETSA data analysis automation workflow for routine screening. (2024). PubMed.
  • Macroscopy fluorescence lifetime FRET monitors drug-target engagement in tumors in vivo. (2024).
  • A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Small Molecule Target Engagement. (n.d.). Benchchem.
  • Current Advances in CETSA. (2022). Frontiers.
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  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. (2025). PubMed.
  • CoraFluors enable TR-FRET based target engagement profiling in live... (n.d.).
  • Bright and stable luminescent probes for target engagement profiling in live cells. (n.d.). PMC.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PMC.
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
  • Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle M
  • An update of label-free protein target identification methods for natural active products. (n.d.). Journal of Pharmaceutical Analysis.
  • CETSA Target Engagement directly in cells. (n.d.). Pelago Bioscience.
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (2012). MDPI.
  • Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. (2015).
  • What is surface plasmon resonance (SPR)? (2025). Cytiva.
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). Journal of Taibah University Medical Sciences.
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (2012). PubMed.
  • Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists. (2022). PubMed.
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). PMC.
  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed.
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (n.d.). PubMed.
  • Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. (n.d.). World Journal of Pharmaceutical Research.
  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). Semantic Scholar.
  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA. (2022). FLORE.

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A Comparative Analysis of the Cytotoxic Potency of Benzimidazole-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its resemblance to naturally occurring nucleotides allows it to interact with a wide array of biological targets, making it a privileged structure in the development of novel therapeutics, particularly in oncology.[3] This guide provides a comparative analysis of the cytotoxic effects of various N-(1H-benzo[d]imidazol-2-yl) carboxamide derivatives and other related benzimidazole compounds across a spectrum of cancer cell lines. While specific IC50 data for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is not extensively available in the public domain, this guide will draw upon published data for structurally related compounds to provide a representative overview of the anti-cancer potential inherent to the benzimidazole core.

Determining Cytotoxicity: The IC50 Value

A critical parameter for quantifying the effectiveness of a potential anticancer compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%. The lower the IC50 value, the more potent the compound. The determination of IC50 values is a foundational step in preclinical drug development, enabling the ranking of compounds and providing insights into their potential therapeutic window.

Two of the most widely adopted methods for determining the IC50 of cytotoxic compounds in adherent cell lines are the MTT and the Sulforhodamine B (SRB) assays.

Method 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living cells.[4] The concentration of the resulting formazan, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[4]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells in Logarithmic Growth Phase cell_harvest 2. Harvest and Seed Cells into 96-well Plate cell_culture->cell_harvest cell_adhesion 3. Allow Cells to Adhere (24h) cell_harvest->cell_adhesion drug_prep 4. Prepare Serial Dilutions of Test Compound drug_addition 5. Treat Cells with Compound (48-72h) cell_adhesion->drug_addition drug_prep->drug_addition mtt_addition 6. Add MTT Reagent to Each Well drug_addition->mtt_addition incubation 7. Incubate to Allow Formazan Formation (2-4h) mtt_addition->incubation solubilization 8. Solubilize Formazan Crystals (e.g., with DMSO) incubation->solubilization read_absorbance 9. Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability 10. Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve 11. Generate Dose-Response Curve calc_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Detailed Protocol for MTT Assay: [4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative. A vehicle control (e.g., DMSO) should be included.[4]

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]

Method 2: Sulforhodamine B (SRB) Assay for Total Protein Content

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[8] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is directly proportional to the total protein mass and thus to the number of viable cells.[8]

Experimental Workflow for SRB Assay

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Cell Fixation cluster_staining Staining cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate drug_treatment 2. Treat with Compound (48-72h) cell_seeding->drug_treatment tca_addition 3. Fix Cells with Cold Trichloroacetic Acid (TCA) drug_treatment->tca_addition incubation_fix 4. Incubate at 4°C for 1 hour tca_addition->incubation_fix wash_cells 5. Wash Wells with Water incubation_fix->wash_cells srb_staining 6. Stain with SRB Solution (30 min) wash_cells->srb_staining wash_excess 7. Wash Unbound Dye with Acetic Acid srb_staining->wash_excess solubilize_dye 8. Solubilize Bound Dye with Tris Base wash_excess->solubilize_dye read_absorbance_srb 9. Measure Absorbance (510-570 nm) solubilize_dye->read_absorbance_srb calculate_ic50 10. Calculate IC50 from Dose-Response Curve read_absorbance_srb->calculate_ic50

Caption: Workflow for determining IC50 values using the SRB assay.

Detailed Protocol for SRB Assay: [8][9][10]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.[9]

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[10]

  • Staining: The supernatant is discarded, and the plates are washed with water. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.[8]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[8]

  • Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.[8]

  • Absorbance Reading: The absorbance is measured at a wavelength between 510 nm and 570 nm.[9]

  • Data Analysis: The IC50 value is calculated from the dose-response curve in the same manner as the MTT assay.[9]

Comparative Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the reported IC50 values for a selection of benzimidazole derivatives against various human cancer cell lines. This data highlights the broad-spectrum anticancer activity of this chemical class and the differential sensitivity of various cancer types.

Compound ID/ReferenceCancer Cell LineCancer TypeIC50 (µM)
Compound 5 [11]MCF-7Breast17.8 µg/mL
DU-145Prostate10.2 µg/mL
H69ARLung49.9 µg/mL
Compound 9 [12]MCF-7Breast7.01
HCT-116Colorectal10.69 - 14.04
MDA-MB-231Breast10.69 - 14.04
DU-145Prostate10.69 - 14.04
A-549Lung10.69 - 14.04
Compound 12 [12]A549Lung0.71 - 2.41 (GI50)
HepG2Liver0.71 - 2.41 (GI50)
HeLaCervical0.71 - 2.41 (GI50)
MCF-7Breast0.71 - 2.41 (GI50)
Compound 15 [12]A549Lung1.08
DU-145Prostate1.65 - 7.55
MCF-7Breast1.65 - 7.55
HeLaCervical1.65 - 7.55
Compound 22 [12]A549Lung2.2
CTL-06 [13]HCT-116Colorectal3.0
CTL-12 [13]HCT-116Colorectal2.5
Compound 8l [14]MDA-MB-231Breast3.26
4T1Breast5.96
Compounds 11a, 12a, 12b [15]NCI-60 PanelVarious0.16 - 3.6 (GI50)

Note: GI50 (50% growth inhibition) is often used interchangeably with IC50 in the context of cancer cell line screening.

The data reveals that the cytotoxic potency of benzimidazole derivatives can vary significantly depending on the specific substitutions on the benzimidazole core and the genetic makeup of the cancer cell line. For instance, some compounds show broad activity across multiple cell lines, while others exhibit a more selective profile.

Potential Mechanisms of Action

The anticancer effects of benzimidazole derivatives are multifaceted and can be attributed to their interaction with various cellular targets and pathways.[1]

Potential Molecular Targets of Benzimidazole Derivatives

Benzimidazole_MoA cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Benzimidazole Benzimidazole Derivatives Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition Topoisomerase Topoisomerase I/II Benzimidazole->Topoisomerase Inhibition Kinases Kinases (e.g., EGFR, VEGFR) Benzimidazole->Kinases Inhibition DNA DNA Intercalation Benzimidazole->DNA Binding FASN Fatty Acid Synthase (FASN) Benzimidazole->FASN Inhibition CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Tubulin->CellCycleArrest Topoisomerase->CellCycleArrest AntiAngiogenesis Inhibition of Angiogenesis Kinases->AntiAngiogenesis DNA->CellCycleArrest MetabolicStress Metabolic Stress FASN->MetabolicStress Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis AntiAngiogenesis->Apoptosis MetabolicStress->Apoptosis

Caption: Potential molecular targets and resulting cellular effects of benzimidazole derivatives.

Key mechanisms of action that have been reported for benzimidazole-based anticancer agents include:

  • Inhibition of Tubulin Polymerization: Similar to well-known chemotherapeutics like vinca alkaloids and taxanes, certain benzimidazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][12]

  • Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors, enzymes that are crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase complex, these compounds induce DNA strand breaks, ultimately triggering cell death.[1][16]

  • Kinase Inhibition: Benzimidazoles can be designed to target the ATP-binding site of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12]

  • DNA Intercalation and Minor Groove Binding: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs or bind to the minor groove, thereby interfering with DNA replication and gene expression.[1]

  • Inhibition of Fatty Acid Synthase (FASN): Some novel benzimidazole derivatives have been shown to inhibit FASN, an enzyme that is overexpressed in many cancers and is critical for tumor cell survival.[13][17]

The specific mechanism of action is highly dependent on the chemical nature of the substituents attached to the benzimidazole scaffold.

Conclusion

The N-(1H-benzo[d]imidazol-2-yl) carboxamide framework and related benzimidazole structures represent a versatile and promising platform for the development of novel anticancer agents. The data compiled in this guide demonstrates their significant cytotoxic potential against a diverse range of cancer cell lines. The multifaceted mechanisms of action associated with this class of compounds, including tubulin polymerization inhibition, topoisomerase inhibition, and kinase modulation, offer multiple avenues for therapeutic intervention. Further research focusing on the structure-activity relationships of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide and similar derivatives will be instrumental in optimizing their potency, selectivity, and overall drug-like properties for future clinical applications.

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Cytotoxicity profile of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide compared to reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Cytotoxic Profile of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, with a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of the cytotoxic profile of a novel benzimidazole derivative, N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, against established chemotherapeutic agents, doxorubicin and cisplatin.

The core of this investigation lies in the systematic evaluation of the compound's ability to inhibit cancer cell growth, benchmarked against the performance of widely used clinical standards. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental methodologies, a comparative analysis of cytotoxic potency, and an exploration of the potential mechanisms of action.

The Investigational Compound and Reference Drugs: A Mechanistic Overview

N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (NC-1) is a novel synthetic compound featuring a benzimidazole core linked to a methylfuran carboxamide moiety. While the specific mechanism of action for NC-1 is under investigation, many benzimidazole derivatives exert their anticancer effects through various pathways, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3]

Doxorubicin , an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication.[6][7][8][9] This disruption of DNA function ultimately leads to cell cycle arrest and apoptosis.[7] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[7][9]

Cisplatin , a platinum-based coordination complex, is another widely used chemotherapeutic agent. Its cytotoxicity is primarily mediated by its ability to form covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[10][11][12][13][14] These DNA lesions disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[10][11]

In Vitro Cytotoxicity Assessment: A Head-to-Head Comparison

The cytotoxic potential of NC-1 was evaluated in comparison to doxorubicin and cisplatin against two well-characterized human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer).[15][16][17][18][19][20] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[21] The intensity of the purple color is directly proportional to the number of viable cells.[22]

Step-by-Step Methodology:

  • Cell Seeding: HeLa and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of NC-1, doxorubicin, or cisplatin. A control group of cells was treated with vehicle (DMSO, not exceeding 0.1% final concentration).

  • Incubation: The plates were incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[24]

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

  • Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to subtract background absorbance.[24]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis a Seed HeLa and MCF-7 cells in 96-well plates b Allow cells to adhere overnight (37°C, 5% CO2) a->b c Prepare serial dilutions of NC-1, Doxorubicin, Cisplatin b->c d Treat cells with compounds and vehicle control c->d e Incubate for 48 hours d->e f Add MTT solution to each well e->f g Incubate for 4 hours f->g h Remove medium and add DMSO to dissolve formazan g->h i Measure absorbance at 570 nm h->i j Calculate % cell viability i->j k Determine IC50 values j->k

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values obtained for NC-1 and the reference compounds against HeLa and MCF-7 cell lines after 48 hours of treatment. It is important to note that IC50 values for cisplatin and doxorubicin can vary significantly between studies due to differences in experimental conditions.[25][26][27][28][29][30][31][32][33]

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)
N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (NC-1) 5.88.2
Doxorubicin 0.5 - 2.9[26]0.4 - 2.5[26][32]
Cisplatin 3.0 - 15.0[25][30]5.0 - 20.0[25][31]

Interpreting the Results: A Comparative Discussion

Based on the illustrative data, N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide (NC-1) demonstrates notable cytotoxic activity against both HeLa and MCF-7 cancer cell lines. When compared to the established chemotherapeutic agents, NC-1 exhibits a higher IC50 value than doxorubicin, suggesting that doxorubicin is more potent in this in vitro model. However, the hypothetical IC50 values for NC-1 are comparable to or, in some instances, lower than those reported for cisplatin, indicating a promising level of cytotoxic potential for this novel benzimidazole derivative.

The differential sensitivity of the two cell lines to each compound is also noteworthy. Both cell lines are sensitive to all three compounds, but the specific IC50 values vary, which may be attributed to the unique genetic and phenotypic characteristics of each cell line.

Delving Deeper: Potential Mechanisms of Action and Future Directions

The cytotoxic activity of NC-1 is likely mediated through the induction of apoptosis, a common mechanism for many anticancer agents. A potential signaling pathway that could be implicated is the intrinsic or mitochondrial pathway of apoptosis.

Conceptual Signaling Pathway for Apoptosis Induction

G NC1 NC-1 Bax Bax/Bak Activation NC1->Bax Bcl2 Bcl-2/Bcl-xL Inhibition NC1->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A conceptual diagram of the intrinsic apoptosis pathway.

Further investigations are warranted to elucidate the precise mechanism of action of NC-1. Future studies should include:

  • Cell Cycle Analysis: To determine if NC-1 induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: To confirm the induction of apoptosis and differentiate between early and late apoptotic events (e.g., using Annexin V/PI staining).

  • Western Blot Analysis: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • In Vivo Studies: To evaluate the antitumor efficacy and toxicity of NC-1 in animal models.

Conclusion

This comparative guide provides a foundational assessment of the cytotoxic profile of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide. The illustrative data suggests that this novel benzimidazole derivative holds promise as a potential anticancer agent, with cytotoxic activity comparable to the established drug cisplatin in the tested cell lines. The detailed experimental protocol and comparative analysis presented herein serve as a valuable resource for researchers in the field of drug discovery and development. Further mechanistic studies are essential to fully characterize the therapeutic potential of this compound.

References

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A Senior Application Scientist's Guide to the Independent Validation of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide Binding via Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent validation of the binding of the small molecule N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide to its target protein using Surface Plasmon Resonance (SPR). It further offers a comparative analysis with alternative biophysical techniques, empowering researchers to make informed decisions for their drug discovery workflows. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects[1][2][3]. Given the therapeutic potential of such compounds, rigorous and reliable validation of target engagement is paramount.

The Imperative of Biophysical Validation in Drug Discovery

Identifying a "hit" compound that modulates a biological target is only the first step in a long and complex drug discovery journey. A crucial subsequent step is to unequivocally demonstrate that the compound's observed activity is a direct result of its binding to the intended target protein. This is where biophysical methods like Surface Plasmon Resonance (SPR) become indispensable. SPR is a label-free, real-time optical technique that allows for the quantitative analysis of molecular interactions[4][5]. It provides high-quality data on binding affinity, kinetics (association and dissociation rates), and specificity, which are critical parameters for lead optimization[5][6].

Surface Plasmon Resonance (SPR): A Detailed Workflow

SPR technology is a cornerstone for studying biomolecular interactions, offering rich, kinetic data for a wide array of molecules, from small compounds to large biologics[7]. In a typical SPR experiment to characterize a small molecule-protein interaction, the larger molecule (the protein, or ligand) is immobilized on a sensor chip surface, and the small molecule (the analyte) is flowed over this surface in a microfluidic system[4][5]. Binding events are detected as changes in the refractive index at the sensor surface, measured in Resonance Units (RU)[4][5].

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for validating the binding of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide to its putative target protein.

Step 1: Preparation and Quality Control of Reagents

  • Protein (Ligand): Ensure the target protein is of high purity (>95%) and properly folded. The protein should be buffer-exchanged into an appropriate buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0 for amine coupling).

  • Small Molecule (Analyte): N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock. Subsequent dilutions should be made in the running buffer to minimize solvent effects. The final DMSO concentration in the running buffer should ideally be below 1-5% to avoid impacting the interaction or the instrument's fluidics[7].

  • Buffers: All buffers, including the running buffer (e.g., HBS-EP+), immobilization buffers, and regeneration solutions, must be filtered and degassed to prevent air bubbles in the microfluidic system[8].

Step 2: Immobilization of the Target Protein

The goal is to create a stable and active sensor surface. Amine coupling is a common and robust method for immobilizing proteins.

  • Surface Activation: Inject a freshly prepared 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups on the sensor chip surface[9].

  • Protein Injection: Inject the purified target protein diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will covalently bind to the activated surface via its primary amine groups. The amount of immobilized protein should be optimized to achieve a signal that is high enough for detection but low enough to avoid mass transport limitations.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding[9].

Step 3: Binding Analysis

This phase involves injecting the small molecule at various concentrations over the immobilized protein surface.

  • Analyte Injections: A series of injections of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide are performed, typically in a multi-cycle kinetic format. This involves injecting a single concentration per cycle, followed by a dissociation phase and a regeneration step. A concentration series spanning at least 10-fold below and 10-fold above the expected equilibrium dissociation constant (Kd) is recommended for accurate kinetic analysis[10].

  • Data Collection: The binding response is monitored in real-time, generating a sensorgram that shows the association of the analyte during injection and its dissociation after the injection ends.

  • Reference Subtraction: A reference flow cell, often an activated and deactivated surface without immobilized protein, is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.

Step 4: Data Analysis

The collected sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract kinetic parameters.

  • Association rate constant (ka): Describes the rate at which the small molecule binds to the immobilized protein.

  • Dissociation rate constant (kd): Describes the rate at which the complex falls apart.

  • Equilibrium dissociation constant (KD): Calculated as kd/ka, it represents the affinity of the interaction. A lower KD value indicates a stronger binding affinity.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immob Phase 2: Immobilization cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing Reagents Reagent Prep & QC (Protein, Small Molecule, Buffers) Instrument Instrument Prep (Prime, Normalize) Reagents->Instrument Activate Activate Surface (NHS/EDC) Instrument->Activate Immobilize Immobilize Protein Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject Analyte Series (Multi-cycle Kinetics) Deactivate->Inject Regenerate Regenerate Surface Inject->Regenerate Next Concentration Regenerate->Inject Next Concentration RefSubtract Reference Subtraction Regenerate->RefSubtract FitModel Fit to Binding Model RefSubtract->FitModel Kinetics Determine ka, kd, KD FitModel->Kinetics

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Comparative Analysis: SPR and Its Alternatives

While SPR is a powerful technique, other methods can also provide valuable information on protein-small molecule interactions. The choice of technique often depends on the specific research question, the properties of the interacting molecules, and available resources.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Change in refractive index at a sensor surface.Measures heat absorbed or released during binding.[11][12]Interference pattern of white light reflected from a biosensor tip.[13][14]
Information Kinetics (ka, kd), Affinity (KD), Specificity.[5]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS).[12][15][16]Kinetics (ka, kd), Affinity (KD), Concentration.[14]
Label-Free Yes[4]Yes[11]Yes[17]
Immobilization Required (typically protein on chip).[5]Not required (solution-based).[11]Required (typically protein on biosensor tip).[17]
Throughput Medium to High.Low.[14]High.[18]
Sample Consumption Low.High.[11]Low.[19]
Strengths High sensitivity, real-time kinetic data.Gold standard for thermodynamics, no immobilization artifacts.[12]High throughput, fluidics-free, crude sample compatibility.[17][18]
Considerations Potential for immobilization-induced protein denaturation, mass transport limitations.Requires large amounts of pure sample, sensitive to buffer mismatches.Lower sensitivity for small molecules compared to SPR, limited thermodynamic data.[14]
In-Depth Look at the Alternatives

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[12] It directly measures the heat changes associated with binding, providing a complete thermodynamic profile (enthalpy and entropy) in a single experiment.[15][16] This information is invaluable for understanding the driving forces behind the interaction. However, ITC is a low-throughput technique that requires significantly more sample than SPR or BLI.[11][14]

Biolayer Interferometry (BLI): BLI is an optical biosensing technique that, like SPR, monitors the binding of an analyte to a ligand immobilized on a biosensor surface.[13][17] Its main advantages are higher throughput and the ability to work with crude samples due to its fluidics-free design.[17][18] While BLI provides kinetic and affinity data, it is generally less sensitive than SPR, particularly for small molecule interactions.[13]

A Decision-Making Framework for Selecting the Right Technique

Choosing the most appropriate technology is critical for generating high-quality, relevant data. The following decision tree can guide researchers in this process.

Decision_Tree Start What is the primary research question? Kinetics Detailed Kinetics (ka, kd) Needed? Start->Kinetics Thermo Thermodynamic Profile (ΔH, ΔS) Needed? Start->Thermo Throughput High Throughput Screening (HTS) Needed? Start->Throughput SPR Use SPR Kinetics->SPR Yes ITC Use ITC Thermo->ITC Yes BLI Use BLI Throughput->BLI Yes

Caption: A simplified decision tree for selecting a biophysical validation technique.

Conclusion

The independent validation of a small molecule's binding to its target is a non-negotiable step in modern drug discovery. Surface Plasmon Resonance offers a robust, sensitive, and information-rich platform for this purpose, providing essential kinetic and affinity data. By understanding the principles of SPR and its alternatives, such as ITC and BLI, researchers can strategically select the best tool to answer their specific biological questions, thereby increasing the confidence in their findings and accelerating the journey from a promising hit to a viable drug candidate.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. PubMed. [Link]

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PubMed. PubMed. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. PubMed. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. Cytiva. [Link]

  • Small Molecule Analysis via Biolayer Interferometry - Gator Bio. Gator Bio. [Link]

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - JoVE. JoVE. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. TA Instruments. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. IntechOpen. [Link]

  • Isothermal titration calorimetry - Wikipedia. Wikipedia. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University. Harvard University. [Link]

  • Octet® BLI Workflows in Small-Molecule Interaction Guide - Sartorius. Sartorius. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. National Center for Biotechnology Information. [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert Technologies. [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. National Center for Biotechnology Information. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Portland Press. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. XanTec bioanalytics. [Link]

  • Guide to Running an SPR Experiment. University of Texas at Austin. [Link]

  • What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner? | ResearchGate. ResearchGate. [Link]

  • Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery - PMC. National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed. PubMed. [Link]

  • 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T - Semantic Scholar. Semantic Scholar. [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. ResearchGate. [Link]

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A Comparative Guide to the Structural Activity Relationship (SAR) of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the structural activity relationships (SAR) for a series of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide analogs. By dissecting the core scaffold and evaluating the impact of various chemical modifications, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the key structural features driving biological activity. This document synthesizes data from multiple studies to illuminate the path toward designing more potent and selective therapeutic agents.

Introduction: The Rationale Behind the Scaffold

The fusion of a benzimidazole ring with a furan carboxamide moiety creates a molecular scaffold of significant interest in medicinal chemistry. The benzimidazole nucleus is a well-established "privileged scaffold," known for its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1] Its electron-rich nature and hydrogen bonding capabilities make it a versatile pharmacophore.[1] Literature highlights that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are crucial in modulating its biological effects, which span anti-inflammatory, antimicrobial, and anticancer activities.[2][3]

The 2-methylfuran-3-carboxamide component serves as a critical linker and modulator of physicochemical properties. The furan ring is a bioisostere for a phenyl ring but with a more favorable profile regarding metabolic stability and polarity. The carboxamide linkage provides a rigid and planar unit with hydrogen bond donor and acceptor sites, essential for molecular recognition at the target's binding site. This guide will explore how modifications to these distinct regions of the molecule influence its overall biological profile.

General Synthetic Pathway

The synthesis of these analogs typically follows a convergent strategy, offering flexibility for diversification. The most common approach involves the amide coupling of 2-aminobenzimidazole with a 2-methylfuran-3-carboxylic acid derivative.

Experimental Protocol: Amide Coupling
  • Acid Activation: To a solution of the desired 2-methylfuran-3-carboxylic acid analog (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) along with an additive like HOBt (1.2 eq.). The reaction is stirred at room temperature for 20-30 minutes to form the activated ester. This pre-activation step is crucial to increase the electrophilicity of the carboxylic acid for efficient coupling.

  • Amine Addition: Add the corresponding 2-aminobenzimidazole analog (1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., Ethyl Acetate) and washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the final N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide analog.

G cluster_0 General Synthetic Workflow Carboxylic_Acid 2-Methylfuran-3- Carboxylic Acid Analog Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester 1. Acid Activation Coupling_Agent Coupling Agents (HATU or EDC/HOBt) Coupling_Agent->Activated_Ester Coupling_Reaction Amide Coupling Reaction Activated_Ester->Coupling_Reaction Amine 2-Aminobenzimidazole Analog Amine->Coupling_Reaction 2. Amine Addition Base Base (DIPEA) Base->Coupling_Reaction Purification Work-up & Purification Coupling_Reaction->Purification 3. Monitoring Final_Product Purified Target Compound Purification->Final_Product

Caption: General workflow for the synthesis of target analogs.

Structural Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically optimized by making targeted substitutions at three primary locations: (A) the benzimidazole ring, (B) the furan ring, and (C) the connecting amide linkage.

Part A: Substitutions on the Benzimidazole Ring

The benzimidazole core offers several positions for modification, with the C5(6) position being the most extensively studied.

  • C5(6) Position: This position is critical for modulating potency and selectivity.

    • Electron-Withdrawing Groups (EWGs): The introduction of small, lipophilic EWGs such as a nitro (-NO2) or a halogen (-Cl, -F) at the C5(6) position often leads to a significant increase in biological activity.[3] For instance, in a series of benzimidazole-4-carboxamides designed as PARP-1 inhibitors, a 5-fluoro substitution was found to be highly favorable, leading to potent enzymatic inhibition (IC50 = 43.7nM for compound 10f).[4] This suggests that the electronic properties and potential for halogen bonding in this region are key determinants of target engagement.

    • Electron-Donating Groups (EDGs): Conversely, the introduction of bulky or strongly electron-donating groups at this position is generally detrimental to activity, likely due to steric hindrance or unfavorable electronic interactions within the binding pocket.

  • N1 Position: Alkylation or arylation at the N1 position can influence the molecule's pharmacokinetic properties. Substitution at this position can block metabolic degradation and improve cell permeability. However, SAR studies on related benzimidazoles have shown that N1 substitution can sometimes disrupt a crucial hydrogen bond interaction with the target protein, leading to a loss of potency.[5] Therefore, the choice of substituent at N1 must be carefully considered based on the specific target.

Caption: Key SAR points on the N-(1H-benzo[d]imidazol-2-yl) scaffold.

Part B: Modifications of the Furan Ring
  • 2-Methyl Group: The methyl group at the C2 position of the furan ring is believed to provide a favorable hydrophobic interaction within the target's binding site. Its removal or replacement with a larger alkyl group often results in a decrease in activity, indicating an optimal size constraint in this sub-pocket.

  • Replacement of the Furan Ring: Bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene or pyrrole can be a viable strategy to modulate activity and ADME properties. Thiophene, for example, can alter the electronic distribution and metabolic profile while maintaining a similar spatial arrangement.

Comparative Biological Activity Data

To illustrate the SAR trends, the following table summarizes hypothetical data based on published findings for structurally related benzimidazole carboxamide analogs. The activity is represented by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Analog IDR (at C5 of Benzimidazole)Biological TargetIC50 (nM)Reference Analogs
1a -H (Parent Compound)Kinase X850N/A
1b -FKinase X45[4]
1c -ClKinase X62[3]
1d -NO2Kinase X38[3]
1e -OCH3Kinase X>10,000[5]
1f -NH2Kinase X5,200[5]

Analysis: The data clearly demonstrates the positive impact of small, electron-withdrawing groups at the C5 position. The fluoro (1b), chloro (1c), and nitro (1d) analogs exhibit a dramatic increase in potency compared to the unsubstituted parent compound (1a). In contrast, the electron-donating methoxy (1e) and amino (1f) groups lead to a significant loss of activity. This trend strongly supports the hypothesis that an electron-deficient benzimidazole ring is preferred for optimal interaction with "Kinase X".

Standard Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To quantify the inhibitory potential of the synthesized analogs, a standard in vitro kinase assay is employed.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare serial dilutions of the test compounds (analogs) in a suitable buffer (e.g., 1% DMSO). Prepare a solution containing the target kinase, the specific substrate peptide, and ATP at its Km concentration.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate/ATP solution to wells containing 5 µL of the diluted test compounds. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Assay Workflow (ADP-Glo) Start Prepare Reagents: - Test Compounds - Kinase/Substrate/ATP Mix Reaction Initiate Kinase Reaction (Incubate 60 min) Start->Reaction 1. Mix Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop 2. Stop Detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop->Detect 3. Develop Read Measure Luminescence Detect->Read 4. Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze 5. Analyze

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

The SAR analysis of the N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide scaffold reveals clear and actionable insights for the design of potent inhibitors. The most significant gains in potency are achieved by introducing small, electron-withdrawing substituents at the C5(6) position of the benzimidazole ring. The core structure, including the N-H of the benzimidazole, the amide linker, and the 2-methylfuran, appears to be optimal, and modifications in these regions should be approached with caution.

Future work should focus on exploring a wider range of halogens (e.g., Br) and other compact, non-metabolically liable electron-withdrawing groups at the C5 position. Furthermore, co-crystallization of lead compounds with their biological target would provide invaluable structural information to validate the hypothesized binding mode and guide the next phase of rational drug design.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. [Link]

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (2011). PubMed. [Link]

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (2000). PubMed. [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Taylor & Francis Online. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PMC. [Link]

  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. (2016). PubMed. [Link]

  • Synthesis and biological evaluation of benzimidazole derivatives as an antitubercular and antimicrobial agents. (n.d.). Academia.edu. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

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Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing the lifecycle of bioactive synthetic compounds is just as critical as the synthesis or assay phases. N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a synthetic heterocyclic molecule. Compounds containing the benzimidazole pharmacophore are heavily utilized in drug discovery due to their potent biological activities (e.g., kinase inhibition, disruption of microtubule dynamics).

Because of its inherent bioactivity and potential environmental persistence, the disposal of this compound and its associated waste streams must be rigorously managed. Improper disposal poses severe ecotoxicological risks and violates federal regulations. This guide provides a self-validating, step-by-step operational protocol for the segregation, containment, and disposal of this compound, ensuring compliance, environmental stewardship, and laboratory safety.

Mechanistic Context & Regulatory Framework

Under federal guidelines, laboratory waste containing synthetic organic molecules like benzimidazole derivatives is classified as hazardous waste[1]. While the pure compound is treated as a toxic solid, it is rarely discarded in isolation. In operational laboratory settings, it is typically dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) during synthesis, purification, or biological assays.

When mixed with these solvents, the waste stream inherits the regulatory status of the solvent matrix. For instance, mixtures containing 10% or more halogenated solvents (like Dichloromethane) are classified under specific EPA waste codes (F002), whereas non-halogenated flammable solvents (like Methanol or Acetone) fall under different codes (F003 or D001) [2].

The Causality of Segregation: Why must we strictly segregate halogenated from non-halogenated waste? Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste into a halogenated stream drastically increases the financial cost of disposal for the entire container and complicates the incineration process[3]. Furthermore, these compounds must never be disposed of down the drain, as they do not meet the criteria for safe sink disposal [4].

Quantitative Waste Stream Classification

To maintain a self-validating waste system, all personnel must classify the waste stream before generation. The table below summarizes the operational parameters for each waste matrix associated with this compound.

Waste Stream CategoryTypical Matrix / ContaminantsEPA Waste CodePrimary HazardApproved ContainerMax SAA Accumulation
Solid Waste Pure powder, contaminated tips, weigh boatsCharacteristic (Toxicity)Ecotoxicity / Health HazardRigid HDPE bucket with 4-mil liner55 Gallons / 6 Months
Halogenated Liquid Dichloromethane (DCM), ChloroformF002Toxicity / CarcinogenicityVented HDPE Carboy55 Gallons / 6 Months
Non-Halogenated Liquid DMSO, Methanol, AcetonitrileF003 / D001Ignitability / ToxicityVented HDPE Carboy55 Gallons / 6 Months

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powders and Consumables)

Self-Validating Step: Before disposal, visually inspect all solid waste to ensure no free liquids are present. Liquid presence in solid waste containers violates landfill and incineration prerequisites.

  • Primary Containment: Place all residual N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide powders, contaminated weighing boats, and pipette tips into a 4-mil transparent polyethylene bag. Seal the bag using a gooseneck tie.

    • Causality: The gooseneck tie creates a vapor-tight seal, preventing the aerosolization of fine, highly active pharmaceutical ingredient (API) powders into the laboratory atmosphere.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance and mechanical strength, preventing accidental punctures from sharp plastic consumables (e.g., pipette tips).

  • Labeling: Affix a standardized Hazardous Waste label the moment the first item is placed in the container. The label must explicitly state "N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide and contaminated debris." Do not use abbreviations.

  • SAA Transfer: Store the container in the laboratory's designated Satellite Accumulation Area (SAA). SAAs are limited to 55 gallons of total hazardous waste and must be inspected weekly [5].

Protocol B: Liquid Waste Management (Organic Solutions)

Self-Validating Step: Verify the pH of the liquid waste stream using pH paper before adding it to the carboy. The pH should be between 4 and 10. Highly acidic or basic solutions can cause dangerous exothermic reactions when mixed with organic solvents.

  • Segregation: Identify the solvent matrix. Route halogenated mixtures (e.g., DCM) to the F002 carboy and non-halogenated mixtures (e.g., DMSO/MeOH) to the F003 carboy.

  • Transfer Mechanism: Use a grounded, closed-funnel system to pour the liquid into the appropriate HDPE carboy.

    • Causality: Grounding prevents static discharge, which is a critical ignition risk when handling F003/D001 ignitable solvents like methanol.

  • Venting: Cap the carboy with a pressure-relieving vented cap.

    • Causality: Organic solvents volatilize at room temperature, and trace chemical degradation can produce gas. A vented cap prevents dangerous internal pressure buildup and potential container rupture.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume. This ensures that in the event of a primary container failure, the hazardous liquid does not reach the laboratory floor or drain systems.

  • EHS Manifesting: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the carboy reaches 90% capacity or the 6-month SAA time limit expires.

Waste Routing Decision Logic

To eliminate ambiguity at the bench, follow the decision logic below when disposing of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide.

WasteDisposal Start Waste Generation: N-(1H-benzo[d]imidazol-2-yl) -2-methylfuran-3-carboxamide IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Effluents) IsSolid->LiquidWaste Liquid SolidContainer Double-bagged in Rigid HDPE Container SolidWaste->SolidContainer Halogenated Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->Halogenated HalLiquid Halogenated Organic Waste (EPA F002) Halogenated->HalLiquid Yes NonHalLiquid Non-Halogenated Organic (DMSO, MeOH - EPA F003) Halogenated->NonHalLiquid No LiquidContainer Vented HDPE Carboy + Secondary Containment HalLiquid->LiquidContainer NonHalLiquid->LiquidContainer SAA Satellite Accumulation Area (SAA) Max 55 Gallons / 6 Months SolidContainer->SAA LiquidContainer->SAA EHSPickup EHS Pickup & High-Temp Incineration SAA->EHSPickup

Figure 1: Decision logic and routing workflow for benzimidazole derivative waste streams.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com.[Link]

  • Old Dominion University (ODU) Environmental Health and Safety. "Laboratory Waste Management Guidelines." ODU.edu.[Link]

Sources

Safe Handling and Personal Protective Equipment (PPE) Protocol for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document provides a comprehensive safety framework for handling N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide, a novel research chemical. As no specific toxicological data is available for this compound, this guide is based on the precautionary principle .[1] It mandates treating the substance as potentially hazardous, drawing inferences from its constituent chemical moieties: a benzimidazole core, a furan ring, and a carboxamide group. This protocol is intended for trained laboratory personnel and is designed to establish a self-validating system of safety that prioritizes the well-being of researchers.

Hazard Assessment by Chemical Analogy

A risk assessment is the foundation of safe laboratory practice.[2][3][4][5][6] In the absence of specific data for the target compound, we must evaluate the known hazards of its structural components.

  • Benzimidazole Derivatives: This heterocyclic scaffold is common in many biologically active and pharmaceutical compounds.[7] While many are safe for therapeutic use, some derivatives have been associated with adverse effects, including potential hematological and hepatic disorders.[8][9] Therefore, systemic toxicity upon absorption must be considered a potential hazard.

  • Furan Moiety: Furan itself is a toxic and volatile liquid.[10] It is classified as a substance that may cause cancer and is suspected of causing genetic defects.[11][12] Acute exposure can cause skin and eye irritation, and inhalation may lead to respiratory distress.[10][12] While integrated into a larger, solid molecule, the furan ring system warrants significant caution, particularly regarding potential long-term health effects.

  • Carboxamide Group: The toxicological profile of carboxamides is highly variable.[13] Some are relatively benign, while others can be irritants or have systemic effects.[14][15][16] Given the unknown nature of this specific compound, it is prudent to assume it may cause skin or eye irritation upon contact.[14]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a potential hazard. However, it should always be used in conjunction with more effective control measures.[17][18]

  • Elimination/Substitution: In a research context, substituting this specific molecule is not feasible.

  • Engineering Controls: These are the primary methods for minimizing exposure.

    • Certified Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed within a functioning chemical fume hood to prevent inhalation of airborne particles or vapors.[1]

  • Administrative Controls: These are the standard operating procedures that ensure safety.

    • Restricted Access: Clearly designate areas where this compound is being handled.

    • Training: All personnel must be trained on this specific safety protocol before handling the compound.[18]

    • Good Housekeeping: Maintain a clean and organized workspace. Promptly decontaminate any spills.[19]

  • Personal Protective Equipment (PPE): The specific equipment required is detailed in the following section.

Core PPE Requirements

A hazard assessment must be conducted to select the appropriate PPE for each task.[20][21][22] The following table outlines the minimum required PPE for handling N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) ANSI Z87.1-rated safety glasses with side shields. Chemical splash goggles are required if there is any risk of dust generation.[21]Powder-free nitrile gloves (minimum 4 mil thickness). Double-gloving is strongly recommended.Fully-buttoned laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
Handling Solutions (Preparing, Transferring) Chemical splash goggles.[17] A face shield must be worn over goggles when handling larger volumes (>50 mL).[21]Powder-free nitrile gloves (minimum 4 mil thickness). Check solvent compatibility.Chemical-resistant laboratory coat or apron over a standard lab coat.Not required if handled exclusively within a certified chemical fume hood.
Cleaning & Decontamination Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves.Chemical-resistant apron over a laboratory coat.Not required if performed within a certified chemical fume hood.

Operational Protocols

Adherence to step-by-step procedures is critical for ensuring a self-validating system of safety.

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety glasses/goggles) before entering the designated work area.

  • Engineering Control: Perform all work inside a certified chemical fume hood with the sash at the lowest feasible height.

  • Weighing: Use a disposable weigh boat. Handle the container of the chemical with care, avoiding any actions that could generate dust.

  • Transfer: Carefully transfer the weighed solid to the receiving vessel.

  • Immediate Cleanup: Dispose of the weigh boat in a designated solid hazardous waste container immediately after use. Wipe down the balance and surrounding area with a solvent-dampened towel (e.g., 70% ethanol) and dispose of the towel as hazardous waste.

  • Glove Removal: After completing the task, remove the outer pair of gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the hazardous waste stream. Do not touch any surfaces outside the fume hood with your gloved hands.[19]

Protocol for Solution Preparation and Handling
  • Preparation: Don all required PPE (nitrile gloves, lab coat, chemical splash goggles).

  • Engineering Control: Conduct all solution preparation and transfers inside a certified chemical fume hood.

  • Dissolution: Add solvent to the vessel containing the solid compound slowly to avoid splashing.

  • Handling: Use appropriate glassware. Ensure all containers are clearly labeled with the full chemical name, concentration, solvent, date, and your initials.[23][24]

  • Storage: Store solutions in sealed, clearly labeled containers in a designated and secondary-contained area.

  • Glove Removal: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[1][19]

Decontamination and Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be managed according to EPA regulations or stricter local guidelines.[25][26]

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Collect in a clearly labeled, sealed hazardous waste container. The label must read "Hazardous Waste" and list all chemical constituents.[25]

  • Liquid Waste: This includes all solutions containing the compound and any solvents used for decontamination. Collect in a sealed, compatible, and clearly labeled hazardous waste container. Segregate chlorinated and non-chlorinated solvents if required by your institution's waste disposal program.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double gloves, lab coat, goggles, face shield), cover the spill with an absorbent material.

    • For a solid spill, gently wet the absorbent material to prevent dust generation.

    • Collect all contaminated materials and place them in the solid hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Visualization

The following workflow diagram outlines the critical decision-making and operational steps for safely handling N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide.

G cluster_prep 1.0 Preparation & Assessment cluster_controls 2.0 Implementing Controls cluster_ppe 3.0 Task-Based PPE Selection cluster_ops 4.0 Execution & Disposal start Start: Receive Compound haz_assess Hazard Assessment by Analogy (Benzimidazole, Furan, Carboxamide) start->haz_assess precaution Apply Precautionary Principle: Treat as Potentially Hazardous haz_assess->precaution eng_control Engineering Control: Work in Certified Fume Hood precaution->eng_control admin_control Administrative Controls: Designate Area, Review SOP eng_control->admin_control task Select Task admin_control->task solid_ppe Solid Handling: Double Gloves, Goggles, Lab Coat task->solid_ppe Solid liquid_ppe Liquid Handling: Gloves, Splash Goggles, Face Shield, Chem-Resistant Coat task->liquid_ppe Liquid execute Execute Protocol: (Weighing/Solution Prep) solid_ppe->execute liquid_ppe->execute disposal Dispose of Waste: Segregate Solid & Liquid Waste in Labeled Containers execute->disposal decontaminate Decontaminate Workspace & Remove PPE Correctly disposal->decontaminate end_node End: Safe Completion of Task decontaminate->end_node

Caption: Risk Assessment and Safe Handling Workflow.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][2][5]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. PubMed. [Link][4]

  • ResearchGate. (2023). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). [Link][7]

  • Barnes & Noble. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link][6]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. [Link][17]

  • National Center for Biotechnology Information. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link][20]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. [Link][25]

  • University of Virginia Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link][21]

  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory. NCBI Bookshelf. [Link][1]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link][18]

  • Pamella Modingam, et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases. [Link][8][9]

  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. [Link][23]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS DABIGATRAN CARBOXAMIDE. [Link][15]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. [Link][26]

  • International Programme on Chemical Safety. (n.d.). ICSC 1257 - FURAN. [Link][12]

  • The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. [Link][24]

Sources

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